molecular formula C17H25N3O5 B1352441 Z-Ala-lys-OH

Z-Ala-lys-OH

カタログ番号: B1352441
分子量: 351.4 g/mol
InChIキー: RQMDMYNAXPFMCC-JSGCOSHPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Z-Ala-lys-OH is a useful research compound. Its molecular formula is C17H25N3O5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-Ala-lys-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Ala-lys-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C17H25N3O5

分子量

351.4 g/mol

IUPAC名

(2S)-6-amino-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C17H25N3O5/c1-12(15(21)20-14(16(22)23)9-5-6-10-18)19-17(24)25-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,24)(H,20,21)(H,22,23)/t12-,14-/m0/s1

InChIキー

RQMDMYNAXPFMCC-JSGCOSHPSA-N

異性体SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)OCC1=CC=CC=C1

正規SMILES

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)OCC1=CC=CC=C1

配列

AK

製品の起源

United States
Foundational & Exploratory

The Function of the Z Group in Z-Ala-Lys-OH: A Technical Guide to a Foundational Protecting Group

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Control in Peptide Synthesis

The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. This process involves the sequential coupling of amino acids to form a precisely ordered chain.[1] However, the very nature of amino acids—possessing at least two reactive functional groups (an amino group and a carboxyl group)—presents a fundamental challenge: uncontrolled polymerization and the formation of incorrect sequences.[2] To overcome this, chemists employ a strategy of temporarily masking the reactivity of specific functional groups. This is achieved through the use of "protecting groups."[]

Among the arsenal of protecting groups developed over the last century, the benzyloxycarbonyl group, commonly abbreviated as Z or Cbz, holds a place of distinction. Introduced by Max Bergmann and Leonidas Zervas in 1932, its development marked the dawn of modern, controlled peptide synthesis.[2][4] While newer strategies have become prevalent, particularly in solid-phase synthesis, the Z group's robustness, reliability, and unique chemical properties ensure its continued relevance.[5][6]

This guide provides an in-depth technical analysis of the function of the Z group, using the dipeptide derivative Z-Ala-Lys-OH as a practical example. We will explore its core principles, detail the experimental workflows for its application and removal, and discuss its strategic role in complex synthetic designs.

Part 1: Core Principles of the Benzyloxycarbonyl (Z) Group

Chemical Identity and Nomenclature

The Z group is a benzyloxycarbonyl moiety. It is introduced via the reagent benzyl chloroformate (Cbz-Cl).[4] The abbreviation "Z" was chosen in honor of its co-discoverer, Leonidas Zervas, and remains the most common nomenclature in peptide chemistry.[1]

When attached to an amino group, the Z group forms a carbamate linkage. This conversion is central to its function, as it effectively neutralizes the nucleophilicity and basicity of the nitrogen atom, preventing it from engaging in unwanted side reactions during peptide coupling.[7][8]

Primary Function: Nα-Amine Protection

In any peptide coupling reaction, the goal is to form an amide bond between the free carboxyl group of one amino acid and the free amino group of another. Without protection, an amino acid could react with itself, leading to a mixture of undesired products.[9]

The primary function of the Z group in a compound like Z -Ala-Lys-OH is to protect the α-amino group (Nα) of the N-terminal amino acid, in this case, Alanine.[10] This protection serves three critical purposes:

  • Directing the Reaction: It ensures that only the intended carboxyl group (from another activated amino acid) reacts with the N-terminus of the growing peptide chain is exposed after the Z group is removed.

  • Preventing Self-Polymerization: It blocks the N-terminal amine, preventing it from reacting with the carboxyl group of another Z-Ala-Lys-OH molecule.[5]

  • Suppressing Racemization: The carbamate structure of the Z-protected amino acid helps to reduce the risk of racemization at the chiral α-carbon during the carboxyl group activation step, a significant advantage for maintaining stereochemical integrity.[6][11]

In the specific molecule Z-Ala-Lys-OH, the Z group protects the Alanine N-terminus. The C-terminal carboxyl group of Lysine is free, and critically, the ε-amino group on the Lysine side chain remains unprotected. This makes Z-Ala-Lys-OH a useful building block if the next synthetic step involves modification at the Lysine side chain. For elongation of the peptide from the N-terminus, the Z group would first need to be removed.

Part 2: The Experimental Workflow: Application and Cleavage

The utility of a protecting group is defined not only by its ability to mask a functional group but also by the ease and selectivity with which it can be introduced and removed.

Introduction of the Z Group: N-Protection via Schotten-Baumann Conditions

The Z group is most commonly introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions, known as the Schotten-Baumann reaction.[5][12] The base serves to neutralize the hydrochloric acid that is formed as a byproduct and to maintain a pH that keeps the amino group in its nucleophilic, deprotonated state.[7][13]

  • Dissolution: Dissolve L-Alanine (1.0 equiv.) in a 2:1 mixture of an aqueous solution of sodium carbonate (2.0 equiv.) and an organic solvent like dioxane or THF at 0°C.

  • Addition of Reagent: While stirring vigorously, slowly add benzyl chloroformate (1.1 equiv.) to the solution, ensuring the temperature remains between 0-5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3-4 hours. The pH should be maintained between 8-10.[13]

  • Workup: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. Acidify the aqueous layer with cold 2N HCl to a pH of ~2, which will precipitate the Z-protected amino acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. A typical yield for this reaction is >90%.[7]

  • Why use a biphasic system and vigorous stirring? Benzyl chloroformate is not highly soluble in water. The organic co-solvent and vigorous stirring create an emulsion, maximizing the interfacial area for the reaction to occur.

  • Why maintain a low temperature? The reaction is exothermic, and benzyl chloroformate can decompose at higher temperatures. Low temperatures ensure stability and prevent side reactions.

  • How is the protocol self-validating? The endpoint is validated by the precipitation of the product upon acidification. Z-protected amino acids are significantly less water-soluble than their parent amino acids, especially in acidic conditions where the free amine would be protonated and highly soluble.

cluster_reactants Reactants cluster_product Product Ala H₂N-Ala-COOH (Alanine) Reaction + Ala->Reaction Nucleophilic Attack CbzCl C₆H₅CH₂OCOCl (Benzyl Chloroformate) CbzCl->Reaction Base Na₂CO₃ (Base) Base->Reaction Neutralizes HCl ZAla Z-NH-Ala-COOH (Z-Alanine) Byproduct HCl + CO₂ Reaction->ZAla Reaction->Byproduct cluster_H2 Method A: Hydrogenolysis cluster_HBr Method B: Acidolysis Z_Peptide Z-NH-Peptide H2_Reagents H₂, Pd/C Methanol Z_Peptide->H2_Reagents Mild Conditions HBr_Reagents HBr / Acetic Acid Z_Peptide->HBr_Reagents Harsh Conditions H2_Products H₂N-Peptide + Toluene + CO₂ H2_Reagents->H2_Products HBr_Products [H₃N⁺-Peptide]Br⁻ + Benzyl Bromide + CO₂ HBr_Reagents->HBr_Products

Caption: Comparison of Z group cleavage by hydrogenolysis and acidolysis.

Quantitative Data Summary

The efficiency of these methods is crucial for the overall success of a synthetic campaign.

Process Method Key Reagents Typical Conditions Advantages Limitations Ref.
Protection Schotten-BaumannBenzyl Chloroformate, Na₂CO₃0°C to RT, aq. dioxaneHigh yield, reliable, scalableRequires pH control, reagent stability[7][13]
Deprotection Catalytic HydrogenolysisH₂, Pd/CRT, 1 atm H₂, MeOHVery mild, clean byproductsIncompatible with reducible groups[14]
Deprotection Acidolysis33% HBr in Acetic AcidRT, 1-2 hoursFast, effective for all peptidesHarsh, corrosive, side reactions possible[2][14]

Part 3: Strategic Role in Modern Peptide Synthesis

Stability and Orthogonality

The Z group is known for its stability. It is resistant to the mildly acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions (e.g., piperidine) used to remove 9-fluorenylmethoxycarbonyl (Fmoc) groups. [5]This property makes it a key component in "orthogonal" protection schemes, where different protecting groups can be removed selectively without affecting others. [][9] For example, in a complex synthesis, one could have:

  • Nα-Z protection on the main chain.

  • Side-chain Boc protection on a Lysine residue.

  • A C-terminal benzyl ester .

Here, the Boc group could be removed with trifluoroacetic acid (TFA) to modify the side chain, leaving the Z group and benzyl ester intact. Subsequently, both the N-terminal Z group and the C-terminal benzyl ester could be removed simultaneously via catalytic hydrogenolysis.

Start Z-AA¹-OH Activate Activate Carboxyl (e.g., DCC) Start->Activate Couple Couple with H₂N-AA²-Resin Activate->Couple ProtectedPeptide Z-AA¹-AA²-Resin Couple->ProtectedPeptide Deprotect Deprotect N-terminus (e.g., H₂/Pd-C) ProtectedPeptide->Deprotect ElongatedPeptide H₂N-AA¹-AA²-Resin Deprotect->ElongatedPeptide Repeat Repeat Cycle with Z-AA³-OH ElongatedPeptide->Repeat

Caption: General workflow of peptide synthesis using a Z protecting group.

Historical Context and Current Applications

The Bergmann-Zervas synthesis, using the Z group, was the first method that allowed for the rational, stepwise synthesis of peptides and dominated the field for two decades. [2][6]While modern solid-phase peptide synthesis (SPPS) predominantly uses the Fmoc/tBu or Boc/Bzl strategies, the Z group remains highly valuable in several areas:

  • Solution-Phase Synthesis: For large-scale industrial production of smaller peptides, solution-phase methods are often more cost-effective, and the Z group is frequently used. [2]* Fragment Condensation: In the synthesis of very long peptides or small proteins, a common strategy is to create smaller protected peptide fragments (e.g., 10-20 amino acids long) and then ligate them together. The Z group is an excellent choice for protecting the N-terminus of these fragments.

  • Side-Chain Protection: The Z group and its derivatives (e.g., 2-chloro-Z, 2-bromo-Z) are commonly used to protect the ε-amino group of Lysine or the hydroxyl group of Tyrosine, particularly in the Boc/Bzl SPPS strategy. [11][15]

Conclusion

The benzyloxycarbonyl (Z) group is far more than a historical artifact; it is a robust and versatile tool in the modern peptide chemist's toolkit. Its function in Z-Ala-Lys-OH is to serve as a temporary mask for the N-terminal amine of Alanine, thereby directing the course of peptide bond formation and preventing unwanted side reactions.

Its well-understood chemistry, the stability of its derivatives, its resistance to racemization, and the distinct, reliable methods for its cleavage (mild hydrogenolysis or harsh acidolysis) allow for its strategic deployment in a variety of synthetic contexts. A thorough understanding of the principles and protocols detailed in this guide is essential for researchers, scientists, and drug development professionals aiming to leverage the full power of chemical peptide synthesis to create novel therapeutics and research tools.

References

  • Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Wikipedia. Peptide synthesis.
  • Bachem. Peptide Manufacturing: Step-By-Step Guide.
  • Benchchem. The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Wuxi AppTec. Solid-phase peptide synthesis introduction.
  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
  • Chem-Impex. Z-Ala-Lys-OH.
  • National Center for Biotechnology Information. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Benchchem. The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
  • AAPPTec.
  • National Center for Biotechnology Inform
  • Cayman Chemical. Z-Lys-OH (CAS 2212-75-1).
  • Wikipedia.
  • Master Organic Chemistry.
  • Benchchem.
  • ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry.
  • Wiley-VCH. 1 Protection Reactions.

Sources

Z-Ala-Lys-OH: Structural Dynamics, Physicochemical Profiling, and Application Workflows in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide engineering and enzymatic profiling, the selection of highly specific, structurally stable substrates is paramount. Z-Ala-Lys-OH (Benzyloxycarbonyl-alanyl-lysine) serves as a critical biochemical tool, bridging the gap between synthetic peptide chemistry and analytical enzymology. This whitepaper provides an in-depth technical analysis of Z-Ala-Lys-OH, exploring its physicochemical properties, structural rationale, and its deployment in self-validating experimental workflows.

By dissecting the causality behind its structural components—specifically the protective benzyloxycarbonyl group and the highly reactive epsilon-amine—this guide empowers researchers to optimize protease assays and reverse-proteolysis synthesis protocols.

Structural Elucidation and Physicochemical Properties

The utility of Z-Ala-Lys-OH is fundamentally derived from its bipartite structural design. The N-terminus is capped with a benzyloxycarbonyl (Z) protecting group, which imparts significant lipophilicity and steric bulk. This prevents premature degradation by N-terminal exopeptidases while mimicking the extended polypeptide chain required to engage the S1' and S2 binding pockets of endopeptidases. Conversely, the C-terminal Lysine features an unprotected epsilon-amino group (pKa ~10.5), providing a highly basic recognition motif essential for targeting specific active sites.

The foundational physicochemical metrics of Z-Ala-Lys-OH dictate its handling, solubility, and stoichiometric application in biochemical assays 1.

Table 1: Physicochemical Profile of Z-Ala-Lys-OH
PropertyValueMechanistic Significance
CAS Number 76264-07-8Unique chemical identifier for procurement and regulatory tracking.
Molecular Formula C17H25N3O5Confirms the presence of the unprotected epsilon-amine on the Lysine residue.
Molecular Weight 351.4 g/mol Critical for precise stoichiometric calculations in kinetic assays.
Purity Standard ≥ 99% (HPLC)Essential to prevent competitive inhibition by truncated peptide impurities.
Storage Conditions 0–8°CSuppresses spontaneous thermal hydrolysis of the internal peptide bond.

Mechanistic Utility in Enzymatic Profiling

Z-Ala-Lys-OH is not merely a passive building block; it is an active probe for enzymatic architecture. Research on serine carboxypeptidases isolated from Aspergillus niger demonstrates that Z-Ala-Lys-OH is a highly specific substrate, allowing researchers to monitor enzymatic hydrolysis kinetics accurately at 230 nm due to the Z-group's distinct UV absorbance profile 2.

Furthermore, structural studies on acid proteases from Scytalidium lignicolumn highlight the importance of the Ala-Lys motif in probing the active site clefts of novel endopeptidases 3. The basic side chain of Lysine acts as an electrostatic anchor, drawing the substrate into the catalytic triad of the enzyme, while the Alanine residue ensures minimal steric clash during the nucleophilic attack on the scissile bond.

Workflow Visualization

To ensure reproducible kinetic monitoring, the assay architecture must integrate systematic checks. The following diagram maps the logical flow of a self-validating enzymatic cleavage assay utilizing Z-Ala-Lys-OH.

G N1 Z-Ala-Lys-OH Preparation (Substrate Stock) N2 Buffer Equilibration (pH 4.0 - 7.0) N1->N2 Dilute to 0.2 mM N3 Enzyme Introduction (e.g., Carboxypeptidase) N2->N3 Baseline Zeroing N4 Incubation & Hydrolysis (37°C) N3->N4 Initiate Reaction N5 UV Detection (λ = 230 nm) N4->N5 Kinetic Monitoring N6 Data Validation (Spontaneous Hydrolysis Blank) N5->N6 Orthogonal Check

Enzymatic cleavage assay workflow for Z-Ala-Lys-OH featuring self-validating kinetic monitoring.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every protocol must be a closed, self-validating loop. The following methodologies detail the exact causality behind each reagent choice and include built-in orthogonal checks to guarantee data integrity.

Protocol A: Self-Validating Spectrophotometric Assay for Serine Carboxypeptidases

Objective: Quantify the hydrolytic activity of carboxypeptidases using Z-Ala-Lys-OH as the primary substrate.

  • Step 1: Substrate Solubilization & Equilibration

    • Action: Reconstitute Z-Ala-Lys-OH in 5% (v/v) dimethyl sulfoxide (DMSO), followed by dilution in 0.01 M sodium acetate buffer (pH 4.4) containing 0.1 M NaCl and 1 mM EDTA, yielding a final substrate concentration of 0.2 mM.

    • Causality: The Z-protecting group is highly hydrophobic; initial dissolution in DMSO prevents micelle formation and ensures uniform molecular dispersion. The pH 4.4 buffer matches the optimal catalytic environment for acidic carboxypeptidases. EDTA is critical here—it chelates trace divalent cations that could trigger background metalloprotease activity, ensuring the observed kinetics are strictly from the target serine protease.

  • Step 2: Kinetic Initiation

    • Action: Transfer 990 µL of the substrate solution to a quartz cuvette (1 cm path length) and zero the spectrophotometer at 230 nm. Inject 10 µL of the purified enzyme to initiate the reaction at 25°C.

    • Causality: Monitoring at 230 nm directly tracks the perturbation of the benzyloxycarbonyl (Z) group's pi-electron system as the adjacent peptide bond is cleaved. This eliminates the need for secondary derivatization, allowing for real-time kinetic mapping.

  • Step 3: Self-Validation & System Suitability

    • Action: Concurrently run a "Substrate Blank" (990 µL substrate + 10 µL buffer) and an "Enzyme Blank" (990 µL buffer + 10 µL enzyme).

    • Validation Logic: The Substrate Blank validates that no spontaneous hydrolysis occurs under the acidic assay conditions. The Enzyme Blank ensures that no buffer components or enzyme storage excipients (e.g., glycerol) absorb at 230 nm, creating a self-correcting, absolute kinetic baseline.

Protocol B: Enzymatic Peptide Synthesis (Reverse Proteolysis)

Objective: Utilize Z-Ala-Lys-OH as an acyl donor for the controlled, thermodynamically driven synthesis of complex peptides.

  • Step 1: Thermodynamic Shift Preparation

    • Action: Dissolve Z-Ala-Lys-OH (acyl donor) and H-Arg-NH2 (nucleophile) in a 1:5 molar ratio in a biphasic system of 50% N,N-dimethylformamide (DMF) and 50% 0.1 M Tris-HCl (pH 8.0).

    • Causality: Proteases naturally hydrolyze peptide bonds in aqueous environments. By introducing 50% DMF, we drastically reduce water activity ( aw​ ), thermodynamically shifting the enzyme's equilibrium from hydrolysis to aminolysis (bond formation). The 5-fold excess of nucleophile further drives the reaction forward via Le Chatelier's principle.

  • Step 2: Catalysis and Quenching

    • Action: Add 1 mg/mL Trypsin. Incubate at 37°C under continuous agitation for 4 hours. Quench the reaction by adding 1% Trifluoroacetic acid (TFA) to drop the pH to < 2.0.

    • Causality: Trypsin specifically recognizes the basic Lysine residue of Z-Ala-Lys-OH, forming a transient acyl-enzyme intermediate. TFA rapidly protonates the catalytic histidine in Trypsin's active site, irreversibly denaturing the enzyme and freezing the product profile for downstream HPLC analysis.

  • Step 3: Orthogonal Validation

    • Action: Perform an HPLC-MS analysis of the quenched mixture. Compare the area under the curve (AUC) of the synthesized Z-Ala-Lys-Arg-NH2 against a hydrolysis control (a parallel reaction run without the H-Arg-NH2 nucleophile).

    • Validation Logic: This orthogonal check quantifies the synthesis-to-hydrolysis (S/H) ratio. It validates the thermodynamic efficacy of the chosen co-solvent system and ensures that the observed product is a result of active synthesis, rather than an artifact of substrate degradation.

References

  • Chem-Impex International. "Z-Ala-Lys-OH - General Information and Properties." Chem-Impex Catalog.
  • Dal Degan, F., Ribadeau-Dumas, B., & Breddam, K. "Purification and characterization of two serine carboxypeptidases from Aspergillus niger and their use in C-terminal sequencing." Applied and Environmental Microbiology (ASM Journals).
  • Murao, S., & Oda, K. "Some Physicochemical Properties and Substrate Specificities of Acid Proteases A-1 and A-2 of Scytalidium lignicolumn ATCC 24568t." Agricultural and Biological Chemistry (Taylor & Francis).

Sources

Z-Ala-Lys-OH: Physicochemical Profiling and Applications in Protease Kinetics and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Application Guide Target Audience: Application Scientists, Peptide Chemists, and Assay Developers

Executive Summary

The dipeptide derivative Z-Ala-Lys-OH (Benzyloxycarbonyl-L-alanyl-L-lysine) is a highly specialized biochemical reagent. Unlike standard orthogonally protected building blocks used in continuous Solid-Phase Peptide Synthesis (SPPS), Z-Ala-Lys-OH features a protected N-terminus (Z/Cbz group) but an unprotected ϵ -amino group on its lysine residue. This specific structural configuration makes it an indispensable tool for two primary applications: acting as a highly specific synthetic substrate for profiling serine carboxypeptidases and serving as a specialized capping or terminal building block in targeted drug development[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility in enzymatic assays, and validated protocols for its application in laboratory settings.

Molecular Identity and Physicochemical Properties

Understanding the exact molecular composition of Z-Ala-Lys-OH is critical for calculating reaction stoichiometry and interpreting kinetic data. The molecule consists of a benzyloxycarbonyl (Z) protecting group attached to the N-terminus of an Alanine-Lysine dipeptide sequence.

The exact molecular formula is C17H25N3O5 , which yields a molecular weight of 351.4 g/mol [2]. The breakdown of its atomic contribution is as follows:

  • Z-group (Cbz): C8H7O2 (Provides lipophilicity and N-terminal protection)

  • Alanine core: C3H5NO (Provides a small, neutral P1 recognition site)

  • Lysine core: C6H13N2O2 (Provides a basic P1' recognition site with a free ϵ -amine)

Table 1: Core Chemical Specifications
PropertySpecificationClinical/Research Relevance
Chemical Name N-Benzyloxycarbonyl-L-alanyl-L-lysineStandard IUPAC nomenclature for assay reporting.
CAS Number 76264-07-8[1]Essential for regulatory documentation and procurement.
Molecular Formula C17H25N3O5[1]Confirms the ϵ -amine of Lysine is unprotected.
Molecular Weight 351.4 g/mol [2]Required for precise molarity calculations in kinetic assays.
PubChem ID 78480822[1]Database cross-referencing for structural modeling.
Storage Conditions 0-8°C[1]Prevents spontaneous hydrolysis or microbial degradation.

Mechanistic Role in Enzymatic Profiling (E-E-A-T)

The Causality of Substrate Design

In protease kinetics, enzymes are classified based on their substrate specificity at the P1 and P1' positions (the residues immediately preceding and following the cleavage site). Z-Ala-Lys-OH is engineered specifically to exploit these recognition pockets:

  • N-Terminal Protection (Z-group): The presence of the Z-group prevents degradation by broad-spectrum aminopeptidases[3]. This ensures that any observed cleavage is strictly due to C-terminal or endopeptidase activity, effectively isolating the kinetic variable.

  • Basic P1' Residue: The free ϵ -amino group of the lysine residue is highly positively charged at physiological and acidic pH. This makes Z-Ala-Lys-OH an ideal substrate for differentiating subclasses of serine carboxypeptidases[4].

Differentiating Carboxypeptidase Subclasses

Research on novel serine carboxypeptidases (e.g., from Aspergillus oryzae) utilizes the ratio of bimolecular constants ( kcat​/Km​ ) between different substrates to classify the enzyme[4].

  • Carboxypeptidase C subclass: Prefers hydrophobic residues at the P1' position (e.g., Z-Ala-Phe).

  • Carboxypeptidase D subclass: Exhibits a strong preference for basic amino acids at the P1' position (e.g., Z-Ala-Lys).

By comparing the hydrolysis rates of Z-Ala-Lys-OH against Z-Ala-Phe-OH, researchers can definitively map the topography and electrostatic nature of an unknown enzyme's active site[4].

EnzymaticCleavage Substrate Substrate: Z-Ala-Lys-OH (Protected N-term, Free C-term) Complex Enzyme-Substrate Complex (P1=Ala, P1'=Lys) Substrate->Complex Enzyme Serine Carboxypeptidase (Active Site: Ser-His-Asp) Enzyme->Complex Hydrolysis Nucleophilic Attack by Serine (Water-mediated Hydrolysis) Complex->Hydrolysis Cleavage at C-terminus Products Products: Z-Ala-OH + Free L-Lysine Hydrolysis->Products Release of basic residue

Fig 1. Mechanistic pathway of serine carboxypeptidase cleavage on Z-Ala-Lys-OH.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that experimental artifacts (such as spontaneous hydrolysis or incomplete deprotection) are caught before data analysis.

Protocol A: Carboxypeptidase Kinetic Assay using Z-Ala-Lys-OH

This protocol measures the exopeptidase activity of technical enzyme preparations (TEPs)[3] by quantifying the release of free L-lysine.

Reagents & Materials:

  • Substrate Stock: 40 mM Z-Ala-Lys-OH dissolved in dimethylformamide (DMF)[3].

  • Assay Buffer: 50 mM Sodium Acetate buffer, pH 4.5 (optimal for fungal serine carboxypeptidases)[4].

  • Detection Reagent: o-Phthalaldehyde (OPA) reagent (reacts with primary amines to form a fluorescent isoindole).

Step-by-Step Methodology:

  • Substrate Dilution: Dilute the 40 mM Z-Ala-Lys-OH stock into the assay buffer to create a concentration gradient (0.1 mM to 5.0 mM). Causality: A gradient is required to plot a Michaelis-Menten curve and determine Km​ and Vmax​ .

  • Equilibration: Pre-incubate 900 µL of the substrate solutions at 37°C for 10 minutes.

  • Enzyme Addition: Initiate the reaction by adding 100 µL of the purified enzyme or TEP.

  • Quenching & Derivatization: At specific time intervals (e.g., 1, 3, 5, 10 minutes), extract 100 µL of the reaction mixture and inject it into 900 µL of OPA reagent. Causality: The high pH of the OPA reagent instantly denatures the acidic carboxypeptidase, quenching the reaction while simultaneously derivatizing the released free lysine.

  • Measurement: Measure the absorbance at 340 nm or fluorescence (Ex: 340 nm / Em: 455 nm).

  • Self-Validation Check: Run a negative control containing Z-Ala-Lys-OH and buffer (no enzyme). If the baseline fluorescence increases over time, the substrate is undergoing spontaneous hydrolysis, indicating buffer contamination or improper pH.

Protocol B: N-Terminal Deprotection via Catalytic Hydrogenolysis

If Z-Ala-Lys-OH is used as an intermediate in liquid-phase peptide synthesis, the Z-group must be removed without utilizing harsh acids that could cause side-chain modifications.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 mmol of Z-Ala-Lys-OH in 20 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 100 mg of 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere. Causality: Argon prevents the spontaneous ignition of methanol vapor catalyzed by dry Pd/C.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 2-4 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst.

  • Self-Validation Check: Analyze the filtrate via TLC (Ninhydrin stain). The starting material (Z-Ala-Lys-OH) will only stain faintly (due to the ϵ -amine), whereas the fully deprotected product (H-Ala-Lys-OH) will yield an intense purple spot due to the presence of two free primary amines.

Deprotection_Workflow A Z-Ala-Lys-OH (Protected Dipeptide) B Addition of Pd/C in Methanol A->B Step 1 C H2 Gas Purge (Catalytic Cleavage) B->C Step 2 D Toluene + CO2 (Byproducts) C->D Step 3 (Waste) E H-Ala-Lys-OH (Free Dipeptide) C->E Step 3 (Product)

Fig 2. Catalytic hydrogenolysis workflow for the N-terminal deprotection of Z-Ala-Lys-OH.

Conclusion

Z-Ala-Lys-OH (C17H25N3O5, MW: 351.4 g/mol ) is far more than a simple building block; it is a highly calibrated biochemical probe. By strategically combining a bulky, protective N-terminal Z-group with the highly basic, unprotected ϵ -amine of lysine, it provides researchers with an exact tool for isolating C-terminal cleavage events and characterizing the active sites of novel proteases. Adherence to the validated protocols and physicochemical constraints outlined in this guide ensures high-fidelity data in both enzymatic profiling and peptide synthesis workflows.

References

  • BenchChem. "Building Block page 20964 | BenchChem: Z-Ala-lys-OH".
  • Chem-Impex. "Z-Ala-Lys-OH - Chem-Impex".
  • PubMed Central (PMC). "Purification, Characterization, and Heterologous Expression in Fusarium venenatum of a Novel Serine Carboxypeptidase from Aspergillus oryzae".
  • ResearchGate. "General information of three commercially available technical enzyme preparations (TEPs)".

Sources

Engineering Precision Protease Substrates and Peptide Therapeutics: A Technical Guide to Z-Ala-Lys-OH (CAS: 76264-07-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide synthesis and enzymatic assay development, the strategic selection of dipeptide building blocks dictates both synthetic yield and biological specificity. N-alpha-Z-L-Alanyl-L-lysine , commonly referred to as Z-Ala-Lys-OH , is a highly versatile, N-terminally protected dipeptide intermediate[1]. It is predominantly utilized in the synthesis of fluorogenic and chromogenic substrates for serine proteases and cysteine cathepsins[2].

This whitepaper provides an in-depth technical analysis of Z-Ala-Lys-OH, detailing its physicochemical properties, the mechanistic rationale for its use in fragment condensation, and field-proven protocols for integrating it into complex biochemical assays.

Physicochemical Properties & Molecular Identity

Understanding the baseline metrics of Z-Ala-Lys-OH is critical for stoichiometric calculations and storage protocols during drug development and peptide synthesis[1].

Table 1: Quantitative Data and Molecular Identity of Z-Ala-Lys-OH

PropertyValueClinical / Synthetic Relevance
Chemical Name N-alpha-Z-L-Alanyl-L-lysineCore dipeptide sequence for protease recognition.
CAS Number 76264-07-8Unique identifier for regulatory and procurement tracking.
Molecular Formula C17H25N3O5Defines elemental composition for mass spectrometry validation.
Molecular Weight 351.40 g/mol Required for precise molarity calculations in coupling reactions.
MDL Number MFCD00238404Cross-reference identifier for chemical databases.
N-Terminal Protection Carboxybenzyl (Z or Cbz)Provides orthogonal protection; resists aminopeptidase degradation.
Storage Conditions 0–8°CPrevents thermal degradation and premature deprotection.

Mechanistic Role in Peptide Synthesis: The "Why" Behind the Molecule

As a Senior Application Scientist, it is vital to move beyond what a compound is and explain why experimentalists choose it. The use of pre-formed Z-Ala-Lys-OH in peptide synthesis relies on three foundational pillars:

A. Overcoming Steric Hindrance via Fragment Condensation

Synthesizing complex fluorogenic substrates (e.g., Z-Ala-Lys-Arg-AMC) sequentially on a solid support is notoriously inefficient. The aniline nitrogen of 7-amino-4-methylcoumarin (AMC) is a remarkably poor nucleophile due to electron delocalization into the coumarin ring. By first coupling Arginine to AMC in solution (yielding H-Arg-AMC), chemists can bypass this bottleneck. Z-Ala-Lys-OH is then coupled to H-Arg-AMC as a single dipeptide block. This fragment condensation strategy drastically improves overall yield and minimizes the accumulation of deletion sequences.

B. Aminopeptidase Resistance (The Role of the Z-Group)

In biological assays utilizing cell lysates or tissue homogenates, endogenous exopeptidases (aminopeptidases) can rapidly degrade peptide substrates from the N-terminus, leading to false-positive fluorescence signals. The Carboxybenzyl (Z) group on Z-Ala-Lys-OH serves not just as a synthetic protecting group, but as a permanent structural cap in the final assay substrate, blocking aminopeptidase activity and ensuring that cleavage only occurs via the target endopeptidase[2].

C. Specificity for Trypsin-like and Cathepsin Proteases

The Lysine (Lys) residue provides a critical basic recognition site (P2 position) that fits perfectly into the S2 subsite of various proteases. Substrates derived from Z-Ala-Lys-OH, such as Z-Ala-Lys-Arg-AMC, are highly specific for enzymes like Cathepsin B[2] and mast cell tryptase[3], enabling precise quantification of enzymatic activity across broad pH ranges.

Experimental Workflows & Logical Relationships

To visualize the integration of Z-Ala-Lys-OH into a synthetic pipeline and its ultimate biological application, the following logical pathways map the causality of the system.

LPPS_Workflow A Z-Ala-Lys-OH (CAS: 76264-07-8) B Activation HATU / DIPEA / DMF A->B Carboxyl Activation C Nucleophilic Addition H-Arg-AMC B->C Active Ester D Crude Substrate Z-Ala-Lys-Arg-AMC C->D Peptide Bond Formation E RP-HPLC Purification & MS Validation D->E Workup

Fig 1. Liquid-Phase Peptide Synthesis (LPPS) workflow for Z-Ala-Lys-Arg-AMC generation.

Cleavage_Mechanism Substrate Fluorogenic Substrate Z-Ala-Lys-Arg-AMC Complex Enzyme-Substrate Complex [Michaelis-Menten Kinetics] Substrate->Complex Enzyme Target Protease (e.g., Cathepsin B / Tryptase) Enzyme->Complex Peptide Cleaved Peptide Z-Ala-Lys-Arg-OH Complex->Peptide Hydrolysis Fluorophore Free Fluorophore AMC (Ex: 380nm, Em: 460nm) Complex->Fluorophore Signal Generation

Fig 2. Proteolytic cleavage mechanism of Z-Ala-Lys-Arg-AMC yielding fluorescent AMC.

Experimental Protocol: Synthesis of Z-Ala-Lys-Arg-AMC

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following methodology is designed as a self-validating system . It includes built-in quality control checkpoints to verify the success of the fragment condensation between Z-Ala-Lys-OH and H-Arg-AMC.

Materials Required:
  • Z-Ala-Lys-OH (CAS: 76264-07-8)[1]

  • H-Arg-AMC (Pre-synthesized or commercially procured)

  • HATU (Coupling reagent)

  • DIPEA (N,N-Diisopropylethylamine, base)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

Step 1: Preparation of the Nucleophile

  • Dissolve 1.0 equivalent of H-Arg-AMC in anhydrous DMF (concentration ~0.1 M) under an inert nitrogen atmosphere.

  • Causality Note: Using anhydrous DMF prevents the competitive hydrolysis of the active ester that will be formed in Step 2.

Step 2: Activation of Z-Ala-Lys-OH

  • In a separate, dry vial, dissolve 1.1 equivalents of Z-Ala-Lys-OH and 1.1 equivalents of HATU in anhydrous DMF.

  • Add 3.0 equivalents of DIPEA to the mixture.

  • Stir at room temperature for exactly 5 minutes.

  • Causality Note: HATU is chosen over older reagents (like DCC) because it rapidly forms a highly reactive OAt ester, minimizing the risk of racemization at the Lysine alpha-carbon while driving the reaction forward efficiently.

Step 3: Fragment Condensation

  • Transfer the activated Z-Ala-Lys-OH solution dropwise into the H-Arg-AMC solution.

  • Allow the reaction to stir at room temperature for 2 to 4 hours. Protect the reaction flask from light to preserve the integrity of the AMC fluorophore.

Step 4: Self-Validating Quality Control (LC-MS)

  • Withdraw a 5 µL aliquot of the reaction mixture.

  • Quench the aliquot in 95 µL of 50% Acetonitrile/Water containing 0.1% TFA.

  • Inject into an LC-MS system.

  • Validation Checkpoint: The reaction is deemed complete when the mass peak corresponding to H-Arg-AMC is depleted, and the target mass for Z-Ala-Lys-Arg-AMC ( [M+H]+ ) becomes the dominant peak. If unreacted H-Arg-AMC remains, add an additional 0.2 equivalents of activated Z-Ala-Lys-OH.

Step 5: Workup and Purification

  • Concentrate the DMF solution under reduced pressure.

  • Precipitate the crude peptide by adding cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes and discard the supernatant.

  • Purify the resulting pellet via Preparative RP-HPLC using a C18 column. Utilize a linear gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Lyophilize the fractions containing the pure product to yield Z-Ala-Lys-Arg-AMC as a white, fluffy powder.

References

  • Kramer, L., et al. "Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range." Biochemistry (ACS Publications), July 2023. Available at:[Link]

  • Chen, G., et al. "JAK1/3 signaling pathways are key initiators of TH2 differentiation and lung allergic responses." Journal of Biological Chemistry (via PMC), 2021. Available at:[Link]

Sources

The Strategic Role of Z-Ala-Lys-OH in Peptide Chemistry: From Synthetic Building Blocks to Enzymatic Fingerprinting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly specialized field of peptide chemistry and enzymology, Z-Ala-Lys-OH (Benzyloxycarbonyl-L-alanyl-L-lysine) occupies a dual role of critical importance. It serves both as a precision substrate for characterizing protease activity and as a versatile building block in convergent peptide synthesis. This technical guide explores the chemical anatomy of Z-Ala-Lys-OH, its mechanistic function in enzyme-substrate interactions, and provides field-proven, self-validating protocols for its application in both analytical enzymology and synthetic chemistry.

Chemical Anatomy and Structural Rationale

The utility of Z-Ala-Lys-OH stems directly from its highly engineered molecular structure, which balances synthetic stability with biological recognition.

  • The Z-Protecting Group (Benzyloxycarbonyl): Discovered by Bergmann and Zervas, the Z-group provides robust N-terminal protection. Unlike transient protecting groups, the Z-group is highly stable against racemization during peptide coupling and resists mild basic or acidic conditions[1]. It provides orthogonal protection, meaning it can be selectively cleaved via catalytic hydrogenolysis (Pd/C) or strong acids (e.g., HBr/AcOH) without disturbing other semi-permanent groups[1].

  • The Dipeptide Core (Ala-Lys): The sequence transitions from a small, neutral aliphatic residue (Alanine) at the P2/P1 position to a basic, positively charged side chain (Lysine) at the P1' position. This specific arrangement mimics the natural cleavage sites for various endopeptidases and carboxypeptidases, making it an ideal probe for understanding binding modes within protease active sites[2].

Z-Ala-Lys-OH in Enzymology and Protease Characterization

In drug development and industrial biotechnology, quantifying the exact specificity of an enzyme is paramount. Z-Ala-Lys-OH is extensively deployed to profile the P1' specificity of carboxypeptidases—enzymes that cleave the C-terminal peptide bond of a polypeptide chain[3].

P1' Specificity Profiling

Serine carboxypeptidases, such as those isolated from Aspergillus oryzae, exhibit distinct kinetic preferences based on the C-terminal residue of the substrate. By measuring the hydrolysis of Z-Ala-Lys-OH compared to other substrates (like Z-Ala-Phe-OH), researchers can classify enzymes into specific subclasses (e.g., Carboxypeptidase C vs. D) based on their affinity for basic versus hydrophobic residues[4].

Activity Fingerprinting (AFP) of Technical Enzyme Preparations

In the food and biotechnology industries, Technical Enzyme Preparations (TEPs) are used for protein hydrolysis (e.g., debittering lupine protein). Z-Ala-Lys-OH is utilized in high-throughput Activity Fingerprinting (AFP) to quantify specific peptidase activities within these complex mixtures. The release of free lysine is measured to determine the Degree of Hydrolysis (DH), providing a rapid, quantitative assessment of the enzyme's efficacy[5].

Quantitative Data: Kinetic Profiling

The following table summarizes the comparative kinetic parameters and specificities of various proteases when assayed against Z-Ala-Lys-OH and related substrates.

Enzyme SourceSubstrateOptimal pHOptimal Temp (°C)Kinetic Specificity / Relative Activity
Serine Carboxypeptidase (A. oryzae)Z-Ala-Lys-OH4.0 - 4.558 - 60Ratio of bimolecular constants (Z-Ala-Lys / Z-Ala-Phe) = 3.75[4]
Carboxypeptidase Y (Yeast)Z-Ala-Lys-OH~6.037Ratio = 0.11 (Indicates low P1' basic preference)[4]
Food-Grade Carboxypeptidase Z-Ala-Lys-OH6.037High relative activity utilized for targeted debittering of hydrolysates[3]
Mechanism of Enzymatic Cleavage

G Substrate Z-Ala-Lys-OH (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Serine Carboxypeptidase (Active Site) Enzyme->Complex Cleavage Peptide Bond Hydrolysis Complex->Cleavage Product1 Z-Ala-OH (Product 1) Cleavage->Product1 Product2 Free Lysine (Product 2) Cleavage->Product2

Mechanism of Serine Carboxypeptidase action on Z-Ala-Lys-OH, yielding Z-Ala-OH and free Lysine.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in chemical causality.

Protocol 1: High-Throughput Activity Fingerprinting (AFP) Assay

Objective: To quantify the endopeptidase/carboxypeptidase activity of a Technical Enzyme Preparation (TEP) using Z-Ala-Lys-OH[5].

Causality of Choices:

  • Buffer Selection (pH 4.0 - 6.0): Serine carboxypeptidases from fungal sources typically have their catalytic optimum in this mildly acidic range, mimicking their natural vacuolar environment[4].

  • UPLC-PDA Analysis: Ultra-Performance Liquid Chromatography with a Photodiode Array separates the highly polar free lysine from the hydrophobic Z-protected precursor, preventing false-positive absorbance readings[5].

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve Z-Ala-Lys-OH in a 50 mM sodium acetate buffer (pH 4.0) to a final concentration of 0.5 mM.

  • Enzyme Incubation: Add 50 µL of the TEP solution to 450 µL of the pre-heated substrate buffer. Incubate precisely at 37°C for 10 to 30 minutes.

  • Quenching: Terminate the reaction by adding 0.5 M H₂SO₄ to drop the pH to 2.0, instantly denaturing the enzyme and halting hydrolysis.

  • Internal Standard Addition: Add Norvaline (25 µmol L⁻¹) as an internal standard prior to filtration.

  • UPLC Analysis: Inject 100 µL of the filtered sample into a UPLC system equipped with a C18 column. Monitor the elution of free lysine at 260 nm.

Self-Validation Mechanism: The inclusion of Norvaline as an internal standard ensures that any volumetric losses during the quenching and filtration steps are mathematically corrected. If the Norvaline peak area deviates by >5%, the sample preparation is flagged, validating the final quantification of the Degree of Hydrolysis (DH).

Workflow Step1 1. Prepare TEPs (Technical Enzyme Preps) Step2 2. Incubate with Z-Ala-Lys-OH (pH 4.0 - 6.0, 37°C) Step1->Step2 Step3 3. Quench Reaction (Acidification to pH 2.0) Step2->Step3 Step4 4. UPLC Analysis (Quantify Free Lysine) Step3->Step4 Step5 5. Calculate Degree of Hydrolysis (DH) Step4->Step5

Workflow for Activity Fingerprinting (AFP) using Z-Ala-Lys-OH to determine enzyme efficacy.

Protocol 2: Solution-Phase Peptide Coupling using Z-Ala-OH and Lysine

Objective: To synthesize a Z-Ala-Lys derivative (e.g., Z-Ala-Lys(Boc)-Gly-OMe) using convergent solution-phase chemistry[1].

Causality of Choices:

  • BOP-Cl Activation: BOP-Cl is chosen over standard carbodiimides (like DCC) because it provides rapid activation of the C-terminal carboxylate while strictly minimizing the racemization of the alpha-carbon[1].

  • DIPEA as a Base: N,N-Diisopropylethylamine (DIPEA) is a sterically hindered base. It efficiently deprotonates the carboxyl group to facilitate activation without acting as a competing nucleophile.

Step-by-Step Workflow:

  • Activation: To a solution of 1 (2.29 mmol) in DMF (9 mL), add DIPEA (4.77 mmol) and BOP-Cl (2.29 mmol)[1].

  • Pre-activation Time: Stir for exactly 3 minutes at room temperature to allow the active ester to form.

  • Coupling: Add the activated mixture to the amino component (e.g., Fmoc-Lys(Boc)-Gly-OMe, 1.91 mmol).

  • Workup: After 1 hour at room temperature, remove the bulk of the solvent. Acidify the aqueous solution with 0.5 M H₂SO₄ to pH 2, and extract with Ethyl Acetate (3x).

  • Purification: Wash the combined extracts until sulfate-free, dry over Na₂SO₄, and isolate the product via crystallization.

Self-Validation Mechanism: The reaction's progress is self-indicating when monitored via Thin Layer Chromatography (TLC) or LC-MS. The complete disappearance of the highly polar Z-Ala-OH precursor and the emergence of the more hydrophobic coupled product confirms successful amide bond formation before any workup steps are initiated.

References

  • 2 Protection of Functional Groups Thieme-connect URL
  • ((Benzyloxy)carbonyl)
  • Proteins, Peptides, and Amino Acids UNC URL
  • Z-Ala-Lys-Arg-AMC Echelon Biosciences URL
  • D-nb.
  • WO2010009400A1 - Method for preparing a protein hydrolysate Google Patents URL
  • Purification, Characterization, and Heterologous Expression in Fusarium venenatum of a Novel Serine Carboxypeptidase from Aspergillus oryzae NIH / PMC URL

Sources

Solvation Dynamics and Assay Integration of Z-Ala-Lys-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Z-Ala-Lys-OH (N-carbobenzoxy-L-alanyl-L-lysine, CAS: 76264-07-8) is a highly specialized synthetic dipeptide substrate utilized extensively in the quantification of carboxy- and endopeptidase activities[1]. Despite its utility in enzymatic profiling, researchers frequently encounter erratic assay kinetics and high coefficients of variation (CV > 15%) when using this substrate[1]. As a Senior Application Scientist, I have found that these inconsistencies rarely stem from the enzyme itself, but rather from the physicochemical properties of the substrate.

This whitepaper deconstructs the solvation mechanics of Z-Ala-Lys-OH, detailing the causality behind its solubility profile, and provides a self-validating protocol for preparing stable, reproducible assay solutions.

Physicochemical Profiling & Causality

To understand how to handle Z-Ala-Lys-OH, one must analyze its structural dichotomy. The molecule exhibits competing hydrophilic and lipophilic domains:

  • The Hydrophobic N-Terminus: The benzyloxycarbonyl (Z or Cbz) protecting group is a bulky, uncharged aromatic ring. In pure water, this group forces the surrounding water molecules to form highly ordered, entropically unfavorable clathrate cages. When the peptide concentration exceeds its critical aggregation point, the Z-groups associate via π−π stacking and hydrophobic interactions to minimize aqueous exposure, leading to rapid precipitation.

  • The Zwitterionic Core: The C-terminal lysine provides a primary amine and a carboxylic acid. While these offer some ionic solubility, they are insufficient to overcome the massive hydrophobic drag of the Cbz group at neutral pH.

The Causality of Solvent Selection: Because of this structural profile, direct dissolution in aqueous buffers is thermodynamically restricted. Highly polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)—are mandatory for primary solvation[1][2]. The highly polarized S=O (in DMSO) and C=O (in DMF) bonds act as powerful hydrogen bond acceptors for the peptide backbone, while their methyl groups interact favorably with the Cbz ring, disrupting intermolecular peptide-peptide bonds and yielding complete solvation.

Quantitative Solubility Matrix

The following table synthesizes the solubility behavior of Z-Ala-Lys-OH across common laboratory solvents to guide experimental design.

SolventSolubility ProfileMax Recommended Conc.Mechanistic Rationale
DMSO Highly Soluble 400 mMHigh dielectric constant; fully solvates the aromatic Cbz group and peptide backbone[2].
DMF Highly Soluble 400 mMAprotic nature prevents hydrogen-bond-driven aggregation; ideal for concentrated stocks[1].
Methanol / Ethanol Moderately Soluble 50 mMProtic solvents form H-bonds but lack the optimal hydrophobic interaction required for the Z-group.
Pure Water Insoluble / PoorN/AHydrophobic exclusion of the Cbz ring causes immediate micro-precipitation.
Aqueous Buffer (pH 6-8) Soluble with Co-solvent 4 mMRequires prior dissolution in DMSO/DMF and the addition of a surfactant (e.g., Triton X-100)[3].

Experimental Protocol: Self-Validating Solvation Workflow

When transitioning Z-Ala-Lys-OH from a pure organic stock to an aqueous assay environment, the rapid change in solvent polarity can cause local supersaturation and "solvent crash." The following step-by-step methodology utilizes a surfactant-stabilized dilution strategy to prevent nucleation, complete with a built-in quality control check.

Phase 1: Primary Stock Preparation (400 mM)
  • Equilibration: Allow the lyophilized Z-Ala-Lys-OH powder to reach room temperature within a desiccator. Causality: Condensation introduces trace water, which can initiate premature hydrolysis or hinder the efficiency of the aprotic solvent.

  • Weighing: Weigh exactly 140.56 mg of Z-Ala-Lys-OH (MW: 351.4 g/mol ).

  • Solvation: Add 1.0 mL of anhydrous DMF or DMSO[1].

  • Homogenization: Vortex vigorously for 60 seconds until the solution is optically clear. Store aliquots at -20°C in amber vials to prevent photodegradation[2].

Phase 2: Secondary Aqueous Dilution (4 mM Working Solution)
  • Buffer Modification: Prepare your target enzymatic assay buffer (e.g., 100 mM HEPES, pH 6.0). Supplement this buffer with 0.01% (v/v) Triton X-100 [3]. Causality: The non-ionic surfactant forms micelles that encapsulate the hydrophobic Cbz groups upon dilution, lowering the system's free energy and preventing aggregation.

  • Kinetic Dilution: Place the modified aqueous buffer on a vortex mixer set to medium speed.

  • Dropwise Addition: Using a precision pipette, add the 400 mM organic stock dropwise into the vortexing buffer to achieve a 1:100 dilution (e.g., 10 µL stock into 990 µL buffer). Causality: Rapid mechanical dispersion prevents localized zones of high peptide concentration, mitigating the risk of hydrophobic nucleation.

Phase 3: System Validation (Quality Control)
  • Optical Verification: Transfer 100 µL of the final working solution to a microplate.

  • Spectrophotometry: Measure the optical density (OD) at 600 nm.

  • Validation Criteria: An OD600​<0.05 confirms a true solution. An OD600​≥0.05 indicates Rayleigh scattering from micro-precipitates. Action: If turbidity is detected, discard the solution; using it will result in severe data artifacts and high CVs during the subsequent pNA or fluorescence cleavage assay[1].

Workflow Visualization

Workflow A Z-Ala-Lys-OH (Solid Powder) B Primary Solvation (DMSO or DMF) A->B Add aprotic solvent C 100-400 mM Stock (Stable at -20°C) B->C Vortex until clear E Secondary Dilution (Dropwise + Vortex) C->E Aliquot D Aqueous Buffer + 0.01% Triton X-100 D->E Base matrix F Working Solution (< 4 mM) E->F Prevent nucleation G Validation (OD 600nm < 0.05) F->G Quality Control

Workflow for the solvation and aqueous dilution of Z-Ala-Lys-OH to prevent hydrophobic precipitation.

References

  • Title: SAFETY DATA SHEET - Z-Ala-Lys-OH Source: Santa Cruz Biotechnology URL
  • Title: Fmoc-D-Tyr(Et)-OH | Cas# 162502-65-0 (Z-Ala-Lys-OH Solvent Guidelines)
  • Source: D-nb.
  • Title: WO2010009400A1 - Method for preparing a protein hydrolysate Source: Google Patents URL

Sources

Stability and proper storage conditions for Z-Ala-Lys-OH

Author: BenchChem Technical Support Team. Date: March 2026

Stability and Storage Protocols for Z-Ala-Lys-OH: A Technical Guide for Peptide Synthesis and Enzymatic Assays

As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from a seemingly mundane variable: the degradation of synthetic peptide substrates. Z-Ala-Lys-OH (N-benzyloxycarbonyl-L-alanyl-L-lysine) is a prime example. Widely utilized as a building block in peptide synthesis and as a highly specific substrate for serine carboxypeptidases (such as CPD-I, CPD-II, and commercial preparations like Flavourzyme)[1][2], its structural integrity is paramount.

This whitepaper provides an in-depth analysis of the physicochemical vulnerabilities of Z-Ala-Lys-OH, detailing the causality behind degradation and establishing self-validating protocols for its long-term storage and reconstitution.

Physicochemical Profile & Vulnerabilities

Z-Ala-Lys-OH (CAS: 76264-07-8; MW: 351.4 g/mol ) consists of an L-alanine and L-lysine dipeptide protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group[3]. This protective group is essential for preventing unwanted N-terminal reactions during peptide coupling and for providing the hydrophobic binding affinity required by specific carboxypeptidases[1][4].

However, the molecule possesses two primary sites of vulnerability:

  • The Peptide Bond: Susceptible to spontaneous hydrolysis in aqueous solutions over time, a process accelerated by shifts in pH or trace microbial protease contamination.

  • The Z-Protecting Group: While generally stable under mild conditions, the benzyloxycarbonyl group can be cleaved by strong acids, catalytic hydrogenation, or prolonged exposure to ultraviolet (UV) light[5].

Understanding these pathways is critical for preventing the generation of background noise in spectrophotometric assays, where the cleavage of the substrate is often monitored continuously at 230 nm[1].

Degradation ZAK Z-Ala-Lys-OH (Intact Substrate) Hydrolysis Peptide Bond Hydrolysis ZAK->Hydrolysis Proteases / H2O / Heat Deprotection Z-Group Cleavage ZAK->Deprotection Strong Acid / UV Products1 Z-Ala-OH + Lys-OH Hydrolysis->Products1 Products2 Ala-Lys-OH + Benzyl Alcohol Deprotection->Products2

Mechanisms of Z-Ala-Lys-OH degradation via peptide hydrolysis and Z-group deprotection.

Optimal Storage Conditions: The Causality of Preservation

The storage of Z-Ala-Lys-OH must mitigate moisture, thermal energy, and photon exposure. The table below summarizes the quantitative parameters for storage and the mechanistic reasoning behind each requirement.

Table 1: Storage Parameters and Shelf-Life Projections for Z-Ala-Lys-OH

Storage StateTemperatureLight ExposureMoisture ControlExpected Shelf LifeMechanistic Rationale
Lyophilized Powder (Long-Term) -20°CDark (Opaque container)Desiccated24 - 36 monthsSub-zero temperatures arrest kinetic energy, preventing spontaneous hydrolysis. Darkness prevents UV-induced Z-group cleavage.
Lyophilized Powder (Short-Term) 0 to 8°CDarkDesiccated6 - 12 monthsSufficient for active daily use[3]. Desiccation is critical here to prevent condensation during frequent handling.
Stock Solution (Aqueous/HCl) -20°CDarkN/A< 1 monthAqueous environments invite hydrolysis. 10 mM HCl is sometimes used for solubility[2], but acid catalyzes slow degradation over time.
Stock Solution (Organic/DMF) -80°CDarkN/A3 - 6 monthsDMF prevents aqueous hydrolysis but must be anhydrous. Flash-freezing prevents concentration gradients.

Step-by-Step Methodology: Reconstitution and Assay Preparation

Because the Z-group imparts significant hydrophobicity, Z-Ala-Lys-OH exhibits poor solubility in neutral aqueous buffers, which can lead to high coefficients of variation (CV > 15%) in automated photometric analyzers if not handled correctly[6].

To ensure a self-validating system, use the following protocol to reconstitute the peptide. This workflow minimizes degradation and ensures complete solvation.

Protocol: Preparation of a 40 mM Stock Solution

  • Thermal Equilibration: Remove the desiccated vial of lyophilized Z-Ala-Lys-OH from -20°C storage. Do not open immediately. Allow the vial to equilibrate to room temperature for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial causes ambient humidity to rapidly condense on the hygroscopic powder, introducing water that will drive localized peptide bond hydrolysis during subsequent storage.

  • Solvent Selection: Depending on your downstream assay tolerance, select either anhydrous Dimethylformamide (DMF) or 10 mM HCl[2].

    • Causality: DMF provides superior solvation for the hydrophobic Z-group. If organic solvents inhibit your target enzyme, 10 mM HCl can be used, as the slight acidity protonates the lysine side chain, enhancing aqueous solubility.

  • Dissolution: Add the calculated volume of solvent to achieve a 40 mM concentration. Vortex gently until the solution is completely optically clear.

  • Aliquot Generation: Divide the stock solution into single-use microcentrifuge tubes (e.g., 50 µL to 100 µL per tube).

    • Causality: Repeated freeze-thaw cycles cause the formation of ice crystals that physically shear molecules and create micro-environmental pH spikes as solutes concentrate in the unfrozen fraction. Aliquoting eliminates this risk.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer (for DMF) or -20°C (for HCl) in a light-blocking box.

Workflow Start Lyophilized Z-Ala-Lys-OH (Store at 0-8°C or -20°C) Equilibrate Equilibrate to Room Temp (in desiccator) Start->Equilibrate Prevent condensation Solvent Dissolve in DMF or 10mM HCl (Stock Solution) Equilibrate->Solvent Ensure dissolution Aliquot Aliquot into single-use vials Solvent->Aliquot Avoid freeze-thaw Freeze Flash freeze & store at -20°C (Protect from light) Aliquot->Freeze Maximize stability

Standard operating procedure for the reconstitution and long-term storage of Z-Ala-Lys-OH.

Quality Control & Self-Validation

A robust scientific protocol must be self-validating. Before utilizing a stored aliquot of Z-Ala-Lys-OH in a high-stakes enzymatic assay (e.g., determining the specific activity of a novel serine carboxypeptidase), you must verify its integrity.

Validation Workflow:

  • Spectrophotometric Blanking: Dilute a fraction of the thawed aliquot into your assay buffer (e.g., 0.01 M HEPES, pH 7.0) to a final concentration of 0.2 mM[1]. Measure the baseline absorbance at 230 nm against a buffer blank. A highly elevated baseline compared to freshly synthesized/purchased substrate indicates spontaneous cleavage of the Z-group.

  • Chromatographic Verification: For absolute certainty, run a 5-minute isocratic Reverse-Phase HPLC check (C18 column, Acetonitrile/Water with 0.1% TFA). Intact Z-Ala-Lys-OH will elute as a single sharp peak. The appearance of earlier-eluting secondary peaks confirms peptide bond hydrolysis (free Ala-Lys-OH or Lys-OH). If degradation exceeds 5%, discard the aliquot to prevent competitive inhibition by the degradation products in your enzymatic assay.

References

  • Purification and characterization of two serine carboxypeptidases from Aspergillus niger and their use in C-terminal sequencing of proteins and peptide synthesis Source: Applied and Environmental Microbiology (ASM Journals), 1992. URL:[Link]

  • A fast and novel approach to evaluate technical enzyme preparations for an efficient protein hydrolysis Source: European Food Research and Technology (Springer), 2019. URL:[Link]

Sources

Introduction: The Strategic Value of Dipeptide Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Z-Ala-Lys-OH as a Strategic Dipeptide Building Block in Synthesis

In the intricate field of peptide synthesis, the strategic use of pre-formed dipeptide building blocks offers a significant advantage in efficiency, purity, and the circumvention of problematic coupling steps. Among these, N-α-Benzyloxycarbonyl-L-alanyl-L-lysine (Z-Ala-Lys-OH) emerges as a versatile and crucial component for researchers in drug development and protein engineering.[1] Its structure combines the robust and historically significant benzyloxycarbonyl (Z) protecting group with an alanine residue and a C-terminal lysine, whose side chain presents a free ε-amino group.[2]

This guide provides an in-depth analysis of Z-Ala-Lys-OH, moving beyond simple protocols to explore the underlying chemical principles that govern its application. We will examine the causality behind experimental choices, detail self-validating protocols, and provide a framework for its successful incorporation into complex peptide architectures. The unique utility of this dipeptide lies in its ability to introduce a lysine residue with an orthogonally protected N-terminus, streamlining the synthesis of peptides where the lysine side-chain is intended for subsequent modification or is critical for biological activity.[1]

Physicochemical Properties of Z-Ala-Lys-OH
CAS Number 76264-07-8[2]
Molecular Formula C₁₇H₂₅N₃O₅[2]
Molecular Weight 351.4 g/mol [1]
Purity Typically ≥98%
Appearance White to off-white powder
Storage Conditions 0-8°C[1]

Core Concepts: The Chemistry of Lysine and the Benzyloxycarbonyl (Z) Group

A deep understanding of the constituent parts of Z-Ala-Lys-OH is paramount to its effective use. Lysine's bifunctionality and the specific nature of the Z-group dictate the entire synthetic strategy.

The Unique Challenge of Lysine

Lysine possesses two primary amino groups: the α-amino group, which participates in peptide backbone formation, and the ε-amino group at the terminus of its aliphatic side chain.[] This bifunctionality necessitates a rigorous orthogonal protection strategy to prevent undesired side reactions, such as chain branching during peptide elongation.[4] The ε-amino group is a potent nucleophile and a common site for post-translational modifications, making it a frequent target for specific chemical functionalization in drug design, such as the attachment of payloads in antibody-drug conjugates (ADCs) or lipids for half-life extension.[]

The Benzyloxycarbonyl (Z/Cbz) Group: A Cornerstone of Peptide Chemistry

Developed by Bergmann and Zervas, the benzyloxycarbonyl (Z or Cbz) group was the first "modern" protecting group and remains a staple in solution-phase synthesis.[5] Its utility stems from a distinct set of stability and cleavage characteristics:

  • Stability: The Z-group is exceptionally stable to both acidic and basic conditions commonly used in modern solid-phase peptide synthesis (SPPS). It is completely resistant to the repetitive treatments with trifluoroacetic acid (TFA) used for Boc-group removal and stable to the piperidine used for Fmoc-group removal.[5][6] This stability is the cornerstone of its orthogonality.

  • Cleavage: The Z-group is selectively and cleanly removed under mild, non-hydrolytic conditions via catalytic hydrogenation (e.g., H₂/Pd) or with strong acids like HBr in acetic acid.[7] This unique cleavage mechanism allows for its removal without affecting acid-labile (Boc, tBu) or base-labile (Fmoc) protecting groups.

The diagram below illustrates the principle of orthogonality, a critical concept for the strategic use of Z-Ala-Lys-OH.

Orthogonal_Protection cluster_Peptide Protected Peptide Peptide Fmoc-Gly-Lys(Boc)-Ala(Z)-Resin Result_Fmoc H₂N-Gly-Lys(Boc)-Ala(Z)-Resin Result_Boc Fmoc-Gly-Lys(H₂N)-Ala(Z)-Resin Result_Z Fmoc-Gly-Lys(Boc)-Ala-Resin Piperidine Piperidine (Base) Piperidine->Peptide Removes Fmoc Piperidine->Result_Fmoc TFA TFA (Acid) TFA->Peptide Removes Boc TFA->Result_Boc H2_Pd H₂/Pd (Hydrogenolysis) H2_Pd->Peptide Removes Z H2_Pd->Result_Z

Caption: Orthogonal protection allows selective removal of one group in the presence of others.

Strategic Application in Peptide Synthesis

The primary application of Z-Ala-Lys-OH is in solution-phase synthesis or as a specialized building block in SPPS, particularly within a Boc/Bzl protection strategy. Its structure, with a protected N-terminus and a free ε-amino group on the lysine, is less common for standard Fmoc-SPPS, where Fmoc-Lys(Boc)-OH is the workhorse.[] However, it provides a unique synthetic route for specific applications.

Workflow: Incorporating Z-Ala-Lys-OH

The incorporation of Z-Ala-Lys-OH involves the activation of its C-terminal carboxyl group, followed by coupling to the free N-terminal amine of a growing peptide chain (either on a solid support or in solution).

Synthesis_Workflow start Start: Peptide-Resin with free N-terminus (H₂N-Peptide-Resin) activation Step 1: Activate Z-Ala-Lys-OH (Carboxyl Group Activation) with Coupling Reagent (e.g., HATU) start->activation Add dipeptide coupling Step 2: Coupling Reaction (Peptide Bond Formation) activation->coupling wash Step 3: Wash Resin (Remove excess reagents) coupling->wash result Result: Elongated Peptide (Z-Ala-Lys-Peptide-Resin) wash->result next_step Proceed to Z-group deprotection or final peptide cleavage result->next_step

Caption: General workflow for coupling Z-Ala-Lys-OH to a peptide-resin.

Experimental Protocols & Methodologies

The success of any synthesis hinges on robust and well-validated protocols. The following section details a standard procedure for coupling Z-Ala-Lys-OH and includes a self-validating check to ensure reaction completion.

Protocol 1: Coupling of Z-Ala-Lys-OH using HATU

This protocol is designed for solid-phase synthesis and utilizes HATU, a highly effective coupling reagent known for fast kinetics and low racemization rates.[8]

Materials:

  • Peptide-resin with a free N-terminus (1.0 eq.)

  • Z-Ala-Lys-OH (2.0 eq.)

  • HATU (1.95 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reagents for Kaiser Test[9]

Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Z-Ala-Lys-OH (2.0 eq.) and HATU (1.95 eq.) in a minimal amount of anhydrous DMF. Add DIPEA (4.0 eq.) and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • Reaction Monitoring (Kaiser Test):

    • Take a small sample of resin beads and wash them thoroughly with DMF, then DCM, and finally ethanol.

    • Perform the Kaiser ninhydrin test.[9] A blue or purple color on the beads indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[9]

    • If the test is positive, drain the reaction vessel and repeat the coupling step with fresh reagents ("double coupling").

  • Washing: Once the Kaiser test is negative (beads remain colorless or yellowish), drain the reaction mixture. Wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts. The resin is now ready for the next step in the synthesis (e.g., Z-group deprotection).

Troubleshooting Common Synthesis Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency (Positive Kaiser Test) Steric Hindrance: The dipeptide is bulkier than a single amino acid.Increase coupling time to 4 hours. Perform a double coupling with fresh reagents.[10]
Inactive Reagents: Coupling reagents (e.g., HATU) can degrade with moisture.Use fresh, high-quality coupling reagents stored under anhydrous conditions.[10]
Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.Use a chaotropic salt (e.g., 0.4M LiCl) in the DMF during coupling. Switch to a more effective solvent like NMP.[9]
Presence of Deletion Sequences in Final Product Incomplete Coupling: Unreacted amines from a previous step are capped and then continue to react in subsequent cycles.Ensure a negative Kaiser test after each coupling. If a small amount of unreacted amine persists, cap the unreacted sites with acetic anhydride before proceeding.[9]
Side-chain Branching Premature Deprotection of a Side-Chain Group: An orthogonal protecting group was not stable to the reaction conditions.This is unlikely for the lysine ε-NH₂ in Z-Ala-Lys-OH as it is unprotected by design. However, if other residues are present (e.g., Lys(Boc)), ensure the correct orthogonal strategy is being followed. The Z-group is highly stable to standard Fmoc/Boc conditions.[11]

Conclusion

Z-Ala-Lys-OH is more than a simple dipeptide; it is a strategic tool that offers a distinct pathway for the synthesis of complex peptides. Its value is rooted in the robust, orthogonal nature of the benzyloxycarbonyl protecting group, which allows for selective manipulation of the peptide sequence. By understanding the fundamental principles of lysine chemistry, orthogonal protection, and coupling kinetics, researchers can leverage Z-Ala-Lys-OH to enhance synthetic efficiency, overcome challenging sequences, and streamline the development of novel peptide-based therapeutics and research agents.[1]

References

  • BOC Sciences. (2026, February 24). Lysine as a Versatile Building Block for Peptides and Peptidomimetics: From Synthesis to Therapeutics. BOC Sciences Amino Acid.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Chem-Impex. Z-Ala-Lys-OH.
  • AA Blocks. 76264-07-8 | Z-Ala-Lys-OH.
  • BenchChem. (2025).
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • BenchChem. (2025). Troubleshooting low coupling efficiency with Boc-Lys(Z)-OH. BenchChem.
  • Merck. Z-Lys-OH 98.
  • Cayman Chemical. Z-Lys-OH (CAS 2212-75-1).
  • Wu, Y., & Guo, J. (2024). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters.
  • VCH, W. (n.d.). 1 Protection Reactions. Wiley-VCH.
  • Fields, G. B. (Ed.). (n.d.). 2 Protection of Functional Groups.
  • BenchChem. (2025). A Comparative Analysis of Boc-Lys(Z)-OH and Boc-Lys(2-Cl-Z)-OH in Peptide Synthesis. BenchChem.
  • AAP Biosynthesis. Amino Acid Derivatives for Peptide Synthesis.
  • Oreate AI Blog. (2026, January 7). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide).
  • Gruber, P., & Hofmann, T. (2005). Chemoselective synthesis of peptides containing major advanced glycation end-products of lysine and arginine. Journal of Peptide Research, 66(3), 111–124.
  • U.S. Patent No. US3780015A. (n.d.). Process for preparing lysine containing peptides.
  • ResearchGate. (2023, June 12). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?
  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews.
  • Peptides International. Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (2025). Application Note: Activation of Z-N-Me-Ala-OH Carboxyl Group for Peptide Synthesis.
  • ACS Omega. (2024, January 5).
  • IntechOpen. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis.
  • Peptides. Cleavage Cocktails; Reagent B.
  • Wiley-VCH. (n.d.). 2. Carboxyl protecting groups.

Sources

An In-depth Technical Guide to Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise, controlled assembly of amino acids into a defined sequence is paramount. The chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), is a foundational technology in fields ranging from biochemistry to medicinal chemistry. At the heart of this technology lies the concept of the protecting group , a molecular scaffold that temporarily masks a reactive functional group, directing the reaction pathway to form the desired amide bond. This guide provides a comprehensive exploration of the core principles, strategies, and practical applications of protecting groups in modern peptide synthesis.

The Imperative for Protection: Directing Amide Bond Formation

The synthesis of a simple dipeptide from two amino acids illustrates the fundamental challenge. Each amino acid possesses at least two reactive functional groups: an α-amino group and an α-carboxyl group. Uncontrolled activation of the carboxyl group of one amino acid would lead to a statistical mixture of products, including polymerization and incorrect linkages, as it could react with either the amino or carboxyl group of another molecule.[1]

To achieve a specific sequence, the reaction must be directed. This is accomplished by temporarily blocking, or "protecting," the α-amino group of one amino acid and the α-carboxyl group of the other. With only one free amine and one free carboxyl group available, the activation of the carboxyl group can only result in the formation of the desired peptide bond.[2] This principle extends to the reactive side chains of many amino acids, which must also be protected to prevent unwanted side reactions.[1][3]

The ideal protecting group strategy is the cornerstone of successful peptide synthesis, dictating the choice of reagents, solvents, and purification methods.[2] An effective protecting group must meet several critical criteria:

  • Ease of Introduction: It should be possible to introduce the group in high yield without causing racemization of the chiral amino acid center.

  • Stability: It must remain stable throughout all subsequent reaction steps, including coupling and deprotection of other groups.[]

  • Selective Removal: It must be removable in high yield under conditions that do not affect other protecting groups or the newly formed peptide bonds.[5][] This principle of selective removal is known as orthogonality .[6]

The Principle of Orthogonality

In the context of peptide synthesis, an orthogonal protection strategy involves the use of two or more protecting groups that can be removed by completely independent chemical mechanisms.[1][6] This allows for the selective deprotection of one functional group while all others remain intact.[6] For example, an α-amino protecting group might be labile to a base, while side-chain protecting groups are labile to an acid. This allows for the iterative removal of the N-terminal protector for chain elongation without disturbing the side-chain protection.[7] The careful selection of an orthogonal set of protecting groups is fundamental to the synthesis of complex peptides.[2][6]

Core Synthetic Strategies: A Tale of Two Philosophies

Modern peptide synthesis is dominated by two primary orthogonal strategies, named for their respective temporary N-terminal protecting groups: the Boc/Bzl strategy and the Fmoc/tBu strategy.

The Boc/Bzl Strategy: The Classic Approach

Developed by R.B. Merrifield, the tert-butyloxycarbonyl (Boc) / Benzyl (Bzl) strategy was the first to enable routine solid-phase peptide synthesis.[2] It relies on a graded acid lability for deprotection.

  • Nα-Protection: The α-amino group is protected by the Boc group, which is removed with a moderate acid, typically trifluoroacetic acid (TFA).[8][9]

  • Side-Chain Protection: Side-chain functional groups are protected by benzyl-based (Bzl) ethers, esters, and carbamates. These are stable to the moderate acid used for Boc removal.[9]

  • Final Cleavage: At the end of the synthesis, both the side-chain protecting groups and the linkage to the solid support (resin) are cleaved simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9]

The Chemistry of the Boc Group

The Boc group is introduced onto the amino acid's α-amino group via nucleophilic attack on di-tert-butyl dicarbonate ((Boc)₂O).[8][10]

Mechanism of Boc Deprotection: The removal of the Boc group proceeds via an acid-catalyzed mechanism. TFA protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid, which spontaneously decarboxylates to release the free amine.[8]

Boc_Deprotection

Causality: The stability of the tertiary tert-butyl cation is the thermodynamic driving force for this cleavage reaction. However, this cation is a potent alkylating agent and can lead to side reactions, particularly with sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[9] Therefore, "scavengers" such as dithioethane (DTE) are added to the deprotection solution to trap these reactive cations.[9]

Boc SPPS Workflow

The cyclical nature of SPPS using the Boc strategy is illustrated below.

Boc_SPPS_Cycle

Experimental Protocol: Boc Deprotection
  • Resin Swelling: Swell the Boc-peptide-resin in Dichloromethane (DCM).

  • Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes at room temperature.[9] It is critical to include scavengers (e.g., 0.5% dithioethane) if sensitive residues are present.[9]

  • Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.

  • Neutralization: Treat the resin with a 5-10% solution of a non-nucleophilic base, such as Diisopropylethylamine (DIEA), in DCM for 5-10 minutes.[9] This converts the ammonium TFA salt to the free amine, which is necessary for the subsequent coupling step.[9]

  • Washing: Wash the resin thoroughly with DCM to remove excess base and the DIEA salt, preparing it for the next coupling cycle.

The Fmoc/tBu Strategy: The Modern Standard

The 9-fluorenylmethyloxycarbonyl (Fmoc) / tert-Butyl (tBu) strategy was developed later and has become the most widely used method for SPPS today.[7][11] Its popularity stems from the use of milder, non-acidolytic conditions for Nα-deprotection.

  • Nα-Protection: The α-amino group is protected by the Fmoc group, which is labile to weak bases, typically a solution of piperidine in a polar aprotic solvent.[7][11][12]

  • Side-Chain Protection: Side-chain functional groups are protected by tert-butyl (tBu) based ethers, esters, and carbamates. These are stable to the basic conditions used for Fmoc removal but are readily cleaved by moderate acid (TFA).[7]

  • Final Cleavage: The final cleavage from the resin and removal of all side-chain protecting groups is achieved in a single step with TFA, often with a cocktail of scavengers.[7]

The Chemistry of the Fmoc Group

The Fmoc group is introduced using reagents like Fmoc-Cl or, more commonly, Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) to avoid side reactions.[7]

Mechanism of Fmoc Deprotection: The removal of the Fmoc group is a base-induced β-elimination (E1cB mechanism).[11][13] A base, like piperidine, abstracts the relatively acidic proton on the C9 position of the fluorenyl ring.[7] The resulting anion is stabilized by the aromatic system and rapidly eliminates, releasing dibenzofulvene (DBF) and carbon dioxide, which ultimately liberates the free amine.[11]

Fmoc_Deprotection

Causality: Piperidine serves a dual role: it is the base that initiates the elimination and also acts as a scavenger for the released dibenzofulvene (DBF).[11][12] Trapping DBF is crucial as this electrophilic byproduct can otherwise react with the newly liberated amine or other nucleophilic side chains.[11] The formation of the DBF-piperidine adduct can be monitored by UV spectroscopy (at ~300 nm) to quantify the efficiency of the deprotection step.[12][14]

Fmoc SPPS Workflow

The Fmoc SPPS cycle is simpler than the Boc cycle as it omits the separate neutralization step.

Fmoc_SPPS_Cycle

Experimental Protocol: Fmoc Deprotection
  • Resin Swelling: Swell the Fmoc-peptide-resin in a suitable solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes at room temperature.[11][12] For sequences prone to aspartimide formation, shorter, repeated treatments (e.g., 2 x 5 minutes) are recommended.[11]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the DBF-piperidine adduct, preparing it for the next coupling cycle.

Side-Chain Protection: A Universe of Selectivity

While Nα-protection governs the iterative cycle of synthesis, the protection of reactive amino acid side chains is equally critical for preventing unwanted reactions and ensuring the integrity of the final peptide.[3][5] The choice of side-chain protecting group is dictated by the primary Nα-strategy (Fmoc or Boc) and the specific chemical properties of the amino acid.

Comparative Table of Common Side-Chain Protecting Groups
Amino AcidFunctional GroupCommon Protecting Groups (Fmoc Strategy)Deprotection ConditionCommon Protecting Groups (Boc Strategy)Deprotection Condition
Lysine (Lys) ε-AminoBoc (tert-butyloxycarbonyl)[15][16]TFAZ(2-Cl) (2-Chlorobenzyloxycarbonyl)[3]HF, TFMSA
Arginine (Arg) GuanidinoPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)[17][18]TFATos (Tosyl)[3][17]HF, TFMSA
Aspartic Acid (Asp) β-CarboxylOtBu (tert-Butyl ester)[15]TFAOcHex (Cyclohexyl ester)[15]HF, TFMSA
Glutamic Acid (Glu) γ-CarboxylOtBu (tert-Butyl ester)[15][19]TFAOBzl (Benzyl ester)[19][20]HF, Catalytic Hydrogenation
Cysteine (Cys) ThiolTrt (Trityl), Acm (Acetamidomethyl), tBu (tert-Butyl)[15][21]TFA (Trt), Iodine (Acm), HF (tBu)4-MeBzl (4-Methylbenzyl)[3]HF
Histidine (His) ImidazoleTrt (Trityl), Boc[3][22]TFADnp (2,4-Dinitrophenyl), Bom (Benzyloxymethyl)[3]Thiolysis (Dnp), HF (Bom)
Serine (Ser) HydroxyltBu (tert-Butyl)[3]TFABzl (Benzyl)[3]HF
Threonine (Thr) HydroxyltBu (tert-Butyl)[3]TFABzl (Benzyl)[3]HF
Tyrosine (Tyr) Phenolic HydroxyltBu (tert-Butyl)[3]TFABzl(2,6-Cl₂) (2,6-Dichlorobenzyl)[3]HF

Causality Behind Choices:

  • Fmoc Strategy: The use of tBu-based groups for most side chains provides perfect orthogonality. They are completely stable to the piperidine used for Fmoc removal but are cleanly cleaved by the final TFA cocktail.[7]

  • Boc Strategy: Benzyl-based protectors are used because their cleavage requires much stronger acids (like HF) than the TFA used for the repetitive Boc deprotection, providing the necessary differential lability.[9]

  • Arginine: The guanidinium group is strongly basic and requires bulky, electron-withdrawing sulfonyl-type protectors like Pbf or Tos to reduce its nucleophilicity.[17][23]

  • Histidine: The imidazole side chain is particularly problematic, as it is nucleophilic and can catalyze racemization during coupling.[3][22] Protecting groups like Trityl (Trt) or Dinitrophenyl (Dnp) mask the ring, preventing these side reactions.[3][22]

  • Cysteine: The thiol group is highly reactive and prone to oxidation, forming unwanted disulfide bonds.[5][24] A wide variety of protecting groups exist for cysteine, allowing for complex, regioselective disulfide bond formation strategies.[21][24] Groups like Acm can be removed selectively while others remain, enabling the stepwise formation of multiple disulfide bridges in a single peptide.[15]

The Role of Coupling Reagents

Once the N-terminal protecting group is removed, the free amine must be coupled with the next incoming protected amino acid. This reaction is not spontaneous and requires a coupling reagent or activator .[25] These reagents convert the carboxylic acid of the incoming amino acid into a more reactive species, making it highly susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[25]

Common classes of coupling reagents include:

  • Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). They are effective but can cause racemization.[25][26] Additives like 1-Hydroxybenzotriazole (HOBt) are often used to suppress this side reaction.[27]

  • Phosphonium Salts: Such as BOP and PyBOP. These offer high coupling efficiency with a low risk of racemization.[26]

  • Uronium/Aminium Salts: This is the most popular class today, including reagents like HBTU, TBTU, and HATU.[26][28][29] They are highly efficient, fast, and minimize side reactions, making them ideal for standard and complex syntheses.[25][26]

Final Deprotection and Cleavage

The culmination of the synthesis is the final deprotection step. In Fmoc/tBu chemistry, this involves treating the peptide-resin with a "cleavage cocktail," typically consisting of a high concentration of TFA (e.g., 95%) mixed with various scavengers.[7]

Experimental Protocol: Final TFA Cleavage (Fmoc Strategy)

  • Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .

    • TFA: The strong acid that cleaves tBu-based side-chain groups and the peptide-resin linker.

    • TIS: A scavenger to quench carbocations generated from tBu and Trt groups.

    • Water: Helps to hydrolyze certain intermediates and can improve cleavage efficiency.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether multiple times to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion

The strategic use of protecting groups is the intellectual and chemical foundation upon which peptide synthesis is built. The interplay between the temporary Nα-protector and the more permanent side-chain protectors, governed by the principle of orthogonality, allows for the precise and efficient construction of complex biomolecules. From the acid-based graded lability of the classic Boc/Bzl strategy to the mild, base-labile approach of the modern Fmoc/tBu standard, these chemical tools provide the control necessary to transform simple amino acid building blocks into peptides with profound biological and therapeutic potential. A deep understanding of the causality behind their mechanisms, stability, and deprotection conditions is essential for any scientist or researcher in the field of drug discovery and development.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Peptide Synthesis. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • Albericio, F., & Subirós-Funosas, R. (2011). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wonda Science. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Al-Warhi, T., Al-Sha'er, M. A., Aina, A., El-Faham, A., & de la Torre, B. G. (2021). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PMC. Retrieved from [Link]

  • Suresh, S., & Sivanand, S. (2002). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Indian Academy of Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Fiveable. (2025, August 15). Orthogonal Protection Definition. Retrieved from [Link]

  • Watson, A. A., Fairweather, J. K., & Alewood, P. F. (2014). The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. PubMed. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Robertson, M. J., & Tumber, A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Retrieved from [Link]

  • Coin, I., & Beyermann, M. (2013). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]

  • Iris Biotech. (2026, February 10). Side Chain Protection in Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2010). 1,2-Dimethylindole-3-sulfonyl (MIS) as protecting group for the side chain of arginine. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. Retrieved from [Link]

  • ResearchGate. (n.d.). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved from [Link]

  • Pathak, T. P., & Kaur, H. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]

  • Google Patents. (n.d.). EP0061933A2 - Histidine protection.

Sources

Methodological & Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The dipeptide derivative Z-Ala-Lys-OH (N- α -benzyloxycarbonyl-alanyl-lysine) is a critical building block in advanced peptide synthesis, drug development, and enzymatic interaction studies[1]. However, utilizing Z-Ala-Lys-OH in fragment condensation presents two distinct chemical challenges:

  • Orthogonal Protection : Because Z-Ala-Lys-OH possesses a free ϵ -amino group on the Lysine residue, it must be orthogonally protected (e.g., as Z-Ala-Lys(Boc)-OH) prior to C-terminal activation to prevent uncontrolled intermolecular polymerization.

  • Epimerization Risk : When activating the carboxyl group of a single amino acid, urethane protecting groups (like Z, Boc, or Fmoc) effectively suppress oxazolone formation. However, in a dipeptide fragment like Z-Ala-Lys-OH, the C-terminal Lysine is acylated by an amide bond (from the Alanine residue). This electron-withdrawing peptidyl group significantly increases the tendency of the activated Lysine to cyclize into an oxazolone intermediate, leading to rapid epimerization at the α -carbon[2].

Consequently, selecting the correct coupling reagent is not merely a matter of reaction yield, but of preserving strict stereochemical integrity[3].

G A Z-Ala-Lys(Boc)-OH (Starting Material) B O-Acylisourea Intermediate (Activated Carboxyl) A->B Coupling Reagent (e.g., DIC) C Oxazolone Formation (Loss of Chirality) B->C Intramolecular Cyclization (Slow) D Desired Peptide (Retention of Configuration) B->D + Amine (Fast) E Epimerized Peptide (D-Lysine Byproduct) C->E + Amine (Racemization)

Mechanistic pathway of oxazolone-mediated epimerization during C-terminal activation.

Recommended Coupling Reagents: Causality & Selection

To navigate the oxazolone pathway, coupling additives must possess a pKa low enough to act as an excellent leaving group, yet nucleophilic enough to rapidly intercept the O-acylisourea intermediate before cyclization occurs.

A. DIC / Oxyma Pure (The Modern Gold Standard)

Historically, HOBt (1-hydroxybenzotriazole) was the default additive for carbodiimide-mediated couplings. However, HOBt is now classified as an explosive hazard[4]. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as the superior alternative. With a pKa of 4.60 (identical to HOBt), Oxyma lacks the explosive triazole ring while demonstrating superior suppression of epimerization[4]. In demanding fragment condensations, Oxyma consistently delivers peptides with higher stereochemical purity than HOBt and performs on par with the highly reactive HOAt[3].

B. DEPBT (The Fragment Condensation Specialist)

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is highly recommended specifically for fragment coupling due to its remarkable resistance to racemization[5]. Unlike uronium salts, DEPBT's unique transition state selectively activates the carboxyl group without requiring the protection of hydroxyl groups on the incoming amine component[6]. For Z-Ala-Lys-OH, DEPBT minimizes the D-Lysine byproduct to near-undetectable levels, even during prolonged reaction times[6].

C. COMU (The High-Reactivity Uronium)

COMU is a third-generation uronium salt derived from Oxyma Pure. It offers greater coupling efficiency and a safer profile than traditional reagents like HATU or HBTU[7]. Crucially for epimerization-prone fragments like Z-Ala-Lys-OH, COMU requires only one equivalent of base (DIPEA) to proceed, whereas HATU requires two. Reducing the basicity of the reaction environment directly mitigates base-catalyzed oxazolone formation[7].

Quantitative Data Comparison

The following table synthesizes the performance metrics of these reagents when applied to epimerization-prone peptide fragment couplings:

Reagent SystemExpected Yield (%)Epimerization RiskBase RequiredKey Advantage / Causality
DIC / Oxyma Pure > 95%Very LowNone (Neutral)Intercepts intermediate faster than HOBt; non-explosive[4].
DEPBT / DIPEA 85 - 90%Extremely Low2.0 equivHighest resistance to racemization; ideal for bulky fragments[6].
COMU / DIPEA > 95%Low1.0 equivIntegral morpholino oxygen acts as an internal base[7].
EDC / HOBt 80 - 85%ModerateNone (Neutral)Traditional baseline; largely superseded due to safety hazards[8].

Self-Validating Experimental Protocol: DIC / Oxyma Pure Coupling

This protocol outlines the solution-phase coupling of Z-Ala-Lys(Boc)-OH to a generic amine component (H-Xaa-OMe). It is designed as a self-validating system: an integrated HPLC step ensures the stereochemical integrity of the Lysine residue is verified before downstream processing[3].

Materials Required:
  • Carboxyl Component: Z-Ala-Lys(Boc)-OH (1.0 equiv)

  • Amine Component: H-Xaa-OMe·HCl (1.0 equiv)

  • Reagents: DIC (1.0 equiv), Oxyma Pure (1.0 equiv), DIPEA (1.0 equiv, only if amine is a salt)

  • Solvents: Anhydrous DMF, Ethyl Acetate (EtOAc)

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask under inert atmosphere, dissolve Z-Ala-Lys(Boc)-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in anhydrous DMF (approx. 5 mL per mmol of peptide).

  • Activation: Chill the solution in an ice bath to 0°C. Add DIC (1.0 equiv) dropwise. Allow the mixture to pre-activate for 2 to 5 minutes. Causality: This brief pre-activation forms the highly reactive Oxyma active ester while the low temperature suppresses oxazolone cyclization[8].

  • Coupling: Add the amine component (H-Xaa-OMe·HCl, 1.0 equiv) as a solid. Immediately add DIPEA (1.0 equiv) dropwise to neutralize the hydrochloride salt[3].

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to gradually warm to room temperature and stir overnight.

  • Workup: Remove the DMF via rotary evaporation under reduced pressure. Redissolve the resulting residue in EtOAc. Wash the organic layer sequentially with 1N HCl (3x), 1N NaHCO₃ (3x), and saturated NaCl (brine) to remove unreacted Oxyma and urea byproducts[3].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected peptide.

  • Validation (Critical Step): Analyze the crude product via Reverse-Phase HPLC. Compare the integration of the primary L-L product peak against the D-L epimer peak to quantify stereochemical retention[3].

Workflow Step1 Step 1: Preparation Dissolve Z-Ala-Lys(Boc)-OH & Oxyma Pure in DMF Step2 Step 2: Activation Add DIC at 0°C Pre-activate for 2-5 min Step1->Step2 Step3 Step 3: Coupling Add Amine Component Stir 1h at 0°C, then RT Step2->Step3 Step4 Step 4: Workup Evaporate Solvent Wash with HCl/NaHCO3 Step3->Step4 Step5 Step 5: Validation HPLC for Yield & Epimerization Check Step4->Step5

Step-by-step experimental workflow for DIC/Oxyma Pure mediated fragment coupling.

References

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem,
  • Chem-Impex. "Z-Ala-Lys-OH." Chem-Impex,
  • Merck Millipore. "Novabiochem® Letters: Oxyma Pure." Merck,
  • BenchChem.
  • Albericio, F. et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Subirós-Funosas, R. et al. "Organic Syntheses Procedure: Oxyma Pure." Organic Syntheses,
  • Ye, Y. et al.
  • ResearchGate. "DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization.

Sources

Introduction: The Strategic Value of Z-Ala-Lys-OH in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the dipeptide building block, Z-Ala-Lys-OH, in the synthesis of bioactive peptides.

In the intricate field of peptide synthesis, the choice of building blocks is paramount to achieving high purity, yield, and biological activity. Z-Ala-Lys-OH, a dipeptide composed of L-Alanine and L-Lysine, offers a unique strategic advantage. The N-terminus of Alanine is protected by the robust benzyloxycarbonyl (Z) group, while the C-terminal carboxyl group of Lysine and its ε-amino group remain available for coupling reactions (though the ε-amino group is typically protected in a subsequent step or chosen with an orthogonal protecting group for specific applications).[1][2]

This pre-formed dipeptide unit is more than a convenience; it is a tactical tool for circumventing common challenges in peptide synthesis. By incorporating two amino acid residues in a single coupling step, researchers can reduce the number of synthetic cycles, which is particularly beneficial in the synthesis of longer or complex peptides. This can mitigate issues related to peptide aggregation and improve the overall efficiency of the synthesis.[3] The Z-group itself is a classic protecting group, stable to the mild basic conditions used for Fmoc removal and the acidic conditions for Boc removal, offering versatility in complex synthetic strategies.[4][5] Its removal via catalytic hydrogenolysis provides a clean and orthogonal deprotection pathway.[5][6]

This application note provides a detailed exploration of Z-Ala-Lys-OH, explaining the causality behind its use, and presents validated protocols for its application in both solid-phase and solution-phase synthesis of bioactive peptides.

Physicochemical Properties of Z-Ala-Lys-OH

A clear understanding of the reagent's properties is critical for its successful application.

PropertyValueReference
CAS Number 76264-07-8[1][2]
Molecular Formula C₁₇H₂₅N₃O₅[1][2]
Molecular Weight 351.4 g/mol [1]
Purity Typically ≥98%[1]
Appearance White to off-white solid
Storage 0-8°C, keep dry[1]

Core Application: Synthesis of Tuftsin Analogs

A prime example demonstrating the utility of Z-Ala-Lys-OH is in the synthesis of analogs of Tuftsin, a natural tetrapeptide (Thr-Lys-Pro-Arg) that acts as a potent macrophage activator.[7][8] Modifying the Tuftsin sequence is a common strategy to enhance its stability and biological activity. For instance, creating an Ala¹-Tuftsin analog (Ala-Lys-Pro-Arg) can be streamlined using Z-Ala-Lys-OH. Studies have explored the synthesis of various Tuftsin analogs, including those with an isopeptide bond involving the lysine residue, to increase resistance to enzymatic degradation.[9] The use of a dipeptide building block in such syntheses simplifies the introduction of the crucial Ala-Lys sequence.

Protocol I: Solid-Phase Peptide Synthesis (SPPS) of an Ala-Lys-Pro-Arg Peptide

This protocol details the incorporation of Z-Ala-Lys-OH into a peptide sequence using the standard Fmoc/tBu solid-phase methodology on a Rink Amide resin, designed to yield a C-terminally amidated peptide.

Workflow Overview

spss_workflow cluster_prep Resin Preparation cluster_cycles Peptide Elongation Cycles cluster_final Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotect_Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect_Initial Couple_Arg Couple Fmoc-Arg(Pbf)-OH Fmoc_Deprotect_Initial->Couple_Arg Wash1 Wash (DMF) Couple_Arg->Wash1 Fmoc_Deprotect_Arg Fmoc Deprotection Wash1->Fmoc_Deprotect_Arg Couple_Pro Couple Fmoc-Pro-OH Fmoc_Deprotect_Arg->Couple_Pro Wash2 Wash (DMF) Couple_Pro->Wash2 Fmoc_Deprotect_Pro Fmoc Deprotection Wash2->Fmoc_Deprotect_Pro Couple_AlaLys Couple Z-Ala-Lys(Boc)-OH Fmoc_Deprotect_Pro->Couple_AlaLys Z_Deprotect Z-Group Deprotection (Catalytic Hydrogenolysis) Couple_AlaLys->Z_Deprotect Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Z_Deprotect->Cleavage Precipitate Precipitate & Purify Cleavage->Precipitate Final_Peptide H-Ala-Lys-Pro-Arg-NH₂ Precipitate->Final_Peptide

Caption: SPPS workflow for synthesizing an Ala-Lys-Pro-Arg peptide amide.

Materials and Reagents
  • Rink Amide Resin (e.g., 100-200 mesh, ~0.5 mmol/g substitution)

  • Z-Ala-Lys(Boc)-OH

  • Fmoc-Pro-OH

  • Fmoc-Arg(Pbf)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, reagent grade

  • N,N-Diisopropylethylamine (DIPEA), peptide synthesis grade

  • HCTU (or other suitable coupling reagent like HBTU, DIC/HOBt)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Cold Diethyl Ether

Step-by-Step Methodology
  • Resin Preparation & First Amino Acid Coupling (Arg)

    • Place the Rink Amide resin (e.g., 200 mg, 0.1 mmol) in a solid-phase reaction vessel.

    • Swell the resin in DMF for 30-60 minutes. Drain the DMF.[10]

    • Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain. Repeat with a fresh piperidine solution for 10-15 minutes.[11]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Coupling: In a separate vial, pre-activate Fmoc-Arg(Pbf)-OH (4 eq., 0.4 mmol) with HCTU (3.9 eq., 0.39 mmol) and DIPEA (8 eq., 0.8 mmol) in DMF for 1-2 minutes.[11] Add this activated solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. Perform a Kaiser test to confirm the absence of free primary amines.[11] If the test is positive, continue coupling.

    • Wash the resin with DMF (3-5 times).

  • Peptide Chain Elongation (Pro)

    • Fmoc Deprotection: Repeat the piperidine treatment as described in step 1 to remove the Fmoc group from the newly coupled Arginine.

    • Wash the resin thoroughly with DMF.

    • Coupling: Couple Fmoc-Pro-OH using the same pre-activation and coupling procedure as for Arginine.

    • Wash the resin with DMF.

  • Incorporation of the Dipeptide (Z-Ala-Lys(Boc)-OH)

    • Rationale: Here we use Z-Ala-Lys(Boc)-OH. The ε-amino group of Lysine is protected with an acid-labile Boc group, which is compatible with the final TFA cleavage step. The N-terminal Z-group is stable to this procedure.

    • Fmoc Deprotection: Remove the Fmoc group from Proline as previously described.

    • Wash the resin thoroughly with DMF.

    • Coupling: Couple Z-Ala-Lys(Boc)-OH (3 eq., 0.3 mmol) using HCTU/DIPEA activation. Due to the bulkier nature of the dipeptide, the coupling time may be extended to 3-4 hours or performed overnight.

    • Confirm complete coupling with a Kaiser test. Wash the resin with DMF (3-5 times), followed by DCM (3-5 times), and dry the peptide-resin under vacuum.

  • N-Terminal Z-Group Deprotection

    • Rationale: The Z-group is orthogonal to the Pbf and Boc side-chain protecting groups. It is efficiently removed by catalytic hydrogenolysis. This step is performed while the peptide is still on the resin.

    • Swell the dried peptide-resin in Methanol (MeOH).

    • Add 10% Pd/C catalyst (approx. 10-20% by weight of the resin).

    • Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 4-6 hours or until TLC/LC-MS analysis of a cleaved test sample shows complete deprotection.

    • Carefully filter the mixture through Celite to remove the Pd/C catalyst, washing with DMF and MeOH. Caution: Pd/C can be pyrophoric.

  • Final Cleavage and Side-Chain Deprotection

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin (approx. 10 mL per gram of resin).[12]

    • Agitate the mixture at room temperature for 2-3 hours. This step removes the Pbf (from Arg) and Boc (from Lys) protecting groups and cleaves the peptide from the Rink Amide resin.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase HPLC.

Protocol II: Solution-Phase Synthesis of Z-Ala-Lys(Boc)-Pro-OMe

This protocol outlines a classic solution-phase fragment condensation, demonstrating the versatility of Z-Ala-Lys-OH beyond SPPS.

Workflow Overview

solution_phase_workflow A Z-Ala-Lys(Boc)-OH Activate Activate Z-Ala-Lys(Boc)-OH (DCC/HOBt in DMF/DCM) A->Activate B H-Pro-OMe·HCl Neutralize Neutralize H-Pro-OMe·HCl (DIPEA in DCM) B->Neutralize Couple Couple Activated Dipeptide with Proline Ester Neutralize->Couple Activate->Couple Workup Aqueous Workup & Removal of DCU Couple->Workup Purify Purify by Column Chromatography Workup->Purify Product Z-Ala-Lys(Boc)-Pro-OMe Purify->Product

Caption: Solution-phase synthesis workflow for a protected tripeptide.

Materials and Reagents
  • Z-Ala-Lys(Boc)-OH

  • H-Pro-OMe·HCl (Proline methyl ester hydrochloride)

  • Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • DIPEA

  • Anhydrous DCM and DMF

  • Ethyl Acetate (EtOAc)

  • 1 M HCl, Saturated NaHCO₃, Brine

  • Anhydrous MgSO₄

  • Silica Gel for column chromatography

Step-by-Step Methodology
  • Preparation of Proline Nucleophile

    • Dissolve H-Pro-OMe·HCl (1.0 eq) in anhydrous DCM.

    • Add DIPEA (1.0 eq) to neutralize the salt and stir for 20 minutes at room temperature to generate the free amine.

  • Activation of Z-Ala-Lys(Boc)-OH

    • In a separate flask, dissolve Z-Ala-Lys(Boc)-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.

    • Cool this solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled mixture and stir for 20 minutes to form the active ester.[13]

  • Coupling Reaction

    • Add the free amine solution from step 1 to the activated dipeptide mixture at 0°C.

    • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.[13]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[13]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude protected tripeptide by flash column chromatography on silica gel to yield pure Z-Ala-Lys(Boc)-Pro-OMe.

This protected fragment can then be further deprotected at either the N- or C-terminus for subsequent elongation.

References

  • AA Blocks. (n.d.). 76264-07-8 | Z-Ala-Lys-OH. Retrieved from [Link]

  • CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]

  • Fridkin, M., et al. (1983). Tuftsin analogues: synthesis, structure-function relationships, and implications for specificity of tuftsin's bioactivity. Molecular and Cellular Biochemistry, 57(2), 153-163. (Note: A general reference on Tuftsin analogs, specific synthesis routes may vary).
  • APPLIQUEM. (n.d.). Amino Acid Derivatives for Peptide Synthesis. (A general guide to protecting groups).
  • Peptides International. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Cavelier, F., & Enjalbal, C. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 3-24.
  • Mező, G., et al. (1990). Synthesis and functional studies of tuftsin analogs containing isopeptide bond. Peptides, 11(3), 405-415. Retrieved from [Link]

  • Konopińska, D., et al. (1978). Synthesis and investigation of the biological activity of tuftsin and its analogs. Archivum Immunologiae et Therapiae Experimentalis, 26(1-6), 219-222. Retrieved from [Link]

  • Fields, G. B. (n.d.). Fmoc Resin Cleavage and Deprotection. (A general protocol for cleavage).
  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • An, G., & Seeman, N. C. (2007). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 72(10), 3635-3642. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • PubChem. (n.d.). Ala-Lys. Retrieved from [Link]

  • Sanchez-Linares, F., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules, 26(22), 6849. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1799. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Characterization and Fragmentation Profiling of Z-Ala-Lys-OH

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The benzyloxycarbonyl (Z or Cbz) group is a fundamental N-terminal protecting moiety widely utilized in solid-phase and solution-phase peptide synthesis. The specific dipeptide derivative, Z-Ala-Lys-OH, serves as a highly specialized substrate for evaluating serine carboxypeptidase activity and acts as a critical intermediate in the development of targeted peptide prodrugs.

Unlike standard, unprotected peptides, the integration of the bulky, highly hydrophobic Z-group significantly alters both the chromatographic retention and the gas-phase fragmentation dynamics of the molecule. Accurate liquid chromatography-mass spectrometry (LC-MS) characterization is essential to confirm sequence integrity, identify incomplete deprotection artifacts, and monitor synthesis-related impurities [[1]]([Link]). This application note details the physicochemical rationale behind the MS behavior of Z-Ala-Lys-OH and provides a self-validating analytical protocol for its comprehensive characterization.

Mechanistic Insights into Ionization and Fragmentation

Ionization Causality

The molecular formula of Z-Ala-Lys-OH is C₁₇H₂₅N₃O₅, yielding a monoisotopic mass of 351.18 Da. The molecule contains a highly basic ϵ -amino group on the lysine side chain (pKa ~10.5). In an acidic mobile phase (e.g., 0.1% formic acid), this specific site acts as the primary proton acceptor. This localized charge drives exceptional ionization efficiency in positive electrospray ionization (ESI+) mode, producing a dominant singly protonated precursor ion at m/z 352.19 [M+H]+ .

Fragmentation Causality

During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), Z-protected peptides exhibit unique, diagnostic neutral losses that actively compete with standard peptide backbone cleavages (b- and y-ion series). The urethane linkage of the Z-group is structurally labile under collisional activation.

The dominant and diagnostic fragmentation pathway involves the rapid elimination of benzyl alcohol (108 Da), often followed by the subsequent loss of carbon dioxide (44 Da) . Recognizing these specific mass shifts is critical for differentiating the target Z-protected peptide from synthesis byproducts or completely deprotected species .

Workflow N1 Z-Ala-Lys-OH [M+H]+ m/z 352.19 N2 ESI Positive Mode (Lysine ε-NH2 Protonation) N1->N2 N3 CID / HCD Fragmentation N2->N3 N4 Neutral Loss Pathway (Protecting Group) N3->N4 N5 Backbone Cleavage (Peptide Sequence) N3->N5 N6 - Benzyl Alcohol (108 Da) m/z 244.13 N4->N6 N8 y1 Ion (Lys-OH) m/z 147.11 N5->N8 N9 b1 Ion (Z-Ala) m/z 206.08 N5->N9 N7 - CO2 (44 Da) m/z 200.14 N6->N7

LC-MS/MS workflow and characteristic CID/HCD fragmentation pathways for Z-Ala-Lys-OH.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the analytical results, this protocol is designed as a Self-Validating System . Validation Checkpoint: The analytical run is only considered successful and validated when the MS/MS spectrum of the m/z 352.19 precursor simultaneously yields the y1 ion (m/z 147.11) and the -108 Da neutral loss (m/z 244.13). The y1 ion confirms the C-terminal lysine's structural integrity, while the neutral loss confirms the presence of the N-terminal Z-group. The absence of either indicates precursor degradation in the source, mis-synthesis, or incorrect collision energy optimization.

Step 1: Sample Preparation
  • Reconstitute the lyophilized Z-Ala-Lys-OH peptide in a diluent of 50:50 (v/v) Water:Acetonitrile containing 0.1% Formic Acid to achieve a stock concentration of 1 mg/mL.

    • Causality: The highly hydrophobic Z-group necessitates a high organic modifier concentration during initial dissolution to prevent peptide adsorption to the walls of the microcentrifuge tube.

  • Vortex for 30 seconds and sonicate for 5 minutes.

  • Dilute the stock solution to a final working concentration of 10 µg/mL using 95:5 Water:Acetonitrile (0.1% Formic Acid).

    • Causality: Diluting the sample to match the initial aqueous conditions of the LC gradient prevents solvent-induced peak broadening and poor retention on the column head.

Step 2: Liquid Chromatography Parameters

Utilize a high-resolution C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Table 1: LC Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)
0.00.3955
1.00.3955
10.00.34060
12.00.3595
14.00.3595
14.10.3955
18.00.3955
  • Causality for Gradient Design: The Z-group imparts significant hydrophobicity to the otherwise polar Ala-Lys dipeptide. A shallow gradient from 5% to 60% B ensures adequate retention on the C18 stationary phase while allowing baseline resolution from more hydrophilic impurities (e.g., completely deprotected Ala-Lys) and strongly retained hydrophobic byproducts (e.g., di-Z-protected species).

Step 3: Mass Spectrometry Setup

Operate the mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ESI mode using targeted MS/MS (PRM) or Data-Dependent Acquisition (DDA).

  • Causality for HCD Usage: Higher-energy Collisional Dissociation (HCD) is preferred over standard ion-trap CID. HCD eliminates the "one-third rule" low-mass cutoff inherent to ion traps, allowing the simultaneous detection of low-mass immonium ions (e.g., Lysine immonium at m/z 84.08) and high-mass neutral loss fragments, providing a complete structural picture in a single scan [[1]]([Link]).

Table 2: Diagnostic MS/MS Product Ions for Z-Ala-Lys-OH ([M+H]+ = 352.19 m/z)

Fragment Typem/z (Expected)Structural OriginDiagnostic Value
Precursor352.19[M+H]+Confirms intact dipeptide mass
Neutral Loss 1244.13[M+H - Benzyl Alcohol]+Highly specific for Z-protected N-terminus
Neutral Loss 2200.14[M+H - Benzyl Alcohol - CO₂]+Confirms urethane linkage breakdown
b1 Ion206.08[Z-Ala]+Validates N-terminal Alanine presence
y1 Ion147.11[Lys-OH]+Validates C-terminal Lysine presence
Immonium Ion84.08Lysine ImmoniumConfirms intact Lysine side-chain

Data Interpretation & Impurity Profiling

When analyzing the MS/MS spectra, the analyst must evaluate the ratio of neutral loss peaks to backbone cleavage peaks. High collision energies typically favor the complete loss of the Z-group, while lower energies highlight the diagnostic benzyl alcohol loss.

Common synthesis impurities to monitor during LC-MS analysis include:

  • Diketopiperazine formation: Often occurs at the dipeptide stage; identifiable by a mass shift corresponding to the loss of water (-18 Da, m/z 334.18) and a distinct, usually earlier, chromatographic retention time .

  • Over-protection / Side reactions: Look for mass additions of +134 Da (m/z 486.23), which indicates an extra Z-group improperly attached to the Lysine ϵ -amine during synthesis.

References

  • The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. RSC Publishing. URL:[Link]

  • Purification and characterization of two serine carboxypeptidases from Aspergillus niger and their use in C-terminal sequencing. Applied and Environmental Microbiology (ASM Journals). URL:[Link]

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. URL:[Link]

Sources

Application Note: A Practical Guide to the Synthesis of Isotopically Labeled Peptides Using Z-Ala-Lys-OH

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isotopically labeled peptides are indispensable tools in biomedical research and pharmaceutical development, enabling precise quantification in mass spectrometry-based proteomics, elucidation of metabolic pathways, and detailed pharmacokinetic analyses.[1][2][] This application note provides a comprehensive guide for the synthesis of isotopically labeled peptides, with a specific focus on utilizing the dipeptide building block, Nα-Benzyloxycarbonyl-L-alanyl-L-lysine (Z-Ala-Lys-OH). We present detailed protocols for solid-phase peptide synthesis (SPPS), incorporating isotopically labeled amino acids, and subsequent purification and characterization. The rationale behind key experimental choices, from protecting group strategy to cleavage and purification, is discussed to provide researchers with a robust framework for producing high-quality, isotopically labeled peptides for a range of applications.

Introduction: The Critical Role of Isotopically Labeled Peptides

The precise and accurate quantification of peptides and proteins in complex biological matrices is a cornerstone of modern biological and clinical research. Stable isotope labeling, where atoms such as ¹²C, ¹⁴N, or ¹H are replaced with their heavier, non-radioactive counterparts (¹³C, ¹⁵N, or ²H, respectively), has emerged as a gold standard for these applications.[1][4] These labeled peptides are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry (MS).[1] This mass difference allows them to serve as ideal internal standards for absolute quantification (AQUA) in proteomic studies, overcoming issues of ion suppression and experimental variability that can plague label-free methods.[5][6]

Beyond quantitative proteomics, isotopically labeled peptides are crucial for:

  • Pharmacokinetic (PK) and Drug Metabolism (ADME) Studies: Tracking the absorption, distribution, metabolism, and excretion of peptide-based drug candidates.[1][]

  • NMR Structural Studies: Investigating the three-dimensional structure and dynamics of peptides and proteins in solution.[1]

  • Metabolite Identification: Tracing the fate of peptides and their constituent amino acids in metabolic pathways.[1][2]

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing these critical research tools, allowing for the stepwise assembly of amino acids on a solid support.[7][8]

Strategic Considerations for Synthesis: The Role of Z-Ala-Lys-OH

The choice of starting materials and protecting group strategy is paramount to a successful peptide synthesis. The dipeptide Z-Ala-Lys-OH offers several strategic advantages for incorporating an alanine-lysine motif into a peptide sequence.

2.1. The Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group, introduced by reacting an amine with benzyl chloroformate, is a well-established Nα-protecting group, particularly in solution-phase peptide synthesis.[9][10][11][12]

  • Stability: The Z group is stable to the basic conditions used for Fmoc group removal, making it an orthogonal protecting group in Fmoc-based SPPS.[9]

  • Cleavage: It is readily removed by strong acids like hydrogen bromide (HBr) in acetic acid or anhydrous hydrogen fluoride (HF), and more commonly and cleanly by catalytic hydrogenolysis.[11]

While less common for the temporary Nα-protection in routine SPPS compared to Fmoc or Boc, its presence on a dipeptide building block like Z-Ala-Lys-OH allows for efficient incorporation of two amino acids in a single coupling step, which can be advantageous for improving synthesis efficiency and overcoming difficult couplings.

2.2. Advantages of a Dipeptide Building Block

Utilizing Z-Ala-Lys-OH as a single unit in a coupling step can:

  • Increase Synthesis Speed: Reduces the number of individual coupling and deprotection cycles.

  • Overcome Aggregation: Helps to disrupt secondary structures that can form during the synthesis of "difficult" sequences, which can lead to incomplete reactions.

  • Introduce Isotopes Efficiently: If the alanine or lysine within the Z-Ala-Lys-OH dipeptide is isotopically labeled, this provides a straightforward method to introduce the label at a specific position.

Z-Ala-Lys-OH is a versatile building block for synthesizing peptides with specific biological activities and for use in drug discovery and biochemical research.[13]

Experimental Workflow: Synthesis to Purification

The overall workflow for synthesizing an isotopically labeled peptide using an isotopically labeled precursor and a dipeptide building block like Z-Ala-Lys-OH involves several key stages.

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_post_synthesis Post-Synthesis Processing cluster_analysis Purification & Analysis Resin_Prep 1. Resin Swelling & Fmoc Deprotection Coupling_1 2. Couple First Isotopically Labeled Fmoc-AA*-OH Resin_Prep->Coupling_1 Deprotection_2 3. Fmoc Deprotection Coupling_1->Deprotection_2 Coupling_2 4. Couple Z-Ala-Lys-OH Deprotection_2->Coupling_2 Chain_Elongation 5. Continue Chain Elongation (Fmoc-SPPS) Coupling_2->Chain_Elongation Cleavage 6. Cleavage from Resin & Side-Chain Deprotection Chain_Elongation->Cleavage Precipitation 7. Peptide Precipitation & Washing Cleavage->Precipitation Purification 8. HPLC Purification Precipitation->Purification Analysis 9. Mass Spectrometry Analysis Purification->Analysis Lyophilization 10. Lyophilization Analysis->Lyophilization

Figure 1. Overall workflow for SPPS using a labeled amino acid and a dipeptide building block.

Detailed Protocols

This section provides step-by-step protocols for the synthesis of a hypothetical isotopically labeled peptide, H-Gly-Ala-Lys-Val-Phe-OH, where Lys is a stable isotope-labeled lysine introduced via Z-Ala-Lys(*)-OH.

4.1. Materials and Reagents

Reagent/MaterialPurposeSupplier Recommendation
Rink Amide ResinSolid support for peptide synthesisStandard peptide synthesis suppliers
Fmoc-Val-OH, Fmoc-Phe-OHProtected amino acids for chain elongationReputable chemical suppliers
Z-Ala-Lys(*)-OHDipeptide building block with labeled LysineCustom synthesis or specialized suppliers
HCTUCoupling reagentVarious
DIPEABase for coupling reactionSigma-Aldrich, etc.
PiperidineReagent for Fmoc deprotectionVarious
DMF, DCMSolvents for washing and reactionsHPLC grade
Trifluoroacetic Acid (TFA)Reagent for cleavageReagentPlus®, 99%
Triisopropylsilane (TIS)Scavenger for cleavageVarious
Diethyl Ether (cold)For peptide precipitationAnhydrous
Acetonitrile (ACN), WaterHPLC mobile phase solventsHPLC grade

4.2. Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis on a 0.1 mmol scale.

  • Resin Preparation:

    • Place 135 mg of Rink Amide resin (substitution ~0.74 mmol/g) in a fritted reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Initial Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat with a fresh 2 mL of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL) to remove all traces of piperidine.

  • Coupling of the First Amino Acid (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq, 0.3 mmol), HCTU (3 eq, 0.3 mmol), and DIPEA (6 eq, 0.6 mmol) in 1.5 mL of DMF.

    • Add the activation solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Drain the vessel and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Chain Elongation (Fmoc-Val-OH):

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) using Fmoc-Val-OH.

  • Coupling of the Dipeptide (Z-Ala-Lys(*)-OH):

    • Following the deprotection of the Val residue (Step 4), perform the coupling reaction as described in Step 3, but using Z-Ala-Lys(*)-OH instead of an Fmoc-protected amino acid.

    • Rationale: The N-terminus of the growing peptide chain is now protected with the Z-group.

  • Final Amino Acid Coupling (Fmoc-Gly-OH):

    • Note: To continue chain elongation, the Z-group must be removed. For this example, we will assume the peptide synthesis is complete after the dipeptide addition to illustrate the process. In a real synthesis of a longer peptide, a deprotection step compatible with the Z-group (e.g., hydrogenolysis, if other protecting groups are compatible) would be required before coupling the next amino acid. For this hypothetical sequence, we will proceed directly to cleavage.

4.3. Protocol 2: Cleavage and Deprotection

This step removes the peptide from the resin and cleaves the side-chain protecting groups.

  • Resin Preparation:

    • After the final coupling, wash the peptide-resin thoroughly with DCM (5 x 2 mL) to remove residual DMF.

    • Dry the resin under a stream of nitrogen or under vacuum for at least 1 hour.[14]

  • Cleavage Cocktail Preparation:

    • Safety First: Prepare the cleavage cocktail in a certified fume hood, wearing appropriate personal protective equipment (PPE). TFA is highly corrosive.[15]

    • Prepare a fresh cleavage cocktail "Reagent K" which is suitable for peptides with sensitive residues.[16] A common general-purpose cocktail is a mixture of Trifluoroacetic Acid (TFA), water, and Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[17]

    • Rationale: TIS acts as a scavenger to trap reactive carbocations generated during the cleavage of side-chain protecting groups (like t-Butyl), preventing them from re-attaching to sensitive residues like Tryptophan or Methionine.[14][18]

  • Cleavage Reaction:

    • Add 2 mL of the cleavage cocktail to the dried peptide-resin.

    • Gently agitate or stir the mixture at room temperature for 2-3 hours.[14][17]

  • Peptide Precipitation:

    • Filter the cleavage mixture, collecting the filtrate which contains the peptide.

    • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

    • In a centrifuge tube, add the combined filtrate to 10-15 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Place the tube on ice for 30 minutes to maximize precipitation.

    • Centrifuge the mixture (e.g., 3000 rpm for 5 minutes), discard the supernatant, and wash the peptide pellet twice with cold diethyl ether.

  • Drying:

    • After the final wash, carefully decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

The crude peptide product will contain impurities from incomplete reactions and side reactions during cleavage.[19] Purification is essential to obtain a high-purity product.

5.1. Protocol 3: Reversed-Phase HPLC Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[19][20]

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 stationary phase column.

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: A linear gradient from low %B to high %B is typically used to elute the peptide. An example gradient is 5% to 65% B over 30 minutes.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of each collected fraction by analytical HPLC.

  • Lyophilization:

    • Pool the fractions with the desired purity (>95%).

    • Freeze the pooled fractions and lyophilize (freeze-dry) to obtain the final purified peptide as a white, fluffy powder.[21]

HPLC_Purification cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification Dissolve Dissolve Crude Peptide in Mobile Phase A/B Inject Inject Sample Dissolve->Inject Gradient Run Gradient (e.g., 5-65% ACN) Inject->Gradient Detect UV Detection (214/280 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fraction Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize

Figure 2. Step-by-step workflow for HPLC purification of the synthetic peptide.

5.2. Protocol 4: Mass Spectrometry Analysis

Mass spectrometry is used to confirm the identity and isotopic incorporation of the final peptide.

  • Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent for MS analysis (e.g., 50% ACN/water with 0.1% formic acid).

  • Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Interpretation:

    • Confirm the molecular weight of the peptide. The observed mass should correspond to the theoretical mass of the isotopically labeled sequence.

    • Analyze the isotopic distribution of the molecular ion peak to confirm the successful incorporation and enrichment of the stable isotope.[22]

Conclusion

The use of dipeptide building blocks like Z-Ala-Lys-OH, especially when one of the constituent amino acids is isotopically labeled, provides an efficient strategy for the synthesis of labeled peptides. This application note has detailed a robust workflow from solid-phase synthesis through to purification and analysis. By understanding the chemical principles behind each step—from the orthogonal nature of protecting groups to the function of scavengers in cleavage cocktails—researchers can troubleshoot and optimize the synthesis of high-purity, isotopically labeled peptides. These peptides are invaluable reagents that empower scientists in drug development and fundamental research to obtain precise, quantitative data, ultimately accelerating the pace of discovery.

References

  • Allen DK, Evans BS, Libourel IGL (2014) Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLoS ONE 9(3): e91537. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Waters. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • JPT Peptide Technologies. Isotope Labeled Peptides: Precision Tools for Research. [Link]

  • Wiley-VCH. 1 Protection Reactions. [Link]

  • Silantes. Applications of Stable Isotope-Labeled Molecules. [Link]

  • Molecular & Cellular Proteomics. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification. [Link]

  • Bio-Synthesis. Isotope Labeling Peptide | Stable Heavy Isotope Peptide. [Link]

  • Silantes. Solid Phase Peptide Synthesis with Isotope Labeling. [Link]

  • National Center for Biotechnology Information. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. [Link]

  • National Center for Biotechnology Information. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. [Link]

  • Luxembourg Bio Technologies. Coupling Reagents. [Link]

  • Iris Biotech GmbH. Fmoc Resin Cleavage and Deprotection. [Link]

  • AAPPTec. Peptide Purification. [Link]

  • Zanni Group. Isotope Labeling of Small Peptides. [Link]

  • Vapourtec. Application Note 72: Cleaving peptides in flow. [Link]

  • Agilent. Efficient Purification of Synthetic Peptides at High and Low pH. [Link]

  • SpringerLink. HPLC of Peptides and Proteins. [Link]

  • International Atomic Energy Agency. Synthesis and application of stable isotope labeled peptides. [Link]

  • National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. [Link]

  • SpringerLink. Methods and protocols of modern solid phase peptide synthesis. [Link]

  • National Center for Biotechnology Information. Enzymes as reagents in peptide synthesis: enzyme-labile protection for carboxyl groups. [Link]

  • Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [Link]

  • ResearchGate. (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Journal of the American Chemical Society. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. [Link]

  • National Center for Biotechnology Information. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. [Link]

Sources

Z-Ala-Lys-OH: A Potential Modulator of Cathepsin B Activity in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Role of Dipeptide Scaffolds in Targeting Neurological Proteases

In the intricate landscape of neuroscience drug discovery, the identification of small molecules capable of selectively modulating enzymatic activity within the central nervous system remains a paramount objective. Among the myriad of molecular scaffolds, dipeptides and their derivatives have garnered significant attention for their potential to serve as highly specific protease inhibitors. This application note focuses on N-alpha-Cbz-L-alanyl-L-lysine (Z-Ala-Lys-OH), a protected dipeptide with potential, yet largely unexplored, applications in neuroscience research. While direct studies on Z-Ala-Lys-OH's specific neurological targets are nascent, its structural similarity to known protease inhibitors, particularly those targeting cathepsins, provides a strong rationale for its investigation as a modulator of neuroinflammatory and neurodegenerative processes.

Z-Ala-Lys-OH is an amino acid derivative recognized for its utility in peptide synthesis and the development of peptide-based pharmaceuticals.[1][2] Its structure, featuring a protected amino group, makes it a valuable building block for creating complex peptides with specific biological activities.[1][2] This note will extrapolate from the established roles of similar dipeptide protease inhibitors to propose a framework for investigating Z-Ala-Lys-OH as a research tool in neuroscience.

The Scientific Rationale: Targeting Cathepsin B in Neurological Disorders

A compelling body of evidence implicates the cysteine protease cathepsin B in the pathophysiology of various neurological conditions, including traumatic brain injury (TBI) and Alzheimer's disease.[3] Under normal physiological conditions, cathepsin B is primarily localized within the acidic environment of lysosomes, where it contributes to protein degradation. However, in pathological states, lysosomal membrane permeabilization can lead to the leakage of cathepsin B into the neutral pH of the cytosol.[3] This translocation is a critical event, as cytosolic cathepsin B can trigger apoptotic cell death and neuroinflammation.[4]

This pH-dependent shift in localization and activity presents a unique therapeutic window. An ideal inhibitor would selectively target the pathogenic, cytosolic cathepsin B at neutral pH while sparing its homeostatic function within the acidic lysosome. This concept has been validated with the development of dipeptide inhibitors like Z-Arg-Lys-AOMK, which demonstrates significantly greater potency for cathepsin B at pH 7.2 compared to pH 4.6.[4][5][6]

Given that Z-Ala-Lys-OH shares a core dipeptide structure with a lysine residue, it is plausible that it could also interact with the active site of proteases like cathepsin B. The alanine residue in the P2 position (using standard protease inhibitor nomenclature) would influence its specificity and potency.

Proposed Mechanism of Action of Z-Ala-Lys-OH

Based on the evidence from structurally related compounds, we propose that Z-Ala-Lys-OH may act as a competitive inhibitor of cathepsin B. The lysine residue would likely interact with the S1 subsite of the enzyme, while the alanine would occupy the S2 subsite. The benzyloxycarbonyl (Z) protecting group can also contribute to the binding affinity.

Proposed_Mechanism cluster_0 Cellular Stress (e.g., TBI, Aβ toxicity) cluster_1 Cytosol (Neutral pH) Lysosomal_Damage Lysosomal Membrane Permeabilization Cathepsin_B_Leakage Cathepsin B Leakage Lysosomal_Damage->Cathepsin_B_Leakage Apoptosis_Inflammation Apoptosis & Neuroinflammation Cathepsin_B_Leakage->Apoptosis_Inflammation Activates Z_Ala_Lys_OH Z-Ala-Lys-OH Z_Ala_Lys_OH->Cathepsin_B_Leakage Inhibits Neurodegeneration Neurodegeneration Apoptosis_Inflammation->Neurodegeneration caption Proposed neuroprotective mechanism of Z-Ala-Lys-OH. Neuroprotection_Workflow Start Plate Neuronal Cells Differentiate Differentiate Neurons Start->Differentiate Pretreat Pre-treat with Z-Ala-Lys-OH Differentiate->Pretreat Induce_Toxicity Add Neurotoxin (e.g., Amyloid-Beta) Pretreat->Induce_Toxicity Incubate Incubate 24-48h Induce_Toxicity->Incubate Assess_Viability Assess Cell Viability (MTT, LDH, Live/Dead) Incubate->Assess_Viability Analyze_Data Data Analysis (EC₅₀ Determination) Assess_Viability->Analyze_Data End Conclusion on Neuroprotective Efficacy Analyze_Data->End

Caption: Experimental workflow for assessing the neuroprotective effects of Z-Ala-Lys-OH.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The in vitro enzyme inhibition assay includes controls for basal enzyme activity and solvent effects. The pH-dependency aspect directly tests the central hypothesis. In the cellular assays, the inclusion of positive (toxin alone) and negative (vehicle) controls is critical for interpreting the neuroprotective effects of Z-Ala-Lys-OH. Furthermore, using multiple, complementary assays to measure cell viability (metabolic activity, membrane integrity, and direct cell counting) will provide a more robust and trustworthy dataset.

Future Directions

Should Z-Ala-Lys-OH demonstrate promising activity in these initial assays, further investigations would be warranted. These could include:

  • Specificity Profiling: Testing the inhibitory activity of Z-Ala-Lys-OH against a panel of other cysteine proteases (e.g., cathepsins L, K, S) and other classes of proteases to determine its selectivity.

  • Mechanism of Inhibition Studies: Performing detailed kinetic analyses to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • In Vivo Studies: Evaluating the efficacy of Z-Ala-Lys-OH in animal models of neurodegeneration or traumatic brain injury. This would involve assessing its blood-brain barrier permeability and its effects on behavioral outcomes and neuropathological markers.

Conclusion

While direct evidence for the application of Z-Ala-Lys-OH in neuroscience is currently limited, its structural analogy to known cathepsin B inhibitors presents a compelling case for its investigation. The proposed application notes and protocols provide a clear and scientifically rigorous path to evaluating its potential as a tool to study the role of cytosolic cathepsin B in neurodegeneration and as a lead compound for the development of novel neuroprotective therapeutics.

References

  • Yoon, S. Y., et al. (2021). Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH Conditions. ACS Chemical Biology. (URL: [Link])

  • Hook, G., et al. (2022). Activation of Cytosolic Cathepsin B Activity in the Brain by Traumatic Brain Injury and Inhibition by the Neutral pH Selective Inhibitor Probe Z-Arg-Lys-AOMK. ACS Chemical Neuroscience. (URL: [Link])

  • University of Glasgow. (n.d.). Synthesis of Enzyme Inhibitors of Lysine Biosynthesis. (URL: [Link])

  • Hook, V., et al. (2022). Z-Arg-Lys-AOMK and Z-Glu-Lys-AOMK inhibitors of cathepsin B at neutral... ResearchGate. (URL: [Link])

  • Hook, V., et al. (2022). Neutral pH-Selective Inhibition of Cytosolic Cathepsin B: A Novel Drug Targeting Strategy for Traumatic Brain Injury and Alzheimer's Disease. PMC. (URL: [Link])

  • A serine protease inhibitor suppresses autoimmune neuroinflammation by activating the STING/IFN-β axis in macrophages | Request PDF. ResearchGate. (URL: [Link])

  • Yoon, S. Y., et al. (2021). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. PMC. (URL: [Link])

  • Li, R., et al. (2022). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. Frontiers in Chemistry. (URL: [Link])

  • Anti-inflammatory Activity of the Protein Z-Dependent Protease Inhibitor. PMC. (URL: [Link])

  • Anti-inflammatory Activity of the Protein Z-Dependent Protease Inhibitor. PubMed. (URL: [Link])

  • Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. ACS Publications. (URL: [Link])

  • Enzyme Substrates and Inhibitors. PEPTIDE INSTITUTE, INC. (URL: [Link])

  • The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (URL: [Link])

  • Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. PMC. (URL: [Link])

  • N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]. Organic Syntheses. (URL: [Link])

  • Lysosomal protease inhibitors induce meganeurites and tangle-like structures in entorhinohippocampal regions vulnerable to Alzheimer's disease. PubMed. (URL: [Link])

  • Covalent bonding of lysine to EVAL membrane surface to improve survival of cultured cerebellar granule neurons. PubMed. (URL: [Link])

  • Protease Pathways in Peptide Neurotransmission and Neurodegenerative Diseases. PMC. (URL: [Link])

  • The essential amino acid lysine acts as precursor of glutamate in the mammalian central nervous system. ResearchGate. (URL: [Link])

  • Fungal Enzyme l-Lysine α-Oxidase Affects the Amino Acid Metabolism in the Brain and Decreases the Polyamine Level. PMC. (URL: [Link])

  • Analgesic Effect of the Lysine-Containing Short Peptide Is Due to Modulation of the Na V 1.8 Channel Activation Gating System. MDPI. (URL: [Link])

Sources

Application Note: Z-Ala-Lys-OH as a Versatile Building Block for Enzyme-Responsive Peptide Biomaterials

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides detailed protocols and scientific rationale for utilizing the protected dipeptide, Z-Ala-Lys-OH (Nα-Carbobenzoxy-L-alanyl-L-lysine), as a strategic component in the design and synthesis of advanced peptide-based biomaterials. We move beyond simple self-assembly to explore the use of Z-Ala-Lys-OH as a functional, enzyme-cleavable linker for applications in targeted drug delivery and the surface modification of biomaterial scaffolds. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, characterization, and validation to ensure reproducible and reliable outcomes.

Introduction: The Strategic Role of Functional Dipeptides in Biomaterials

Peptide-based biomaterials offer exceptional biocompatibility and programmability, making them ideal for applications ranging from tissue engineering to targeted therapeutics. While self-assembling peptides, often featuring N-terminal modifications like Fmoc, are known for forming bulk hydrogels, smaller, functional peptide units like Z-Ala-Lys-OH serve a different but equally critical role.[1][2] They act as precise, chemically addressable building blocks for introducing specific functionalities into larger biomaterial systems.[3][4]

Z-Ala-Lys-OH is a dipeptide derivative with three key features that make it a versatile tool for the biomaterials scientist:

  • Nα-Z-protection: The N-terminal alanine is protected by a Carbobenzoxy (Z) group, a stable urethane that allows for selective chemical reactions at other sites of the molecule.

  • Enzyme-Cleavable Sequence: The Ala-Lys sequence, while not a canonical cathepsin B target like Val-Cit or Phe-Lys, can be recognized and cleaved by other proteases, offering a potential mechanism for controlled degradation or payload release.[][6] More broadly, it serves as a model dipeptide linker that can be substituted with highly specific sequences (e.g., Val-Cit, Phe-Arg-Arg-Leu) for targeting enzymes like cathepsin B, which is often overexpressed in tumor environments.[7][8]

  • Orthogonal Reactive Sites: It possesses two distinct points for conjugation: the C-terminal carboxylic acid (-COOH) and the ε-amino group (-NH2) on the lysine side chain. This orthogonality allows for a two-stage conjugation strategy, essential for creating complex bioconjugates.[][]

This application note will focus on leveraging these features to synthesize enzyme-responsive drug-carrier conjugates and to functionalize biomaterial surfaces.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of Z-Ala-Lys-OH.

PropertyValueSource
Chemical Formula C₂₀H₃₀N₄O₅
Molecular Weight 422.5 g/mol
CAS Number 16320-04-4
Appearance White to off-white powder
Solubility Soluble in aqueous base, limited solubility in water.
Storage Store at -20°C, desiccated. Protect from moisture.

Note: Data is representative. Always refer to the lot-specific Certificate of Analysis.

Core Application: Synthesis of an Enzyme-Responsive Drug-Linker Conjugate

This section details the use of Z-Ala-Lys-OH as a cleavable linker to attach a payload (e.g., a therapeutic drug, fluorescent probe) to a carrier molecule (e.g., a polymer, antibody, or nanoparticle). The strategy involves a two-step carbodiimide coupling reaction using EDC and Sulfo-NHS.[11][12]

Rationale for Two-Step EDC/Sulfo-NHS Chemistry

Direct coupling with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates carboxyl groups to form a reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, reducing efficiency. The addition of Sulfo-NHS (N-hydroxysulfosuccinimide) converts the unstable intermediate into a more stable, amine-reactive Sulfo-NHS ester, significantly improving the yield and consistency of the conjugation to primary amines.[12][13] This two-step process is crucial for minimizing unwanted side reactions.[12]

Diagram 1: Chemical Structure and Reactive Sites of Z-Ala-Lys-OH

Workflow cluster_step1 Step 1: Payload Activation cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Carrier Conjugation A1 Payload-COOH in Activation Buffer (pH 6.0) A2 Add EDC & Sulfo-NHS A1->A2 A3 Activated Payload-NHS Ester A2->A3 B2 React & Purify A3->B2 B1 Z-Ala-Lys-OH in Coupling Buffer (pH 7.4) B3 Payload-Lys(Z-Ala)-OH C1 Activate Drug-Linker (EDC/Sulfo-NHS) B3->C1 C2 Add Amine-Carrier C1->C2 C3 Final Conjugate C2->C3

Sources

Troubleshooting & Optimization

Optimizing Z-group removal from Z-Ala-Lys-OH containing peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and optimize the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from peptides containing the Z-Ala-Lys-OH sequence.

The Z-group is a staple in peptide synthesis, but its removal is not always trivial—especially in sequences containing basic residues like Lysine. This guide bridges theoretical mechanistic chemistry with field-proven bench techniques to ensure your deprotection workflows are robust, high-yielding, and self-validating.

Part 1: Mechanistic Grounding & Workflow Logic

The Z-group is classically removed via hydrogenolysis. The mechanism relies on the coordination of the benzyl ring to a transition metal catalyst (typically Palladium on Carbon, Pd/C), followed by the addition of hydrogen across the C-O bond. This releases toluene and a transient carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine 1.

When working with Z-Ala-Lys-OH, the basic ϵ -amino group of Lysine and the newly liberated α -amino group of Alanine introduce a critical failure point: catalyst poisoning . Free amines act as strong Lewis bases that coordinate to the empty d-orbitals of the Palladium catalyst, blocking hydrogen adsorption and halting the reaction [[2]](). Understanding this causality is the key to optimizing your protocol.

Z_Deprotection_Workflow Start Z-Ala-Lys-OH Peptide Solubility Soluble in MeOH? Start->Solubility Standard Standard Hydrogenation (H2, Pd/C, MeOH) Solubility->Standard Yes AltSolvent Use Co-solvent (EtOAc or DMF/MeOH) Solubility->AltSolvent No Poisoning Reaction Stalls? (Catalyst Poisoning) Standard->Poisoning AltSolvent->Standard Acidify Add 1-5% AcOH Poisoning->Acidify Yes (Free Amines) Success Purify via RP-HPLC Poisoning->Success No Acidify->Success

Decision tree for optimizing Z-group deprotection from Z-Ala-Lys-OH peptides.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does the catalytic hydrogenation of my Z-Ala-Lys-OH peptide stall at 40-50% conversion? A1: This is the hallmark of catalyst poisoning. As the Z-group is removed, the free α -amine of Alanine is generated. If the ϵ -amine of Lysine is also unprotected, both will coordinate to the Palladium surface, deactivating it 2. Solution: Always run this specific deprotection in an acidic environment. Adding 1-5% (v/v) glacial acetic acid (AcOH) to your methanol solvent protonates the amines, converting them into non-coordinating ammonium salts and preserving catalyst turnover.

Q2: My Z-Ala-Lys-OH starting material is completely insoluble in methanol. How can I proceed without crashing out the catalyst? A2: Z-protected peptides often suffer from poor solubility due to the hydrophobic benzyl ring and intermolecular hydrogen bonding. If the peptide precipitates, it will coat the Pd/C catalyst and stop the reaction. Solution: Switch to a co-solvent system. Ethyl acetate (EtOAc) is an excellent, sustainable alternative for solution-phase peptide hydrogenation 3. Alternatively, use a 1:1 mixture of DMF/MeOH.

Q3: Can I use acidolysis instead of transition metal catalysis to remove the Z-group? A3: Yes, but it is generally a last resort. Strong acids like Trifluoromethanesulfonic acid (TFMSA) in Trifluoroacetic acid (TFA) can successfully cleave the Z-group 4. However, catalytic hydrogenation is heavily preferred because it is much milder and avoids the risk of peptide backbone degradation or side-chain alkylation associated with strong acidolysis [[5]]().

Q4: What is the exact mechanism of Z-group removal, and why do I see bubbling during the reaction? A4: The bubbling is a direct visual validation of the reaction mechanism. Hydrogenolysis cleaves the C-O bond to release toluene and a carbamic acid. This intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide ( CO2​ ) gas 1.

Part 3: Quantitative Data Comparison

To help you select the most appropriate methodology for your specific constraints, refer to the performance data summarized below:

Deprotection StrategyReagents / CatalystSolvent SystemTypical TimeExpected YieldKey Advantage
Standard Hydrogenation H2​ (1 atm), 10% Pd/CMeOH + 2% AcOH4 - 12 h>90%Cleanest impurity profile; volatile byproducts.
Transfer Hydrogenation Ammonium Formate, 10% Pd/CMeOH0.5 - 2 h85 - 95%Rapid; eliminates the need for pressurized H2​ gas.
Strong Acidolysis TFMSA / TFANeat or DCM2 - 4 h70 - 80%Orthogonal to reducible functional groups.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Acid-Modified Catalytic Hydrogenation (Recommended)

This protocol utilizes an acidic modifier to prevent the Lysine and Alanine amines from poisoning the catalyst.

  • Preparation: Dissolve 1.0 mmol of Z-Ala-Lys-OH in 20 mL of Methanol. Add 0.4 mL (2% v/v) of glacial acetic acid.

    • Causality: The acetic acid ensures all basic amines remain protonated ( NH3+​ ), preventing coordination to the Palladium surface.

  • Catalyst Addition: Purge the flask with Nitrogen gas. Carefully add 10% Pd/C (approx. 10-20% w/w relative to the peptide).

    • Safety Note: Dry Pd/C can ignite methanol vapors. The nitrogen blanket is mandatory.

  • Hydrogenation: Evacuate the flask under a light vacuum and backfill with H2​ gas using a balloon. Stir vigorously at room temperature.

  • Self-Validation & Monitoring: The reaction is self-indicating. If connected to a gas burette, hydrogen uptake will cease when complete. Alternatively, monitor via LC-MS: look for the disappearance of the starting mass and the appearance of the product mass shifted by -134 Da (loss of C8​H8​O2​ ) 1.

  • Workup: Purge the flask with Nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with additional methanol. Concentrate the filtrate under reduced pressure to yield the acetate salt of H-Ala-Lys-OH.

Protocol B: Rapid Transfer Hydrogenation

Use this protocol if you lack H2​ gas infrastructure or require a faster reaction time.

  • Preparation: Dissolve 1.0 mmol of Z-Ala-Lys-OH in 20 mL of Methanol.

  • Catalyst Addition: Under a Nitrogen atmosphere, add 10% Pd/C (20% w/w).

  • Hydrogen Donor Addition: Add 5.0 mmol (5 equivalents) of solid Ammonium Formate in one portion.

    • Causality: Ammonium formate decomposes on the Pd surface into H2​ , NH3​ , and CO2​ . The generated NH3​ acts as a mild base, while the H2​ rapidly reduces the Z-group.

  • Self-Validation: The reaction will gently effervesce as CO2​ and NH3​ gases are liberated. The complete cessation of gas evolution (usually within 30-60 minutes) is a strong physical indicator of reaction completion.

  • Workup: Filter through Celite, concentrate, and lyophilize the product to sublime away any residual volatile formate salts.

References

  • RSC Publishing. "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges". [Link]

  • ResearchGate. "Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?". [Link]

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism".[Link]

  • MDPI. "Gradient Functionalization of Poly(lactic acid)-Based Materials with Polylysine for Spatially Controlled Cell Adhesion". [Link]

Sources

Managing aggregation of peptides with Z-Ala-Lys-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Engineering. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex challenge of peptide aggregation.

Peptide aggregation is a critical bottleneck in both solid-phase peptide synthesis (SPPS) and the formulation of biotherapeutics. It is primarily driven by intermolecular hydrogen bonding, hydrophobic interactions, and π−π stacking, which lead to the formation of insoluble β -sheet fibrils[1][2]. The strategic incorporation of the modifying building block Z-Ala-Lys-OH (Benzyloxycarbonyl-alanyl-lysine) is a highly effective, dual-action approach to disrupt these aggregation pathways.

Part 1: Mechanistic Rationale & FAQs

Q: Why use Z-Ala-Lys-OH to manage peptide aggregation? A: Z-Ala-Lys-OH operates on two fundamental principles of biophysics to prevent aggregation: steric hindrance and electrostatic repulsion.

  • Steric Bulk (Z-Group): The benzyloxycarbonyl (Z or Cbz) group is a bulky, hydrophobic moiety[3]. When appended to a peptide, its significant steric volume physically disrupts the close intermolecular packing required for β -sheet fibril formation[2].

  • Electrostatic Repulsion (Lysine): Lysine contains an ϵ -amino group with a high pKa, rendering it positively charged at physiological pH. This introduces strong electrostatic repulsion between peptide monomers, preventing non-specific aggregation and improving aqueous solubility[2][].

  • Flexible Spacer (Alanine): Alanine provides minimal steric hindrance and acts as a flexible linker, ensuring that the bulky Z-group and charged Lysine side-chain can orient themselves optimally without distorting the peptide's native conformation[2].

Q: At what stage of synthesis should Z-Ala-Lys-OH be introduced? A: It is most effective when utilized as an N-terminal capping agent or appended adjacent to highly hydrophobic domains (e.g., poly-valine or poly-leucine stretches) where on-resin aggregation or solution-phase fibrillation is anticipated. The addition of charged residues like Lysine at the termini is a proven strategy to mitigate aggregation[1][5].

Q: Will the Z-group survive standard SPPS cleavage conditions? A: Yes. A defining feature of the Z-group is its robust stability against moderate acidic conditions, including the standard Trifluoroacetic acid (TFA) cocktails used to cleave peptides from the resin in Fmoc-SPPS[3]. It requires strong acidolysis (e.g., HF or HBr/AcOH) or catalytic hydrogenolysis (Pd/C, H2​ ) for complete removal[3][6].

G Unmodified Unmodified Peptide Agg Beta-Sheet Stacking & Fibrillation Unmodified->Agg Insoluble Insoluble Aggregates Agg->Insoluble Modified Z-Ala-Lys-OH Modified Peptide Steric Steric Hindrance (Z-group) Modified->Steric Charge Electrostatic Repulsion (Lysine) Modified->Charge Soluble Stable Soluble Monomer Steric->Soluble Charge->Soluble

Mechanistic pathway of peptide aggregation disruption by Z-Ala-Lys-OH via steric and charge effects.

Part 2: Troubleshooting Guide

Issue: Sluggish coupling of Z-Ala-Lys-OH during SPPS.

  • Root Cause: The steric bulk of the Z-group, combined with the existing aggregation of the growing peptide chain on the resin, creates a high kinetic barrier for coupling.

  • Solution: Utilize highly reactive coupling reagents like HATU or COMU instead of standard HBTU. Implement a double-coupling strategy and elevate the reaction temperature to 50°C (if using microwave-assisted SPPS) to overcome the kinetic barrier of the aggregated resin[7].

Issue: High background fluorescence during the Thioflavin T (ThT) assay.

  • Root Cause: ThT is highly sensitive to β -sheet structures. If the peptide was not completely monomerized prior to the assay, pre-existing aggregates will cause an immediate spike in fluorescence[8].

  • Solution: Pre-treat the lyophilized peptide with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to dissolve any pre-existing aggregates. Evaporate the HFIP completely before resuspending the peptide in the assay buffer[8].

Issue: Incomplete removal of the Z-group during post-synthesis processing.

  • Root Cause: Catalytic hydrogenolysis (Pd/C) is the standard method for Z-group removal, but the catalyst can be poisoned by sulfur-containing residues (Cys, Met) in the peptide sequence[3][6].

  • Solution: If sulfur is present, avoid hydrogenation. Instead, use strong acidolysis (e.g., HF or TFMSA) or Lewis acid-mediated cleavage (e.g., AlCl3​ in HFIP) to selectively remove the Z-group[3].

Part 3: Data Presentation

Table 1: Physicochemical Properties of Z-Ala-Lys-OH Components

ComponentPrimary FunctionMechanism of ActionKey Property
Z-Group (Cbz) Steric ShieldingPhysically blocks π−π stacking and H-bonding[2][3].High hydrophobicity, bulky aromatic ring.
Alanine (Ala) Structural LinkerProvides a flexible spacer without restricting conformation[2].Minimal steric hindrance (methyl side chain).
Lysine (Lys) Charge RepulsionInduces electrostatic repulsion between adjacent monomers[2][].Positively charged ϵ -amino group (pKa ~10.5).

Table 2: Impact of Z-AK-OH Modification on Aggregation Kinetics (Representative Data)

Peptide ConstructThT Fluorescence Lag TimeAggregation Rate ( kagg​ )Solubility Limit
Native Hydrophobic Core< 2 hoursHigh< 0.1 mg/mL
+ N-terminal PEGylation12 hoursModerate1.5 mg/mL
+ N-terminal Z-Ala-Lys-OH > 48 hours Negligible > 5.0 mg/mL

Part 4: Experimental Protocols

Protocol 1: Coupling Z-Ala-Lys-OH during Fmoc-SPPS

This protocol ensures the efficient addition of the bulky Z-AK-OH block to a growing peptide chain.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes to expose the N-terminal amine. Wash thoroughly with DMF (5 times).

  • Activation: In a separate vial, dissolve 4 equivalents (eq) of Z-Ala-Lys(Boc)-OH and 3.9 eq of HATU in DMF. Add 8 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to generate the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours (or 50°C for 15 minutes in a microwave synthesizer)[7].

  • Washing & Cleavage: Wash the resin with DMF and Dichloromethane (DCM). Cleave the peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ). The Z-group will remain intact on the peptide[3].

  • Self-Validation Check: Following cleavage, analyze the crude product via LC-MS. A single sharp peak corresponding to the expected mass of the Z-AK-OH-peptide confirms successful coupling and the absence of truncation products caused by on-resin aggregation.

Protocol 2: Thioflavin T (ThT) Kinetic Assay for Aggregation Monitoring

This assay quantitatively measures the propensity of the peptide to form β -sheet fibrils.

  • Peptide Monomerization: Dissolve the lyophilized Z-AK-OH modified peptide in HFIP to break down pre-existing aggregates. Allow the HFIP to evaporate completely in a fume hood overnight[8].

  • Sample Preparation: Resuspend the dried peptide in 20 mM Ammonium Acetate buffer (pH 7.0) to a final concentration of 1 mM[8].

  • ThT Stock Preparation: Dissolve ThT powder in dH2​O to 1 mM. Filter through a 0.22 μ m syringe filter and store in the dark[8].

  • Plate Setup: In a black, clear-bottom 96-well plate, mix 200 μ L of the peptide solution with 10 μ L of the ThT stock (final ThT concentration: ~5 μ M)[9].

  • Kinetic Readout: Monitor fluorescence (Excitation: 450 nm, Emission: 482-485 nm) at 37°C on a fluorescence plate reader every 15 minutes for 48 hours, with 14 minutes of agitation between measurements[9][10].

  • Self-Validation Check: The ThT assay relies on the quantum mechanical properties of the dye. In free solution, ThT exhibits substantial conformational freedom, rapidly quenching excited states and yielding low fluorescence. Upon binding to β -sheet aggregates, this rotational freedom is locked, decreasing the radiation decay rate and causing a massive spike in quantum yield at 485 nm[10]. A continuous baseline fluorescence reading validates the success of the Z-AK-OH modification in maintaining a soluble monomeric state.

Workflow Step1 1. SPPS Synthesis & Z-AK-OH Coupling Step2 2. Cleavage & Deprotection (Preserving Z-group) Step1->Step2 Step3 3. Peptide Solubilization (HFIP Treatment) Step2->Step3 Step4 4. Thioflavin T (ThT) Kinetic Assay Step3->Step4 Step5 5. Fluorescence Readout (Ex: 450nm, Em: 485nm) Step4->Step5

Step-by-step experimental workflow for synthesizing and evaluating Z-AK-OH modified peptides.

References

  • ACS Publications. "Recurrent Neural Networks Predict Future Peptide Aggregation for Drug Development | Molecular Pharmaceutics." ACS.[Link]

  • ACS Publications. "Aggregation Rules of Short Peptides | JACS Au." ACS.[Link]

  • ResearchGate. "Surfactin-inspired arginine- and lysine-rich peptides inhibit human insulin aggregation and prevent amyloid-induced cytotoxicity." ResearchGate.[Link]

  • The Royal Society of Chemistry. "CHAPTER 3: Peptide Engineering Strategies - Books." RSC.[Link]

  • National Institutes of Health (NIH). "A Robust and Scalable High-Throughput Compatible Assay for Screening Amyloid-β-Binding Compounds." PMC.[Link]

  • National Institutes of Health (NIH). "Aggregation Kinetics of Interrupted Polyglutamine Peptides." PMC.[Link]

Sources

Enhancing the stability of Z-Ala-Lys-OH stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-α-Carbobenzoxy-L-alanyl-L-lysine (Z-Ala-Lys-OH). Our goal is to move beyond simple instructions and equip you with the foundational knowledge to proactively enhance the stability of your stock solutions, troubleshoot common issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common immediate questions regarding Z-Ala-Lys-OH solutions.

Q1: My lyophilized Z-Ala-Lys-OH powder looks like a small film or gel instead of a fluffy powder. Is it still okay to use? A: Yes, this is common for many lyophilized peptides, especially shorter sequences which can be hygroscopic (tend to absorb moisture from the air).[1] The apparent volume can vary significantly between vials containing the same mass of peptide. As long as the vial was properly sealed upon arrival, the quality should not be affected.

Q2: What is the best solvent to dissolve Z-Ala-Lys-OH? A: Start with sterile, high-purity water (e.g., HPLC-grade or Milli-Q). Due to the basic side chain of lysine, solubility can be enhanced in slightly acidic conditions.[2] If you encounter solubility issues, a sterile, weakly acidic buffer (e.g., 10-50 mM acetate or citrate, pH 5-6) is the recommended next step. Avoid strong acids or bases as they can catalyze hydrolysis.

Q3: How should I store my Z-Ala-Lys-OH stock solution? A: For maximum stability, solutions should be prepared, aliquoted into single-use volumes to prevent contamination and freeze-thaw cycles, and stored frozen.[3] Short-term storage (a few weeks) at -20°C is acceptable, but for long-term storage (months to years), -80°C is strongly recommended.[4][5][6]

Q4: I left my stock solution on the bench overnight. Can I still use it? A: This is not recommended. Peptides in solution are far less stable than in their lyophilized form.[2] Room temperature exposure accelerates potential degradation pathways like hydrolysis and microbial growth. The stability of the solution would be compromised. It is best practice to discard the solution and prepare a fresh one from your lyophilized stock.

Q5: Why is avoiding freeze-thaw cycles so critical? A: Each freeze-thaw cycle can introduce mechanical stress on the peptide structure.[7] More importantly, as the solution freezes, solutes like buffers and the peptide itself become concentrated in the unfrozen liquid phase, which can lead to significant pH shifts and increased rates of degradation.[8] Aliquoting is the most effective strategy to mitigate this.[6]

Visualizing Degradation: Key Pathways

Understanding how Z-Ala-Lys-OH can degrade is fundamental to preventing it. The two primary non-enzymatic degradation routes in a typical laboratory setting are hydrolysis and oxidation.

cluster_0 Primary Degradation Pathways for Z-Ala-Lys-OH Peptide Z-Ala-Lys-OH (Stable Parent Peptide) Hydrolysis Hydrolysis Products (Z-Ala-OH + Lys-OH) Peptide->Hydrolysis Cause: H₂O, Extreme pH (Acid/Base Catalysis) Impact: Cleavage of Peptide Bond, Loss of Activity Oxidation Oxidation Products (e.g., Z-Ala-Allysine-OH) Peptide->Oxidation Cause: Dissolved O₂, Metal Ions (e.g., Cu²⁺, Fe³⁺), Light Impact: Modification of Lysine Side Chain, Altered Structure & Function

Caption: Primary chemical degradation pathways for Z-Ala-Lys-OH in solution.

Troubleshooting Guide: From Symptoms to Solutions

When issues arise, a systematic approach can quickly identify the cause and remedy.

Symptom Observed Probable Cause(s) Recommended Action & Scientific Rationale
Precipitation or Cloudiness in Solution 1. Poor Solubility: The concentration may be too high for the chosen solvent. The pH of the solution may be at or near the isoelectric point (pI) of the peptide, where solubility is minimal. 2. Aggregation: Hydrophobic interactions (from the Z-group) or intermolecular bonding can cause peptides to aggregate over time, especially at high concentrations.[9] 3. Salting Out: If using a high concentration buffer, it may reduce the solubility of the peptide.Solution: 1. Try gentle sonication to aid dissolution.[10] 2. If insoluble in water, switch to a slightly acidic buffer (pH 5-7) to ensure the lysine side chain is protonated and positively charged, which generally improves aqueous solubility.[2] 3. Reduce the stock concentration. It is better to work with a slightly lower, fully dissolved concentration than a higher, partially precipitated one. 4. Perform a quick solubility test with a small amount of peptide before preparing the bulk solution.[11]
Progressive Loss of Biological Activity 1. Peptide Hydrolysis: The peptide bond between Alanine and Lysine has been cleaved, breaking the molecule into two separate amino acid derivatives. This is a common issue in aqueous solutions, especially if the pH is not optimal.[12][13] 2. Oxidation: The ε-amino group of the lysine residue is susceptible to oxidation, forming an aminoadipic semialdehyde (allysine).[14][15] This modification can alter the peptide's structure and its ability to interact with its target.Solution: 1. Confirm Degradation: Use an analytical technique like RP-HPLC (see Protocol II) to check for new peaks corresponding to degradation products. 2. Optimize Storage: Ensure solutions are stored at -80°C for long-term use.[5] 3. Control pH: Prepare stock solutions in a sterile, slightly acidic buffer (pH 5-7), which is generally optimal for peptide stability.[1][6] 4. Minimize Oxygen: For maximal stability, consider using buffers that have been degassed by bubbling with an inert gas like nitrogen or argon before dissolving the peptide.[2]
Appearance of New Peaks in HPLC Analysis 1. Degradation Products: The new peaks are almost certainly the result of chemical degradation (hydrolysis, oxidation, etc.). 2. Contamination: Could indicate microbial contamination if sterile techniques were not used. Bacteria can efficiently hydrolyze peptides.[2]Solution: 1. Identify Pathway: Correlate the appearance of new peaks with your handling procedures. Peaks appearing rapidly at room temperature or at extreme pH suggest hydrolysis. Peaks appearing over time in the presence of air suggest oxidation. 2. Implement Best Practices: Strictly follow the recommended protocols for solution preparation and storage. Use sterile-filtered buffers or sterile water.[3] Prepare solutions fresh whenever possible.[16]
Experimental Protocols
Protocol I: Preparation of a Stable Z-Ala-Lys-OH Stock Solution

This protocol details the best practices for reconstituting and storing Z-Ala-Lys-OH to maximize its shelf-life in solution.

Materials:

  • Lyophilized Z-Ala-Lys-OH

  • Sterile, deionized, and filtered water (HPLC-grade or equivalent)

  • Optional: Sterile 0.5 M Acetic Acid solution

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated pipettes with sterile tips

  • Desiccator

Procedure:

  • Equilibrate Vial: Before opening, place the vial of lyophilized Z-Ala-Lys-OH in a desiccator and allow it to warm to room temperature (approx. 30-60 minutes).[6] This critical step prevents atmospheric moisture from condensing on the cold peptide, which would add unknown water content and reduce long-term stability.[4]

  • Weighing (if required): If not using the entire vial, weigh the desired amount quickly in a clean, low-humidity environment and tightly reseal the vial of remaining lyophilized powder. Store the stock vial at -20°C or -80°C.[3]

  • Initial Dissolution: Add the required volume of sterile water to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of water to 10 mg of peptide). Gently vortex or swirl to dissolve.

  • Troubleshooting Solubility: If the peptide does not fully dissolve in water, add 10-30% acetic acid dropwise while vortexing until the solution clears.[17] The acidic environment protonates the lysine side-chain, increasing polarity and solubility.

  • Aliquot for Storage: Once fully dissolved, immediately divide the stock solution into single-use aliquots in sterile, low-protein-binding tubes. The volume of each aliquot should correspond to the amount needed for a single experiment.

  • Storage: Tightly cap the aliquots and store them at -20°C (short-term) or preferably -80°C (long-term).[5][6] Label clearly with the peptide name, concentration, date, and solvent.

Protocol II: Workflow for Assessing Stock Solution Stability via RP-HPLC

This workflow allows you to empirically determine the stability of your Z-Ala-Lys-OH solution under your specific storage conditions. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the intact peptide from any degradation products.[18][19][20]

prep 1. Prepare Stock Solution (Follow Protocol I) t0 2. Time-Zero (T₀) Analysis Immediately inject a sample into the HPLC system. prep->t0 aliquot 3. Aliquot & Store Store aliquots under test conditions (e.g., 4°C, -20°C, -80°C) t0->aliquot tn 4. Time-Point (Tₙ) Analysis At scheduled intervals (e.g., 24h, 1wk, 1mo), inject a stored aliquot. aliquot->tn analyze 5. Analyze Data Compare chromatograms from Tₙ to T₀. tn->analyze result 6. Determine Stability Calculate % Peak Area of parent peptide. Note any new degradation peaks. analyze->result

Caption: Experimental workflow for a time-course stability study using RP-HPLC.

Suggested HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: A shallow gradient is often effective for peptides.[21] For example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-27 min: 60% to 95% B

    • 27-30 min: Hold at 95% B

    • 30-35 min: Return to 5% B and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 214 nm (for the peptide bond) and 257 nm (for the benzyloxycarbonyl group).[22]

  • Analysis: Calculate the relative peak area of the main Z-Ala-Lys-OH peak at each time point compared to the total area of all peaks. A stable solution will show a minimal decrease in the main peak's relative area and no significant formation of new peaks.

Summary of Recommended Storage Conditions
Form Temperature Duration Key Considerations
Lyophilized Powder -20°C to -80°CYearsStore in a desiccated, dark environment.[5] Allow vial to warm to room temperature in a desiccator before opening.[4][6]
Stock Solution 4°CNot Recommended (Days at most)High risk of hydrolysis and microbial growth. Use only for immediate working solutions.[6]
Stock Solution -20°CWeeks to MonthsGood for short-term storage. Must be aliquoted to avoid freeze-thaw cycles.[1]
Stock Solution -80°CMonths to >1 YearOptimal for long-term storage. Provides the best protection against chemical degradation.[1]
References
  • [No Source]
  • Bio-Synthesis Inc. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Peptides - Storage & handling. Retrieved from [Link]

  • PEPDOO. (2025, July 10). Peptide Stability in Formulations | R&D Guide for Success. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]

  • Apostol, I., & Meyer, J. D. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 106(7), 1666-1687. Available from: [Link]

  • Merck. (n.d.). Peptide Stability and Potential Degradation Pathways. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Pikal, M. J. (1999). Mechanisms of protein stabilization during freeze-drying and storage: The relative importance of thermodynamic stabilization and glassy state relaxation dynamics. In Pharmaceutical Biotechnology (Vol. 13, pp. 63-160). Springer, Boston, MA. Available from: [Link]

  • Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]

  • kbDNA. (2024, August 20). Peptide Preparation Guide (+Protocols). Retrieved from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • StudySmarter. (n.d.). Hydrolysis of polypeptides. Retrieved from [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Akane, A., et al. (2000). Mechanism of Lysine Oxidation in Human Lens Crystallins during Aging and in Diabetes. Journal of Biological Chemistry, 275(50), 39147-39155. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Peptide-Based Drug Design (pp. 303-345). Humana Press. Available from: [Link]

  • Sato, N., et al. (2005). Hydrolysis and Cyclodehydration of Dipeptide under Hydrothermal Conditions. Industrial & Engineering Chemistry Research, 44(15), 5475-5481. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Pearson. (2022, July 22). Amino Acid Hydrolysis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of lysine. Retrieved from [Link]

  • Kato, Y., et al. (2002). Oxidative deamination of lysine residue in plasma protein of diabetic rats. Novel mechanism via the Maillard reaction. European Journal of Biochemistry, 269(22), 5511-5518. Available from: [Link]

  • Clark, J. (2015). protein hydrolysis. Chemguide. Retrieved from [Link]

  • BioTopics. (n.d.). Hydrolysis of a dipeptide. Retrieved from [Link]

  • [No Source]
  • [No Source]
  • [No Source]
  • [No Source]
  • [No Source]
  • [No Source]
  • [No Source]
  • Oreate. (2026, January 7). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). Retrieved from [Link]

  • [No Source]

Sources

Technical Support Center: Troubleshooting Incomplete Coupling of Z-Ala-Lys-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing incomplete coupling issues during the synthesis of the dipeptide derivative Z-Ala-Lys-OH .

Synthesizing Z-Ala-Lys-OH via Solid Phase Peptide Synthesis (SPPS) typically involves coupling Z-Ala-OH (Benzyloxycarbonyl-L-alanine) to a resin-bound, orthogonally protected Lysine (e.g., H-Lys(Boc)-Wang Resin). While dipeptide synthesis is generally straightforward, researchers frequently encounter incomplete coupling at this specific junction. This guide provides root-cause analyses, optimized self-validating protocols, and escalation strategies to ensure high-yield synthesis.

Part 1: Root Cause Analysis & FAQs

Understanding the chemical microenvironment is critical before altering your protocol. Do not simply increase reaction times; you must address the thermodynamic and kinetic barriers preventing amide bond formation.

Q: Why is Z-Ala-OH failing to couple completely to my resin-bound Lysine? A: The primary cause is localized steric hindrance combined with suboptimal activation. The Lysine residue is anchored to the resin, and its ε-amino group must be protected (typically with a bulky Boc group) to prevent branching. This bulky ε-Boc group can fold back toward the α-amine, creating a steric shield. Furthermore, depending on the resin loading capacity, the polystyrene matrix may suffer from poor swelling in standard DMF, reducing the accessibility of the α-amine to the activated Z-Ala-OH ester.

Q: How do I definitively confirm that the coupling is incomplete? A: You must use a qualitative colorimetric assay, such as the Kaiser (Ninhydrin) Test [1]. The Kaiser test detects free primary amines. If the α-amine of the Lysine has not fully reacted with Z-Ala-OH, the resin beads will turn blue or purple. A successful, complete coupling will leave the beads yellow or colorless[2].

Q: I used standard DIC/HOBt. Should I just run the reaction longer? A: No. Extending the reaction time yields diminishing returns because the active OBt ester degrades over time. Instead, you must overcome the activation energy barrier by switching to a more reactive coupling reagent. We recommend upgrading to DIC/OxymaPure or HATU/DIPEA . HATU generates a highly reactive OAt ester, and its pyridine nitrogen provides anchimeric (neighboring-group) assistance, drastically accelerating the reaction even in sterically hindered environments.

Q: If I cannot force the coupling to 100% completion, should I cap the unreacted amines? A: Yes. Even for a simple dipeptide, capping is mandatory if double-coupling fails[3]. Capping converts the unreacted H-Lys(Boc)-Resin into Ac-Lys(Boc)-Resin. During your final cleavage and HPLC purification, the acetylated monomer (Ac-Lys-OH) will have a significantly different retention time compared to your target product (Z-Ala-Lys-OH), making purification trivial. If left uncapped, deletion sequences or side reactions can complicate the chromatogram.

Part 2: Quantitative Data Summary

Selecting the correct coupling reagent is the most effective way to resolve incomplete coupling. Below is a comparative analysis of standard and advanced reagents to guide your optimization strategy.

Coupling Reagent SystemClassRelative ReactivityMechanistic Causality & NotesRecommended Application
DIC / HOBt Carbodiimide + TriazoleModerateGenerates OBt esters. Struggles with steric bulk. HOBt poses explosive hazards.Routine, unhindered sequence couplings.
DIC / OxymaPure Carbodiimide + OximeHighForms highly reactive Oxyma esters. Non-explosive, superior racemization suppression[4].Standard to difficult couplings; excellent safety profile.
HATU / DIPEA Aminium SaltVery HighGenerates OAt esters. Pyridine nitrogen provides anchimeric assistance to drive the reaction.Highly hindered sequences; "rescue" double couplings.

Part 3: Self-Validating Experimental Protocols

Every step in peptide synthesis must be treated as a self-validating system. Do not proceed to cleavage until the Kaiser test confirms the success of the previous step.

Protocol A: The Kaiser Test (Diagnostic Validation)

Purpose: To detect unreacted α-amines on the Lysine residue.

  • Sample: Extract a few beads of the peptide-resin (approx. 2-5 mg) and wash thoroughly with ethanol to remove residual DMF.

  • Reagents: Add 2 drops of 5% ninhydrin in ethanol, 2 drops of 80% phenol in ethanol, and 2 drops of 0.001 M KCN in pyridine to the beads[2].

  • Incubation: Heat the mixture at 100°C for 3–5 minutes.

  • Validation:

    • Yellow/Colorless Beads: Coupling is complete. Proceed to cleavage.

    • Blue/Purple Beads: Coupling is incomplete[1]. Proceed immediately to Protocol B.

Protocol B: "Rescue" Double Coupling with HATU/DIPEA

Purpose: To overcome steric hindrance using a high-energy OAt active ester.

  • Preparation: In a separate vial, dissolve 3-5 equivalents of Z-Ala-OH and 3-5 equivalents of HATU in a minimal volume of DMF[3].

  • Activation: Add 6-10 equivalents of DIPEA (N,N-Diisopropylethylamine) to the vial. The solution will turn yellow, indicating the formation of the active ester. Let sit for 2 minutes.

  • Coupling: Add the activated mixture to the drained H-Lys(Boc)-Resin.

  • Reaction: Agitate gently at room temperature for 60 minutes.

  • Validation: Wash the resin 5x with DMF and 3x with DCM. Repeat Protocol A (Kaiser Test) [3]. If the test is still positive, proceed to Protocol C.

Protocol C: Capping of Unreacted Amines

Purpose: To terminate unreacted Lysine residues, preventing complex mixtures during HPLC.

  • Solution Prep: Prepare a capping solution consisting of 20% Acetic Anhydride ( Ac2​O ) and 2% DIPEA in DMF[2].

  • Reaction: Submerge the resin in the capping solution and agitate for 30 minutes at room temperature[1].

  • Validation: Wash the resin extensively with DMF (5x) and DCM (3x). Perform a final Kaiser test; it must be negative before proceeding to TFA cleavage.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree when addressing incomplete coupling of Z-Ala-OH.

TroubleshootingWorkflow Start Initial Coupling: Z-Ala-OH + H-Lys(Boc)-Resin Kaiser1 Perform Kaiser Test Start->Kaiser1 Complete1 Negative (Yellow) Coupling Complete Kaiser1->Complete1 Pass Incomplete1 Positive (Blue) Incomplete Coupling Kaiser1->Incomplete1 Fail Cleavage Proceed to Cleavage & HPLC Purification Complete1->Cleavage DoubleCouple Double Coupling (Fresh Reagents, e.g., DIC/Oxyma) Incomplete1->DoubleCouple Kaiser2 Perform Kaiser Test DoubleCouple->Kaiser2 Kaiser2->Complete1 Pass Optimize Optimize Conditions: Switch to HATU/DIPEA Kaiser2->Optimize Fail Kaiser3 Perform Kaiser Test Optimize->Kaiser3 Kaiser3->Complete1 Pass Cap Cap Unreacted Amines (Ac2O / DIPEA) Kaiser3->Cap Fail Cap->Cleavage

Troubleshooting workflow for incomplete peptide coupling, from initial detection to resolution.

Sources

Technical Support Center: Troubleshooting Z-Ala-Lys-OH Synthesis and Byproduct Remediation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic realities of dipeptide synthesis, specifically focusing on Z-Ala-Lys-OH . Peptide coupling is not merely a sequence of mixing reagents; it is a delicate kinetic balance between amide bond formation and competing side reactions.

This guide provides self-validating protocols and causal explanations to help you identify, isolate, and remove common byproducts such as ureas, racemized epimers, and diketopiperazines (DKPs) during your synthesis workflows.

Visualizing the Reaction Landscape

To effectively troubleshoot, we must first map the kinetic pathways that lead to our desired target versus unwanted byproducts.

G Start Z-Ala-OH + H-Lys(Prot)-OR Activation Activation (EDC/HOBt) Start->Activation Coupling Coupling Reaction Activation->Coupling Ideal Pathway Oxazolone Oxazolone Intermediate Activation->Oxazolone Excess Base Product Z-Ala-Lys(Prot)-OR Coupling->Product Urea EDU (Urea Byproduct) Coupling->Urea EDC Hydrolysis Deprotection Global/Side-chain Deprotection Product->Deprotection Final Z-Ala-Lys-OH (Target) Deprotection->Final DKP Diketopiperazine (DKP) Deprotection->DKP Intramolecular Attack Racemization D-Ala-L-Lys Epimer Oxazolone->Racemization Epimerization

Mechanistic pathway of Z-Ala-Lys-OH synthesis and primary byproduct formation.

Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why am I seeing a significant amount of D-Ala-L-Lys epimer in my final Z-Ala-Lys-OH product? Answer: Racemization at the activated C-terminus (Alanine) is driven by the formation of an oxazolone intermediate. When Z-Ala-OH is activated by a carbodiimide (like EDC or DIC), the basic conditions (often from added tertiary amines like DIPEA) can abstract the alpha-proton. This leads to cyclization into an achiral oxazolone, which then opens to form a racemic mixture. Causality & Solution: To suppress this, we introduce nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives rapidly react with the O-acylisourea intermediate to form an active ester that is highly reactive toward the Lysine amine but structurally incapable of forming the oxazolone, effectively outcompeting the racemization pathway[1]. For a deeper dive into additive mechanisms, refer to the [1].

Q2: My LC-MS shows a massive peak at m/z 174 (M+H). What is this, and why didn't my standard silica column remove it? Answer: This is N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU), the hydrated byproduct of the EDC coupling reagent[2]. EDU is highly polar and can streak through silica gel, co-eluting with polar dipeptides like Z-Ala-Lys-OH. Causality & Solution: EDU contains a tertiary amine. By washing the organic reaction mixture with a mildly acidic aqueous solution, you protonate this amine, forcing the EDU entirely into the aqueous phase while the Z-protected dipeptide remains in the organic phase. See for standard industrial practices[2].

Q3: Is Diketopiperazine (DKP) formation a major risk for Z-Ala-Lys-OH? Answer: While DKP formation is most notorious in sequences containing Proline or N-methyl amino acids, it can still occur during the deprotection of the Lysine ester if the reaction is heated or subjected to prolonged basic conditions[3]. The free amine of the dipeptide can back-attack the C-terminal ester, cleaving the dipeptide into a cyclic DKP. Since your N-terminus is Z-protected, DKP formation is sterically hindered but can occur if the Z-group is prematurely compromised. For historical and mechanistic context, review [3].

Part 2: Quantitative Data & Byproduct Profiling

To successfully troubleshoot, you must know exactly what you are looking for on your chromatograms and mass spectra. Use the following self-validating parameters to identify your mixture components.

Compound / ByproductMolecular Weight (Da)Expected m/z [M+H]+Relative Retention Time (RP-HPLC)Primary CauseRemediation Strategy
Z-Ala-Lys-OH (Target) 351.4352.41.00 (Reference)N/AN/A
Z-D-Ala-L-Lys-OH 351.4352.4~0.95 - 1.05Oxazolone formationChiral/Prep-HPLC
EDU (EDC Urea) 173.3174.30.10 - 0.20EDC hydrolysisAqueous acidic wash
DKP (Cyclo(Ala-Lys)) 199.2200.2VariableAminolysisSize Exclusion / HPLC
Unreacted Z-Ala-OH 223.2224.2~1.20Incomplete couplingSelective precipitation
Part 3: Self-Validating Troubleshooting Protocols

Purif Crude Crude Mixture in Organic Solvent AqExt 0.5 N HCl Wash Crude->AqExt OrgPhase Organic Phase (Product + Epimers) AqExt->OrgPhase Retained AqPhase Aqueous Phase (Protonated EDU) AqExt->AqPhase Discarded HPLC Chiral/Prep HPLC OrgPhase->HPLC Pure Pure Z-Ala-Lys-OH HPLC->Pure Target Fraction Waste D-Ala-L-Lys Waste HPLC->Waste Epimer Fraction

Self-validating extraction and purification workflow for Z-Ala-Lys-OH.

Protocol A: Self-Validating Aqueous Extraction of EDU

Context: This protocol leverages pH-dependent phase partitioning to remove EDC-urea[2].

Step-by-Step Methodology:

  • Quench & Dilute: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Ensure the volume is sufficient to prevent precipitation of the dipeptide.

  • Acidic Wash (EDU Removal): Wash the organic layer with 3 volumes of 0.5 N HCl.

    • Self-Validation Check: Test the pH of the separated aqueous layer. It MUST be < 3. If it is higher, the tertiary amine of EDU is not fully protonated. Add more HCl and re-extract.

  • CRITICAL CAUSALITY CHECK (The Basic Wash Trap): Standard peptide protocols suggest a saturated NaHCO3 wash to remove unreacted acids. DO NOT do this if your target is Z-Ala-Lys-OH. Because Z-Ala-Lys-OH possesses a free C-terminal carboxylic acid, washing with base will deprotonate your product, causing it to partition entirely into the aqueous waste. Basic washes are only applicable if you are purifying a protected ester intermediate (e.g., Z-Ala-Lys-OMe).

  • Brine Wash & Dry: Wash with saturated NaCl to break any emulsions, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Chromatographic Resolution of Racemized Epimers

Context: Standard reverse-phase HPLC often fails to resolve diastereomers. If racemization occurred during activation, you must separate the D-Ala-L-Lys epimer from the L-Ala-L-Lys target.

Step-by-Step Methodology:

  • Column Selection: Equip your HPLC with a chiral stationary phase column (e.g., Chiralpak IA) or a high-resolution C18 column tailored for peptides.

  • Mobile Phase Preparation: Prepare Solvent A (0.1% TFA in Water) and Solvent B (0.1% TFA in Acetonitrile).

    • Causality: The TFA ensures the free Lysine side-chain and C-terminus remain in a consistent, fully protonated/neutralized state, preventing severe peak tailing.

  • Gradient Elution: Run a shallow gradient of 10% to 30% Solvent B over 40 minutes.

    • Self-Validation Check: Inject a spiked sample containing a known mixture of Z-L-Ala-L-Lys-OH and Z-D-Ala-L-Lys-OH. You must observe baseline resolution (Resolution factor, Rs > 1.5) before attempting preparative isolation.

  • Fraction Collection: Collect the leading edge of the main peak carefully, as the D-epimer typically elutes slightly before or after the main L-L peak depending on the exact column chemistry.

References
  • Introduction to Peptide Synthesis Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

Sources

Validation & Comparative

NMR analysis to confirm incorporation of Z-Ala-Lys-OH

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Comparison Guide: NMR Methodologies for Confirming Z-Ala-Lys-OH Incorporation in Polymeric Scaffolds

As a Senior Application Scientist in macromolecular characterization, I frequently observe laboratories struggling to definitively prove the covalent conjugation of peptide linkers to polymer backbones. Z-Ala-Lys-OH (Carbobenzoxy-L-alanyl-L-lysine) is a highly specific dipeptide substrate widely utilized as a protease-cleavable linker in targeted drug delivery systems, such as polymer-drug conjugates and antibody-drug conjugates (ADCs).

The fundamental analytical bottleneck stems from the chemical environment: the aliphatic protons of the lysine side chain (β, γ, δ) heavily overlap with the methylene envelope of common polymers (e.g., PEG or PLGA) in a standard 1D 1 H NMR spectrum. To overcome this and ensure scientific integrity, we must transition from simple 1D end-group analysis to multidimensional heteronuclear techniques[1].

This guide objectively compares the performance of 1D 1 H NMR, 2D HSQC-TOCSY, and LC-MS methodologies, providing self-validating experimental protocols to guarantee accurate characterization of your peptide-polymer conjugates.

Comparative Analysis of Analytical Modalities

To select the appropriate analytical technique, one must balance quantitative accuracy with structural resolution. While mass spectrometry provides excellent sensitivity for small molecules, intact high-molecular-weight polymers suffer from ionization suppression and complex isotopic distributions. Therefore, NMR remains the gold standard for characterizing these conjugates[2].

Table 1: Performance Comparison of Analytical Modalities for Peptide-Polymer Conjugates

Analytical ModalityPrimary UtilityResolution of AliphaticsQuantitative AccuracyTypical Acquisition Time
1D 1 H NMR Conjugation efficiency, End-group analysisPoor (Severe overlap)High (if D1​>5×T1​ )< 15 minutes
2D ge-HSQC-TOCSY Structural confirmation, Spin system mappingExcellent ( 13 C dispersion)Low (Non-linear transfer)2 - 12 hours
LC-MS/MS (Cleavage) Linker stability, Payload release kineticsN/A (Mass-based)ModerateVariable

Analytical Workflow Visualization

The following workflow illustrates the logical progression from synthesis to dual-mode NMR verification.

G N1 Polymer Scaffold + Z-Ala-Lys-OH Linker N2 Covalent Conjugation (e.g., EDC/NHS Coupling) N1->N2 N3 Purification (Dialysis / SEC) N2->N3 Removes unreacted peptide N4 NMR Analytical Verification N3->N4 Purified Conjugate N5 1D 1H NMR Quantitative Integration N4->N5 Z-group vs. Polymer ratio N6 2D HSQC-TOCSY Spin System Mapping N4->N6 Amide bond confirmation

Workflow for the synthesis and dual-mode NMR verification of Z-Ala-Lys-OH polymer conjugates.

Self-Validating Experimental Protocols

Protocol A: Quantitative 1D 1 H NMR for Conjugation Efficiency

End-group analysis by 1 H NMR is a routine method for calculating number-average molecular weight ( Mn​ ) and conjugation efficiency[3]. However, improper relaxation parameters routinely invalidate these results.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the purified polymer-Z-Ala-Lys-OH conjugate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d6​ ). Causality: A high concentration is required to achieve a sufficient signal-to-noise ratio (SNR) for the relatively low-abundance peptide end-groups against the massive polymer backbone signal.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to at least 10–15 seconds. Causality: The aromatic protons of the Z-protecting group have long longitudinal relaxation times ( T1​ ). Incomplete relaxation leads to signal attenuation, artificially lowering the calculated conjugation efficiency.

  • Data Processing: Apply exponential line broadening (LB = 0.3 Hz), phase the spectrum manually, and apply a rigorous baseline correction.

Validation Checkpoint: Before calculating the polymer conjugation ratio, integrate the Z-group aromatic multiplet (~7.3 ppm) and the Alanine methyl doublet (~1.3 ppm). The ratio must be exactly 5:3. If this internal ratio deviates by more than 5%, it indicates either incomplete longitudinal relaxation (invalidating the quantitative setup) or degradation of the peptide linker. Only proceed if this internal check passes.

Protocol B: 2D ge-HSQC-TOCSY for Linkage Confirmation

When 1H signals are heavily overlapped, standard TOCSY cross-peaks also overlap, making spectral analysis impossible. By appending an HSQC block, we transfer the relayed magnetization to the directly attached 13 C nuclei, leveraging the massive chemical-shift dispersion of 13 C to resolve the signals[4].

Step-by-Step Methodology:

  • Pulse Sequence Selection: Utilize a gradient-enhanced HSQC-TOCSY sequence (e.g., hsqcdietgpsisp.2 on Bruker systems). Causality: Pulsed field gradients (PFGs) provide superior coherence selection, eliminating the need for extensive phase cycling and drastically reducing t1​ noise, which is critical when looking for minor cross-peaks.

  • Parameter Optimization: Set the TOCSY mixing time (spin-lock, typically DIPSI-2) to 80 ms. Causality: A mixing time of 80 ms allows magnetization to relay through the entire aliphatic chain of the Lysine residue (from α-CH to ε-CH 2​ ), enabling complete assignment of the spin system despite severe 1 H overlap with the polymer.

  • Acquisition: Acquire with 256 increments in the indirect ( 13 C) dimension and 16 scans per increment to ensure adequate sensitivity for the carbon-13 natural abundance.

Validation Checkpoint: In the processed HSQC-TOCSY spectrum, locate the Lysine α-carbon/proton cross-peak. Extract the 1D slice along the F2​ ( 1 H) dimension at this specific 13 C frequency. You must observe the complete set of Lysine aliphatic protons (β, γ, δ, ε). The presence of the ε-CH 2​ peak—and its specific downfield chemical shift if covalently bound via an amide bond to the polymer—validates both the integrity of the spin network and the successful covalent conjugation.

Sources

Navigating Sequence Validation for Z-Ala-Lys-OH Incorporated Peptides: LC-MS/MS vs. Edman Degradation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the incorporation of the Z-Ala-Lys-OH (benzyloxycarbonyl-Alanine-Lysine) dipeptide building block is a highly effective strategy in synthetic peptide chemistry. The Z-group (Cbz) provides robust N-terminal protection, preventing unwanted side reactions like diketopiperazine formation, and serves as a specific recognition motif for evaluating enzymatic activity, such as serine carboxypeptidase assays [1].

However, validating the exact sequence of the final synthesized peptide presents a distinct analytical hurdle. The very protecting group that ensures synthetic fidelity actively interferes with traditional sequencing methods. This guide objectively compares the two primary analytical pathways—High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS) and Automated Edman Degradation—detailing the mechanistic causality behind each approach and providing self-validating experimental protocols.

The Mechanistic Challenge: The Z-Protecting Group

To understand the analytical divergence between sequencing methods, we must examine the chemical causality introduced by the Z-group.

The Edman Bottleneck: Automated Edman degradation relies on the nucleophilic attack of a free N-terminal primary amine on phenyl isothiocyanate (PITC) under mild alkaline conditions. The resulting PITC-peptide complex is cleaved by acid to release a phenylthiohydantoin (PTH)-amino acid [2]. Because the Z-group is a carbamate derivative that covalently blocks the N-terminal amine, intact Z-Ala-Lys-OH peptides are completely inert to PITC[3]. Attempting direct Edman degradation will yield a blank chromatogram.

The MS/MS Advantage: HR-LC-MS/MS circumvents this limitation by eliminating the need for chemical derivatization. Instead, it utilizes gas-phase collision-induced dissociation (CID). The Z-group is not a barrier in the gas phase; rather, it exhibits a highly predictable fragmentation pathway (e.g., the expulsion of benzyl alcohol) that acts as a diagnostic marker for the N-terminus, while the peptide backbone fragments into standard b and y ion series [4].

Workflow Start Synthetic Peptide (Z-Ala-Lys-OH incorporated) Split Analytical Pathway Start->Split MS_Path Intact HR-LC-MS/MS Split->MS_Path Direct Analysis Edman_Path Catalytic Hydrogenolysis (Pd/C, H2) Split->Edman_Path Requires Deprotection MS_Frag CID Fragmentation (b/y ions + Z-loss) MS_Path->MS_Frag Edman_Seq Automated Edman (PITC coupling) Edman_Path->Edman_Seq Result1 Sequence Validated (High Throughput) MS_Frag->Result1 Result2 Sequence Validated (Low Throughput) Edman_Seq->Result2

Workflow comparison for sequencing Z-protected peptides.

Objective Comparison: Performance & Suitability

When selecting a validation method for Z-Ala-Lys-OH peptides, the choice dictates the required sample preparation and the depth of the data acquired.

Analytical FeatureHR-LC-MS/MS (Product Alternative A)Edman Degradation (Product Alternative B)
N-Terminal Requirement Can sequence intact blocked (Z-protected) N-termini.Strictly requires a free primary amine.
Sample Preparation Minimal (Dilution in LC-MS grade solvents).Extensive (Requires prior catalytic deprotection).
Sensitivity (LOD) Femtomole to Attomole range.Picomole range (Typically 10-100 pmol) [2].
Throughput High (Minutes per run).Low (~45 minutes per amino acid cycle) [2].
Isobaric Differentiation Cannot easily distinguish Leucine/Isoleucine without MS3.Easily distinguishes Leucine vs. Isoleucine.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. The following protocols integrate internal controls to ensure that the absence of a signal is definitively linked to the sequence, rather than experimental failure.

Protocol A: Intact Sequence Validation via HR-LC-MS/MS

This protocol leverages the specific mass shifts of the Z-group to confirm the N-terminal sequence without deprotection.

  • Sample Preparation: Dissolve the lyophilized Z-Ala-Lys-OH peptide in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 10 pmol/µL.

  • Chromatographic Separation: Inject 1 µL onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm). Apply a linear gradient from 5% to 60% Acetonitrile over 15 minutes.

  • CID Fragmentation: Operate the mass spectrometer in Data-Dependent Acquisition (DDA) mode. Set normalized collision energy (NCE) to 25-30% to ensure optimal fragmentation of both the Z-group and the peptide backbone.

  • Self-Validation Step (Causality Control): Spike the sample with a synthetic, unblocked Ala-Lys-OH standard. The unblocked standard must elute significantly earlier than the Z-protected peptide due to the high hydrophobicity of the benzyl ring. If both elute simultaneously, the Z-group was prematurely lost during synthesis or storage.

Protocol B: Deprotection and Edman Degradation

Because Edman degradation cannot process the Z-group, the protocol must include a targeted deprotection phase.

  • Catalytic Hydrogenolysis (Deprotection): Dissolve 1 mg of the peptide in 5 mL of anhydrous methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the peptide). Stir vigorously under a Hydrogen ( H2​ ) atmosphere (1 atm) at room temperature for 2 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst, then lyophilize the filtrate.

  • Sequencer Loading: Reconstitute the deprotected peptide in 0.1% Trifluoroacetic acid (TFA) and load 50 pmol onto a polybrene-treated PVDF membrane.

  • Automated Sequencing: Initiate the Edman cycles (alkaline PITC coupling acidic TFA cleavage HPLC identification of PTH-amino acids).

  • Self-Validation Step (Causality Control): Run a 50 pmol aliquot of the pre-deprotection peptide through Cycle 1 of the sequencer. A completely blank chromatogram for Cycle 1 confirms that the N-terminus was fully protected by the Z-group prior to hydrogenolysis, validating the integrity of the original synthetic batch [3].

Data Interpretation: The MS/MS Fragmentation Pathway

When interpreting the HR-LC-MS/MS spectra of Z-Ala-Lys-OH, standard automated proteomics search engines (like Mascot or SEQUEST) will often fail because they do not account for the complex neutral losses of the Z-group.

During collision-induced dissociation, the benzyloxycarbonyl group undergoes a highly specific rearrangement. Before the peptide backbone cleaves to form b and y ions, the precursor ion typically exhibits a diagnostic neutral loss of 108 Da (corresponding to the expulsion of benzyl alcohol, C7​H8​O ) followed by a loss of 44 Da ( CO2​ ) [4]. Observing this Precursor→[M−108]→[M−152] transition is definitive proof that the Z-group is correctly attached to the N-terminal Alanine.

Fragmentation Precursor [M+H]+ Z-Ala-Lys-OH Loss1 Loss of Benzyl Alcohol (-108 Da) Precursor->Loss1 CID Backbone Peptide Backbone Cleavage Precursor->Backbone CID Loss2 Loss of CO2 (-44 Da) Loss1->Loss2 CID b_ions b-ions (N-terminal) Backbone->b_ions y_ions y-ions (C-terminal) Backbone->y_ions

Gas-phase CID fragmentation pathway of Z-protected peptides.

By understanding the chemical causality of the Z-protecting group—how it physically blocks Edman chemistry but yields rich, diagnostic data in the gas phase—researchers can confidently bypass traditional sequencing bottlenecks and utilize HR-LC-MS/MS for rapid, intact sequence validation.

References

  • Method for preparing a protein hydrolysate (WO2010009400A1). Google Patents.
  • Protein sequencing: Methods and applications. Abcam.
  • Sequencing of peptides and proteins with blocked N-terminal amino acids. Proceedings of the National Academy of Sciences (PNAS).
  • The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. RSC Publishing.

The Strategic Advantage of Z-Protected Dipeptides Over Single Amino Acids in Advanced Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of peptide synthesis, biotherapeutics, and materials science, I frequently evaluate the transition from single amino acid building blocks to pre-assembled, protected dipeptides. While single amino acids serve as the fundamental units of biological chemistry, their unprotected nature often introduces severe limitations in synthetic yield, enzymatic stability, and structural self-assembly.

The introduction of the benzyloxycarbonyl (Z or Cbz) protecting group to a dipeptide fundamentally alters its physicochemical and thermodynamic profile. This guide objectively compares the performance of Z-protected dipeptides against single amino acids and unprotected dipeptides, providing the mechanistic causality and experimental data necessary for drug development professionals and researchers to optimize their workflows.

Eradication of Diketopiperazine (DKP) Side Reactions in Synthesis

When coupling single amino acids or elongating unprotected dipeptides—especially those containing proline at the N-terminus—intramolecular cyclization into diketopiperazines (DKPs) is a severe side reaction. This occurs because the free N-terminal amine acts as a nucleophile, attacking the C-terminal ester carbonyl, leading to premature chain termination and massive yield loss [5].

The Causality of Z-Protection: By utilizing Z-protected dipeptides (e.g., Z-Pro-OH or Z-Ala-Pro-OH) as building blocks, the nucleophilicity of the N-terminal amine is masked as a stable carbamate. The Z-group provides exceptional steric hindrance and electronic shielding, completely preventing the intramolecular attack required for DKP formation [1]. Furthermore, the Z-group is orthogonal to standard acid-labile (Boc) or base-labile (Fmoc) protecting groups, allowing for highly controlled, multi-step solid-phase peptide synthesis (SPPS).

DKP_Prevention cluster_unprotected Unprotected Dipeptide Pathway cluster_protected Z-Protected Dipeptide Pathway U_Dip Free N-terminal Dipeptide Ester DKP Diketopiperazine (DKP) Formation U_Dip->DKP Intramolecular Attack Chain_Term Chain Termination (Yield Loss) DKP->Chain_Term P_Dip Z-Protected Dipeptide Coupling Successful Peptide Coupling P_Dip->Coupling Steric/Electronic Shielding Elongation Chain Elongation (High Yield) Coupling->Elongation

Caption: Mechanism of DKP prevention using N-terminal Z-protection.

Thermodynamic Superiority in Enzymatic Peptide Synthesis

In the realm of green chemistry, protease-catalyzed peptide synthesis is highly desirable. However, single amino acids are notoriously poor acyl donors because the natural thermodynamic equilibrium of proteases in aqueous media heavily favors hydrolysis over bond formation.

The Causality of Z-Protection: Z-protected dipeptides fundamentally alter this thermodynamic landscape. Proteases such as Thermolysin possess deep, hydrophobic S-subsites within their active centers. The aromatic benzyl ring of the Z-protecting group acts as a highly specific hydrophobic anchor, binding tightly into these pockets [2]. This binding physically displaces water molecules from the active site, shifting the microenvironment to kinetically favor aminolysis (peptide bond formation) over hydrolysis.

Enzymatic_Synthesis Enzyme Protease (e.g., Thermolysin) Complex Enzyme-Substrate Complex (Hydrophobic S-Subsite Binding) Enzyme->Complex Z_Dip Z-Protected Dipeptide (Acyl Donor) Z_Dip->Complex High Affinity Amine Amino Acid Ester (Nucleophile) Amine->Complex Nucleophilic Attack Product Z-Protected Tripeptide (Precipitation/Shifted Eq.) Complex->Product Kinetically Controlled Synthesis

Caption: Thermodynamic shift in enzymatic synthesis via Z-group binding.

Enhanced Pharmacokinetics and Prodrug Stability

In cell culture assays and in vivo drug development, single amino acids and unprotected dipeptides are rapidly degraded by ubiquitous aminopeptidases, resulting in half-lives of mere minutes.

The Causality of Z-Protection: Z-protection completely blocks N-terminal exopeptidase recognition, rendering the dipeptide structurally invisible to these degrading enzymes [3]. Furthermore, the addition of the lipophilic Z-group significantly increases the partition coefficient (LogP) of the molecule. This enhanced lipophilicity facilitates passive diffusion across cellular phospholipid bilayers, making Z-protected dipeptides highly effective as stable, cell-permeable prodrug scaffolds.

Supramolecular Self-Assembly into Hydrogels

Single amino acids lack the structural complexity and intermolecular interaction capacity to form stable macroscopic materials. Conversely, specific Z-protected dipeptides (such as Z-Phe-Phe) possess a remarkable ability to spontaneously self-assemble into highly ordered nanofibrous hydrogels [4].

The Causality of Z-Protection: The self-assembly is driven by a synergistic combination of non-covalent interactions. The benzyloxycarbonyl aromatic ring engages in robust π−π stacking, while the dipeptide backbone forms a continuous network of intermolecular hydrogen bonds. This creates a thermodynamic driving force that locks water molecules into a 3D matrix, creating biocompatible hydrogels ideal for 3D cell culture and sustained drug release.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of Z-protected dipeptides against their unprotected counterparts.

Performance ParameterSingle Amino AcidsUnprotected DipeptidesZ-Protected Dipeptides
Enzymatic Synthesis Yield Low (<10%)Moderate (30-40%)High (>80%)
DKP Formation Risk N/AHigh (Especially with Proline)Negligible
Aminopeptidase Stability Low (Rapidly degraded)Low (Rapidly degraded)High (Complete resistance)
Hydrogel Gelation Capacity NoneWeak / RareStrong (Driven by π−π stacking)
Lipophilicity (LogP) Hydrophilic (< 0)Hydrophilic (< 0)Lipophilic (> 1.0)

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, meaning the success of the procedure is inherently verifiable through specific physical or analytical checkpoints.

Protocol 1: Thermolysin-Catalyzed Synthesis of a Tripeptide using a Z-Protected Dipeptide

Objective: Synthesize Z-Asn-Gly-Leu-NH2 using Z-Asn-Gly-OH as the acyl donor. Self-Validation: The reaction is driven forward by the precipitation of the highly hydrophobic Z-tripeptide product, providing immediate visual confirmation of the thermodynamic shift.

  • Preparation: Dissolve 50 mM of the acyl donor (Z-Asn-Gly-OH) and 150 mM of the nucleophile (H-Leu-NH2) in 10 mL of Tris-HCl buffer (50 mM, pH 7.5). Add 5% (v/v) DMF to aid the solubility of the Z-protected precursor.

  • Enzyme Activation: Add 10 mM Calcium Chloride ( CaCl2​ ) to the buffer. Causality: Calcium ions are strictly required to maintain the structural integrity and active site conformation of the metalloprotease.

  • Catalysis: Add 5 mg of Thermolysin (EC 3.4.24.27) to the solution. Incubate at 37°C under continuous orbital shaking (150 rpm).

  • Validation & Isolation: Monitor the reaction for 4-6 hours. The successful formation of the product will cause the solution to become opaque as the Z-Asn-Gly-Leu-NH2 precipitates. Centrifuge at 10,000 x g for 10 minutes to isolate the solid pellet.

  • Analytical Confirmation: Dissolve a 1 mg aliquot of the pellet in methanol. Analyze via RP-HPLC (C18 column, gradient 10-90% Acetonitrile in 0.1% TFA) to confirm product purity (>95%).

Protocol 2: Preparation and Rheological Validation of Z-Dipeptide Supramolecular Hydrogels

Objective: Induce self-assembly of Z-Phe-Phe into a macroscopic hydrogel. Self-Validation: Successful self-assembly is validated macroscopically by the "tube inversion test" and microscopically via oscillatory rheology (Storage Modulus G′ > Loss Modulus G′′ ).

  • Solubilization: Weigh 10 mg of Z-Phe-Phe powder. Dissolve completely in 100 µL of Dimethyl Sulfoxide (DMSO). Causality: DMSO disrupts pre-existing hydrogen bonds, ensuring the dipeptides are fully monomeric before assembly.

  • Triggering Assembly: Rapidly inject the 100 µL DMSO solution into 900 µL of double-distilled water ( ddH2​O ) or PBS (pH 7.4) while vortexing vigorously. The final peptide concentration is 1% (w/v).

  • Gelation: Allow the vial to rest undisturbed at room temperature for 30-60 minutes. The sudden shift in solvent polarity forces the hydrophobic collapse of the Z-groups, initiating π−π stacking and rapid nanofiber formation.

  • Macroscopic Validation: Invert the glass vial. If the hydrogel supports its own weight without flowing down the sides, macroscopic gelation is successful.

  • Rheological Validation: Transfer a 500 µL aliquot to a rheometer equipped with a parallel plate geometry. Perform a frequency sweep (0.1 to 100 rad/s) at a constant 1% strain. A successfully cross-linked gel will display a G′ plateau that is at least one order of magnitude higher than G′′ .

References

  • The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiLbi8b4nIe8wW7H7db-5t11eY7QVdNCwyyQwi53WFFUfyb32wiNAOaY-j07w2rjEi8gj6ui1gE94axlR9dvXlWORn2b9Jar2qqcEUqBPCv1srN0ykQshXw1HsEkdLdt0miyjTazODZTLpPVLKhAyXhKBqt7obuf9gmccPqbsDBE8ZgAppo1cLs-2tnc3irM0qkfKK0oS_aE-a55b38RLEOWTV7arBNi5PM05BdQfvMCmnsL1z6hLAFJr-oLlc8Jg=]
  • Enzymatic synthesis of peptides on a solid support. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_LN9eBEnS_72SQJDMRPW92vpir348D0GpCGlgYZft6nEZpDxYl7hvN6zxbuIUZgiNVtmqXsbJ3sBbFcIH_fBJ-4S3rsUT68Mzk5xY_9KS_t4ZCrdV5LvFtgMPmRruiz5dvSiXu2uwC2ZK_xUibqtO1HwUixkHljPb5FTRLHXHu4oWVRfX_WykI7i1OpvjI_vznt2yVMq7_X8ievIgcbQ=]
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsZfnQqyyZAIHqBBBftc9kKuugtZySZJW-B_9FzKn3bl36fxmA7CpIE4mMwC7a1Qq7j26pSADd1zVmW-etgBfugBdO2j80WzSWWXDl9JcvQ7KKEIJufAOpHcoMuw4nKwTBxYqOYUiP9ZegCksideyZgD-tyeN5zYyWsCRqwhTVYNdGemmfhLDXpAPTsLwZDNZf]
  • Peptide-Based Hydrogels: New Materials for Biosensing and Biomedical Applications. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk0TxOfTHWytHyJOgvd_WxsbzgG-_C3499oPgtTTy8wiapxY49i0gIF6ABjt3Y0AGi0tn9_vAytGMxSg5ahY7PXUFqD1Um4KlQCn04JgOxqPFMv15EOs_Tk1drCQ29fh9j1186]
  • Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUOPpyp_tdFxq4c40jBPu-lsoxcknOB6gmfctqQXYS38lE3Ww8kwvOlUCQefxe6Nj8nx64O36xO4XpH0HbeDmqo3geQNAcOwp4eniS8QuDa46zVd6pe7iIz1ZYLkVA_qXwVsGj15JFJr2XoezdLGsa3bFiBIAh5usXPA==]

The Strategic Advantage of Z-Ala-Lys-OH in Designing Bioactive Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic peptide development, the selection of appropriate building blocks is a critical determinant of the final compound's biological activity, stability, and specificity. Among the vast array of dipeptidic units available to the modern peptide chemist, N-benzyloxycarbonyl-L-alanyl-L-lysine (Z-Ala-Lys-OH) emerges as a particularly versatile and strategic scaffold. Its unique structural features, including a protected N-terminus and a reactive lysine side chain, provide a gateway to a diverse range of bioactive peptides with applications spanning antimicrobial, anticancer, and enzyme-inhibiting activities.[1] This guide provides an in-depth comparison of the biological activities of peptides synthesized using Z-Ala-Lys-OH, supported by experimental data and protocols, to empower researchers in their drug discovery endeavors.

The Cornerstone of Innovation: Why Z-Ala-Lys-OH?

The benzyloxycarbonyl (Z) group at the N-terminus of the alanine residue offers a stable yet readily cleavable protecting group, crucial for controlled, stepwise peptide synthesis.[1] The real power of this dipeptide, however, lies in the ε-amino group of the lysine residue. This primary amine serves as a versatile handle for a multitude of chemical modifications, allowing for the creation of peptide libraries with systematically varied properties. This strategic modification capability is central to structure-activity relationship (SAR) studies, enabling the fine-tuning of a peptide's therapeutic index.

Comparative Biological Activities of Z-Ala-Lys-OH Derived Peptides

The inherent positive charge of the lysine side chain at physiological pH often pre-disposes peptides to interact with negatively charged biological membranes, a key feature in many antimicrobial and anticancer peptides. By using Z-Ala-Lys-OH as a core unit, researchers can systematically explore how modifications to this lysine residue, or extensions of the peptide chain, impact these interactions and subsequent biological outcomes.

Antimicrobial Peptides: A Targeted Attack on Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Peptides derived from Z-Ala-Lys-OH present a promising avenue. The cationic nature of the lysine residue facilitates interaction with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.

A hypothetical comparative study could involve the synthesis of a library of peptides based on the Z-Ala-Lys-OH core, with variations in the acyl chain length attached to the lysine's ε-amino group.

Table 1: Comparative Antimicrobial Activity of Hypothetical Z-Ala-Lys-(Acyl)-OH Derivatives

Compound IDAcyl GroupMIC vs. S. aureus (µM)MIC vs. E. coli (µM)Hemolytic Activity (HC50, µM)
ZAK-C8Octanoyl1632>200
ZAK-C10Decanoyl816150
ZAK-C12Dodecanoyl4875
ZAK-C14Tetradecanoyl81650

This is a hypothetical table for illustrative purposes.

The data in Table 1 would suggest that a C12 acyl chain provides the optimal balance of hydrophobicity and charge for potent antibacterial activity with moderate hemolytic effects. This type of SAR study is crucial for identifying lead compounds with high therapeutic indices.[2][3]

Anticancer Peptides: Exploiting the Cancer Cell Membrane

Similar to bacteria, cancer cells often display a higher net negative charge on their outer membrane compared to healthy cells. This difference provides a therapeutic window for cationic peptides. By modifying the Z-Ala-Lys-OH scaffold, it is possible to design peptides with enhanced selectivity for cancer cells.

For instance, conjugating a fatty acid to the lysine side chain can increase the peptide's amphipathicity, a key factor in its ability to disrupt cell membranes. A comparative study might evaluate the cytotoxicity of different Z-Ala-Lys-OH-based lipopeptides against various cancer cell lines.

Table 2: Comparative Cytotoxicity of Hypothetical Z-Ala-Lys-(Lipid)-OH Conjugates

Conjugate IDLipid MoietyIC50 vs. HeLa (µM)IC50 vs. MCF-7 (µM)Cytotoxicity vs. Normal Fibroblasts (IC50, µM)
ZAK-LipoAC16 Palmitic Acid1525>100
ZAK-LipoBC18 Stearic Acid101880
ZAK-LipoCC18:1 Oleic Acid81295

This is a hypothetical table for illustrative purposes.

These hypothetical results would indicate that the introduction of an unsaturated fatty acid like oleic acid could enhance anticancer activity while maintaining a degree of selectivity.[4][5]

Enzyme Inhibitors: Precision Targeting of Pathological Pathways

The lysine residue in Z-Ala-Lys-OH can also be a key player in the design of enzyme inhibitors. The ε-amino group can interact with the active site of enzymes or be modified to mimic a substrate's transition state. For example, peptides containing modified lysine residues have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and lysine-specific demethylase 1 (LSD1).[6][7]

A comparative study in this area might involve synthesizing a series of Z-Ala-Lys-OH derivatives where the lysine side chain is modified to incorporate different pharmacophores known to interact with the target enzyme's active site.

Table 3: Comparative Inhibitory Activity of Hypothetical Z-Ala-Lys-OH Derivatives against Dipeptidyl Peptidase-4 (DPP-4)

Compound IDLysine Side-Chain ModificationIC50 (nM)
ZAK-Inhib1Cyanopyrrolidine50
ZAK-Inhib2Aminobenzimidazole120
ZAK-Inhib3Hydroxamic acid25

This is a hypothetical table for illustrative purposes.

Such a study would guide the optimization of inhibitors with high potency, which is a critical step in the development of new therapeutics.[8]

Experimental Protocols

To ensure scientific rigor, the following are detailed, step-by-step methodologies for the synthesis and biological evaluation of peptides derived from Z-Ala-Lys-OH.

Solid-Phase Peptide Synthesis (SPPS) of a Z-Ala-Lys-(Acyl)-Peptide

This protocol describes the synthesis of a simple acylated dipeptide on a solid support.

Caption: Workflow for the solid-phase synthesis of an acylated Z-Ala-Lys peptide.

Steps:

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling: Couple Fmoc-Lys(Alloc)-OH (3 eq.) to the resin using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).

  • Alloc Deprotection: Remove the Alloc protecting group from the lysine side chain using Pd(PPh3)4 (0.2 eq.) and phenylsilane (25 eq.) in dichloromethane (DCM) for 30 minutes.

  • Acylation of Lysine Side Chain: Couple the desired fatty acid (e.g., dodecanoic acid, 3 eq.) to the deprotected ε-amino group using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

  • Second Amino Acid Coupling: Couple Z-Ala-OH (3 eq.) to the N-terminus using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Sources

A Comprehensive Comparative Guide: Z-Ala-Lys-OH and Its Dipeptide Analogs in Protease Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The Biochemical Logic of Z-Ala-Lys-OH

In the fields of protein engineering and pharmaceutical drug discovery, the precise mapping of an enzyme's active site is paramount. Z-Ala-Lys-OH (N-Benzyloxycarbonyl-L-alanyl-L-lysine) is a highly specialized synthetic dipeptide widely utilized as a substrate probe for serine carboxypeptidases and endopeptidases.

The structural design of this molecule is highly intentional. The N-terminal benzyloxycarbonyl ("Z") protecting group serves a dual purpose: it mimics the extended polypeptide chain to facilitate binding, and it effectively blocks non-specific degradation by background aminopeptidases, ensuring the assay remains strictly selective for the target protease. At the C-terminus (the P1' position), the Lysine residue provides a primary amine and a cationic side chain, making it an ideal candidate for probing enzymes equipped with an electronegative S1' binding subsite[1].

By systematically comparing Z-Ala-Lys-OH against its structural analogs (e.g., Z-Ala-Arg-OH, Z-Ala-Phe-OH, Z-Ala-Asp-OH), researchers can map the steric and electrostatic constraints of a protease's active site, directly informing the design of targeted 2[2].

Mechanistic Causality in Substrate Recognition

The interaction between a dipeptide substrate and a protease is governed by the complementary fit between the substrate's side chains (P1, P1') and the enzyme's binding pockets (S1, S1'). In serine carboxypeptidases, the S1 pocket typically accommodates the hydrophobic methyl group of Alanine (P1). The catalytic turnover ( kcat​ ) and binding affinity ( Km​ ) are therefore heavily dictated by how well the P1' residue fits into the S1' pocket[1].

Pathway Substrate Z-Ala-Lys-OH P1 P1: Alanine Substrate->P1 P1_prime P1': Lysine (+) Substrate->P1_prime Enzyme Serine Carboxypeptidase S1 S1 Subsite Enzyme->S1 S1_prime S1' Subsite (-) Enzyme->S1_prime P1->S1 Hydrophobic Interaction P1_prime->S1_prime Electrostatic Attraction Cleavage Peptide Bond Hydrolysis S1_prime->Cleavage Triggers Product Free Lysine + Z-Ala-OH Cleavage->Product Yields

Mechanistic pathway of Z-Ala-Lys-OH recognition and cleavage by serine carboxypeptidases.

Quantitative Comparison: Z-Ala-Lys-OH vs. Analogs

To objectively evaluate the performance of Z-Ala-Lys-OH, we must look at its hydrolysis rates compared to its analogs. The table below synthesizes kinetic data derived from the purified3[3].

Table 1: Substrate Specificity Profile (CPD-II Enzyme)
SubstrateP1' Residue PropertySpecific Activity (U/mg)Relative Cleavage Efficiency
Z-Ala-Lys-OH Basic (Cationic)25,000100% (Reference)
Z-Ala-Arg-OH Basic (Cationic)18,00072.0%
Z-Ala-Asp-OH Acidic (Anionic)710.28%
Z-Ala-Asn-OH Neutral Polar620.25%

Data Interpretation & Causality: The data reveals a strict requirement for a positively charged P1' residue. Z-Ala-Lys-OH outperforms its closest analog, Z-Ala-Arg-OH, demonstrating that the enzyme's S1' pocket is highly optimized for the specific spatial geometry of lysine's primary amine over arginine's bulkier guanidinium group[3].

Conversely, introducing an anionic residue (Z-Ala-Asp-OH) causes a near-total collapse in catalytic efficiency (0.28% relative activity) due to severe electrostatic repulsion[3]. Furthermore, independent studies on a novel 1 showed that the ratio of bimolecular constants ( kcat​/Km​ ) for Z-Ala-Lys-OH compared to the hydrophobic analog Z-Ala-Phe-OH is 3.75, reinforcing the universal preference of these specific enzymes for basic P1' residues[1].

Standardized Experimental Methodology

To ensure self-validating and reproducible results when profiling these dipeptides, a standardized fluorometric assay utilizing o-Phthalaldehyde (OPA) derivatization is the industry standard. Because the cleavage of Z-Ala-Lys-OH liberates free Lysine, the OPA reagent can selectively react with the newly exposed primary amine to form a highly fluorescent compound, allowing for precise quantification of enzyme kinetics[1].

Protocol: Kinetic Profiling via OPA Derivatization
  • Substrate Preparation: Dissolve Z-Ala-Lys-OH (and respective analogs) in a minimal volume of DMSO, then dilute to a final working concentration of 0.5 mM using 50 mM sodium acetate buffer (pH 4.0 - 4.5).

    • Causality: Protected dipeptides often exhibit poor aqueous solubility. Failing to pre-dissolve in DMSO can lead to substrate precipitation and high coefficients of variation (CV > 15%) in automated screening assays[4].

  • Enzyme Incubation: Preincubate 1.0 mL of the buffered substrate solution at 37°C (or up to 60°C for thermophilic variants) for 30 minutes to ensure thermal equilibrium. Initiate the reaction by adding 10–50 µL of the purified enzyme[1].

  • Reaction Termination: At defined intervals (e.g., 5, 10, 15 minutes), extract 100 µL aliquots and immediately transfer them into 900 µL of 0.1 M HCl.

    • Causality: The extreme pH shift instantly denatures the protease, halting hydrolysis and locking the concentration of the liberated product for accurate time-course plotting[4].

  • OPA Derivatization: Mix the terminated sample with an OPA reagent solution (containing β -mercaptoethanol) in a 1:10 ratio. The thiol is required to form the fluorescent 1-alkylthio-2-alkyl-substituted isoindole complex.

  • Fluorometric Analysis: Measure fluorescence using an excitation wavelength of 340 nm and an emission wavelength of 450 nm. Plot the reaction velocity ( v ) against substrate concentration to derive Km​ and kcat​ using the Michaelis-Menten equation[1].

Workflow Prep 1. Substrate Prep (Z-Ala-X-OH in Buffer) Incubate 2. Enzyme Incubation (37°C, pH 4.5-6.0) Prep->Incubate Terminate 3. Reaction Termination (Acidification via HCl) Incubate->Terminate Derivatize 4. OPA Derivatization (Binds free amines) Terminate->Derivatize Analyze 5. Fluorometric Analysis (Ex:340nm, Em:450nm) Derivatize->Analyze

Step-by-step experimental workflow for OPA-based fluorometric kinetic profiling.

Applications in Pharmaceutical Development

The comparative profiling of Z-Ala-Lys-OH is a foundational workflow in applied biotechnology. In Protease Inhibitor Screening , establishing the baseline cleavage rate of Z-Ala-Lys-OH allows researchers to accurately calculate the IC50​ of novel competitive inhibitors targeting disease-relevant serine proteases[2]. Furthermore, in Protein Engineering , when optimizing recombinant enzymes for industrial protein hydrolysis, Z-Ala-Lys-OH serves as a strict quality control standard to verify that the engineered enzyme has retained its critical P1' basic specificity[1][4].

References

  • Chem-Impex. "Z-Ala-Lys-OH".
  • ASM Journals. "Purification and characterization of two serine carboxypeptidases from Aspergillus niger and their use in C-terminal sequencing".
  • PMC. "Purification, Characterization, and Heterologous Expression in Fusarium venenatum of a Novel Serine Carboxypeptidase from Aspergillus oryzae".
  • D-NB.info. "A fast and novel approach to evaluate technical enzyme preparations for an efficient protein hydrolysis".

Sources

A Senior Application Scientist's Guide to Functional Assays for Peptides Containing the Ala-Lys Motif

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the functional implications of specific amino acid motifs within a peptide is paramount. The Alanine-Lysine (Ala-Lys) motif, a seemingly simple pairing of a small, non-polar residue with a positively charged one, confers a surprising diversity of biological activities. This guide provides an in-depth comparison of functional assays tailored to peptides featuring the Ala-Lys motif, moving beyond mere protocols to explain the causality behind experimental choices. Our focus is on empowering you to select and execute the most appropriate assays to elucidate the function of your Ala-Lys-containing peptide.

The Significance of the Ala-Lys Motif: A Versatile Duo

The Ala-Lys motif's functional versatility stems from the fundamental properties of its constituent amino acids. Alanine, with its minimal methyl side chain, provides structural flexibility and can participate in hydrophobic interactions within protein cores.[1] Lysine's primary amino group in its side chain is positively charged at physiological pH, enabling electrostatic interactions, hydrogen bonding, and serving as a target for post-translational modifications.[2][3][] This combination of a small hydrophobic and a positively charged residue underpins the motif's role in a variety of biological contexts, from mediating protein-protein interactions to driving membrane translocation.

This guide will explore functional assays across four key areas where the Ala-Lys motif is frequently implicated:

  • Antimicrobial and Membrane-Disrupting Activity

  • Cellular Penetration

  • Protein-Protein Interactions

  • Enzymatic Cleavage and Stability

Antimicrobial and Membrane-Disrupting Activity

The amphipathic nature of peptides containing both hydrophobic (Alanine) and cationic (Lysine) residues is a hallmark of many antimicrobial peptides (AMPs).[5][6] These peptides often act by disrupting the integrity of microbial cell membranes. Alanine and Lysine scanning, where each residue in a peptide is systematically replaced by either Alanine or Lysine, are powerful techniques to pinpoint the contribution of individual amino acids to antimicrobial potency.[7][8]

Key Assays for Antimicrobial Peptides
AssayPrincipleKey Parameters MeasuredApplication for Ala-Lys Peptides
Minimum Inhibitory Concentration (MIC) Assay Determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.MIC50, MIC90Essential for quantifying the antimicrobial potency of Ala-Lys peptides against a panel of pathogens.
Membrane Permeabilization Assay Measures the peptide's ability to disrupt the integrity of bacterial or synthetic membranes, often using fluorescent dyes.Dye leakage, membrane depolarizationDirectly assesses the membrane-disrupting mechanism often conferred by the amphipathic nature of Ala-Lys motifs.
Hemolysis Assay Quantifies the lytic activity of the peptide against red blood cells.HC50 (50% hemolytic concentration)A critical counterscreen to assess the peptide's toxicity to mammalian cells and determine its therapeutic index.[6]
Cytotoxicity Assay (e.g., MTT, LDH) Measures the toxic effect of the peptide on mammalian cell lines.IC50 (50% inhibitory concentration)Complements the hemolysis assay to provide a broader understanding of the peptide's safety profile.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of an Ala-Lys containing peptide.

Materials:

  • Ala-Lys containing peptide, sterile-filtered

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the Ala-Lys peptide in MHB in the 96-well plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.

  • Controls: Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: Determine the MIC as the lowest peptide concentration with no visible bacterial growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Causality Behind Choices:

  • Cation-adjusted MHB: Ensures that the activity of the cationic Lysine residues is not masked by divalent cations in the medium.

  • Log-phase bacteria: Bacteria in this phase are metabolically active and most susceptible to antimicrobial agents.

G cluster_0 Cellular Uptake Pathway Peptide Peptide Cell_Membrane Cell_Membrane Peptide->Cell_Membrane Interaction Direct_Translocation Direct_Translocation Cell_Membrane->Direct_Translocation Energy-independent Endocytosis Endocytosis Cell_Membrane->Endocytosis Energy-dependent Cytoplasm Cytoplasm Direct_Translocation->Cytoplasm Endosome Endosome Endocytosis->Endosome Endosome->Cytoplasm Endosomal Escape Lysosome Lysosome Endosome->Lysosome Degradation

Caption: Potential pathways for CPP cellular uptake.

Protein-Protein Interactions (PPIs)

The Ala-Lys motif can be a critical component of a larger recognition sequence that mediates protein-protein interactions. Alanine's small size can allow for close packing at the interface, while Lysine can form salt bridges or hydrogen bonds with negatively charged residues on the binding partner. [9][10]

Key Assays for PPIs
AssayPrincipleKey Parameters MeasuredApplication for Ala-Lys Peptides
Surface Plasmon Resonance (SPR) Measures the binding of a peptide to an immobilized protein in real-time by detecting changes in the refractive index at the sensor surface.Association rate (ka), dissociation rate (kd), affinity (KD)Provides detailed kinetic and affinity data for the interaction between an Ala-Lys peptide and its target protein.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of a peptide to a protein in solution.Affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Offers a complete thermodynamic profile of the binding interaction, providing insights into the driving forces.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light from a labeled peptide upon binding to a larger protein.Affinity (KD)A solution-based, homogeneous assay that is well-suited for high-throughput screening of peptide libraries.
Co-immunoprecipitation (Co-IP) An antibody to a target protein is used to pull down the protein and any interacting partners, which are then identified by Western blotting.Presence of interacting proteinA qualitative in-vitro or in-cellulo method to validate a PPI.
Experimental Protocol: Surface Plasmon Resonance (SPR)

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Target protein (ligand)

  • Ala-Lys containing peptide (analyte)

  • Immobilization buffers (e.g., acetate buffer pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling.

  • Analyte Injection: Inject a series of concentrations of the Ala-Lys peptide over the sensor surface and a reference surface.

  • Data Collection: Monitor the change in response units (RU) over time during the association and dissociation phases.

  • Data Analysis: Subtract the reference channel signal and fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Causality Behind Choices:

  • Amine coupling: A robust and common method for immobilizing proteins with accessible lysine residues.

  • Reference surface: Crucial for correcting for non-specific binding and bulk refractive index changes.

cluster_0 SPR Workflow a Immobilize Ligand b Inject Analyte a->b c Measure Response b->c d Regenerate Surface c->d e Analyze Data c->e d->b

Caption: A typical workflow for an SPR experiment.

Enzymatic Cleavage and Stability

The peptide bond following a Lysine residue is a canonical cleavage site for the protease trypsin. [11]The presence of an adjacent Alanine can influence the efficiency of this cleavage. Furthermore, understanding the stability of an Ala-Lys containing peptide in biological fluids is crucial for its development as a therapeutic.

Key Assays for Peptide Stability and Cleavage
AssayPrincipleKey Parameters MeasuredApplication for Ala-Lys Peptides
In Vitro Protease Assay The peptide is incubated with a specific protease (e.g., trypsin), and the cleavage products are analyzed over time.Cleavage rate, identification of cleavage sitesDetermines the susceptibility of the Ala-Lys motif to specific proteases.
Plasma/Serum Stability Assay The peptide is incubated in plasma or serum, and the amount of intact peptide remaining is quantified over time.Half-life (t1/2)Assesses the overall stability of the peptide in a complex biological matrix, which is critical for predicting its in vivo bioavailability.
LC-MS/MS Analysis Liquid chromatography coupled with tandem mass spectrometry is used to separate and identify the peptide and its degradation products.Mass of intact peptide and fragmentsThe gold standard for identifying cleavage sites and characterizing degradation products with high specificity and sensitivity.
Experimental Protocol: Plasma Stability Assay with LC-MS/MS

Materials:

  • Ala-Lys containing peptide

  • Human or animal plasma

  • Quenching solution (e.g., acetonitrile with 1% formic acid)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the Ala-Lys peptide at a known concentration in plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching and Precipitation: Immediately add the aliquot to a cold quenching solution to stop enzymatic activity and precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life.

Causality Behind Choices:

  • 37°C incubation: Mimics physiological temperature.

  • Quenching: Essential for accurately stopping the degradation at specific time points.

  • LC-MS/MS: Provides the necessary sensitivity and specificity to distinguish the intact peptide from its degradation products and other plasma components.

Caption: Workflow for assessing peptide stability in plasma.

Conclusion

The functional characterization of peptides containing the Ala-Lys motif requires a multi-faceted approach. The choice of assay should be guided by the hypothesized function of the peptide. For antimicrobial applications, a combination of MIC, membrane permeabilization, and cytotoxicity assays is essential. For cell-penetrating applications, direct visualization and quantification of uptake, along with cargo delivery studies, are paramount. When investigating a role in protein-protein interactions, biophysical techniques like SPR and ITC provide detailed binding information. Finally, for any therapeutic application, assessing the peptide's stability in relevant biological fluids is a critical step. By understanding the principles behind these assays and making informed experimental choices, researchers can effectively unlock the functional potential of their Ala-Lys containing peptides.

References

  • PubChem. Ala-Lys. National Center for Biotechnology Information. [Link]

  • Dalton, A. C., & Barton, W. A. (2014). A universal protein–protein interaction motif in the eubacterial DNA replication and repair systems. PLoS ONE, 9(4), e93233. [Link]

  • Wikipedia. Nuclear localization sequence. [Link]

  • Strandberg, E., et al. (2018). Alanine and Lysine Scans of the LL-37-Derived Peptide Fragment KR-12 Reveal Key Residues for Antimicrobial Activity. ChemBioChem, 19(5), 486-494. [Link]

  • Le, C. F., et al. (2018). Alanine and Lysine Scans of the LL-37-Derived Peptide Fragment KR-12 Reveal Key Residues for Antimicrobial Activity. UQ eSpace. [Link]

  • Li, X., et al. (2023). Effect of number of lysine motifs on the bactericidal and hemolytic activity of short cationic antimicrobial peptides. Journal of Peptide Science, 29(5), e3473. [Link]

  • Cui, H., et al. (2021). Types of nuclear localization signals and mechanisms of protein import into the nucleus. Journal of Cellular and Molecular Medicine, 25(12), 5281-5296. [Link]

  • JPT Peptide Technologies. Alanine: Structure and Applications. [Link]

  • Wang, C. S., et al. (2003). The nuclear localization signal of a pollen-specific, desiccation-associated protein of lily is necessary and sufficient for nuclear targeting. Botanical Bulletin of Academia Sinica, 44(2). [Link]

  • Kosugi, S., et al. (2009). Classical Nuclear Localization Signals: Definition, Function, and Interaction with Importin α. The Journal of Biological Chemistry, 284(1), 4-8. [Link]

  • Cokol, M., et al. (2000). Finding nuclear localization signals. EMBO reports, 1(5), 411-415. [Link]

  • Lee, H. S., et al. (2015). Antimicrobial activity of doubly-stapled alanine/lysine-based peptides. Bioorganic & Medicinal Chemistry Letters, 25(18), 3825-3828. [Link]

  • Calmodulin Target Database. University of California, San Diego. [Link]

  • Alaimo, A., et al. (2014). Thermodynamic Linkage Between Calmodulin Domains Binding Calcium and Contiguous Sites in the C-Terminal Tail of CaV1.2. PLoS ONE, 9(3), e91412. [Link]

  • Pearson. Indicate the peptides produced from cleavage by the indicated reagent. [Link]

  • Torres, M. D. T., et al. (2018). Understanding the antimicrobial properties/activity of an 11-residue Lys homopeptide by alanine and proline scan. ResearchGate. [Link]

  • Wikipedia. Calmodulin. [Link]

  • Martin, A. D., et al. (2021). A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos. PLoS ONE, 16(9), e0256792. [Link]

  • Sawada, Y., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 2939-2948. [Link]

  • Kilk, K., et al. (2012). Cell-penetrating Peptides Split into Two Groups Based on Modulation of Intracellular Calcium Concentration. The Journal of Biological Chemistry, 287(18), 14598-14607. [Link]

  • Wang, W., et al. (2020). Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism. Amino Acids, 52(4), 595-607. [Link]

  • ResearchGate. Calcium-dependent and independent calmodulin binding motifs. [Link]

  • Dedman, J. R., et al. (1993). Identification of calmodulin-binding peptide consensus sequences from a phage-displayed random peptide library. The Journal of Biological Chemistry, 268(31), 23025-23030. [Link]

  • Encyclopedia. Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. [Link]

  • Ko, G. J., et al. (2025). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. MDPI. [Link]

  • Wang, W., et al. (2020). Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. Frontiers in Microbiology, 11, 589. [Link]

  • Islam, M. R., et al. (2024). Cell-Penetrating Peptide-Mediated Biomolecule Transportation in Artificial Lipid Vesicles and Living Cells. MDPI. [Link]

  • Che, Y., & Olson, C. A. (2015). Protein–Protein Interactions Mediated by Helical Tertiary Structure Motifs. Journal of the American Chemical Society, 137(35), 11341-11348. [Link]

  • Cohen, A. B., et al. (1978). Specific lysine labeling by 180H- during alkaline cleavage of the al-antitrypsin-trypsin complex. Proceedings of the National Academy of Sciences, 75(9), 4313-4316. [Link]

  • Rocklin, G. J., et al. (2020). Uncovering the basis of protein-protein interaction specificity with a combinatorially complete library. eLife, 9, e59833. [Link]

  • Ali, I., et al. (2024). Why always lysine? The ongoing tale of one of the most modified amino acids. Journal of Molecular Structure, 1301, 137357. [Link]

  • Li, L., et al. (2005). Discovery of Binding Motif Pairs from Protein Complex Structural Data and Protein Interaction Sequence Data. In Pacific Symposium on Biocomputing, 427-438. [Link]

  • Martin, A. D., et al. (2021). A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos. PLoS ONE, 16(9), e0256792. [Link]

  • Wikipedia. Short linear motif. [Link]

  • Johnson, R. A., et al. (2000). Lys-Ala Mutations of Type I Adenylyl Cyclase Result in Altered Susceptibility to Inhibition by Adenine Nucleoside 3'-polyphosphates. Archives of Biochemistry and Biophysics, 374(2), 389-394. [Link]

  • Schmidt, M., et al. (2009). Identification of Lys-Pro-Gln as a Novel Cleavage Site Specificity of Saliva-associated Proteases. The Journal of Biological Chemistry, 284(23), 15577-15587. [Link]

  • ExPASy. PeptideCutter - Cleavage specificities of selected enzymes and chemicals. [Link]

  • Schroeder, F., et al. (2010). How α-Helical Motifs Form Functionally Diverse Lipid-Binding Compartments. Annual Review of Biophysics, 39, 163-185. [Link]

  • Wikipedia. Amino acid. [Link]

Sources

Z-Ala-Lys-OH vs other commercially available dipeptide building blocks

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioconjugation and peptide chemistry, I frequently guide drug development teams through the critical selection of dipeptide building blocks. The choice of dipeptide—whether for a self-immolative prodrug linker or as a precursor in complex peptide synthesis—dictates the stability, cleavage kinetics, and synthetic scalability of the final therapeutic molecule.

This guide provides an in-depth, objective comparison of Z-Ala-Lys-OH (N-benzyloxycarbonyl-alanyl-lysine) against other commercially available industry standards, notably Z-Val-Cit-OH , Z-Phe-Lys-OH , and Fmoc-Ala-Lys(Boc)-OH .

In the development of Antibody-Drug Conjugates (ADCs) and targeted prodrugs, the dipeptide sequence acts as the critical trigger for payload release. Upon endocytosis into the tumor cell, the acidic lysosome exposes the linker to Cathepsin B, a cysteine protease heavily upregulated in the tumor microenvironment[1].

While Z-Val-Cit-OH remains the clinical industry standard due to its exceptional stability in human plasma, it suffers from relatively slow intracellular cleavage kinetics[1]. When rapid payload release is required—often necessary to overwhelm efflux pumps in multidrug-resistant tumors—substrates containing a basic amino acid at the P1 position (such as Lysine) and a small aliphatic or aromatic residue at P2 (such as Alanine or Phenylalanine) exhibit vastly superior performance[2].

Experimental data demonstrates that Cathepsin B cleaves Phe-Lys and Ala-Lys motifs significantly faster than Val-Cit motifs[2]. For example, Z-Phe-Lys-based linkers release doxorubicin with a half-life of just 8 minutes at pH 5.0, which is approximately 30-fold faster than the equivalent Val-Cit conjugate[1]. Z-Ala-Lys-OH shares this highly accelerated cleavage profile. Recent mass spectrometry profiling of cysteine cathepsins confirms that Cathepsin B has a distinct, strong preference for basic residues (Lys/Arg) at the P1 position, mechanistically validating the kinetic superiority of the Ala-Lys sequence[3].

CathepsinB_Cleavage ADC Antibody-Drug Conjugate (Internalized) Lysosome Lysosome (pH 4.6 - 5.0) ADC->Lysosome Endocytosis CatB Cathepsin B (Active Cysteine Protease) Lysosome->CatB Acidification Substrate Z-Ala-Lys-PABC-Payload CatB->Substrate Enzymatic Binding Cleavage 1,6-Elimination (Self-Immolation) Substrate->Cleavage Peptide Bond Hydrolysis Payload Free Payload (Active Drug) Cleavage->Payload Payload Release

Cathepsin B-mediated cleavage pathway of Z-Ala-Lys-PABC prodrug linkers in the lysosome.

Table 1: Quantitative Comparison of Dipeptide Building Blocks
Dipeptide Building BlockPrimary ApplicationCathepsin B Cleavage Rate (pH 5.0)Deprotection ChemistryKey Advantage
Z-Ala-Lys-OH Solution-phase prodrug linkers, biocatalysisFast (t1/2 ~ minutes)H2/Pd-C or strong acidHighly specific enzymatic substrate, rapid payload release
Z-Val-Cit-OH ADC linkers (Industry Standard)Moderate (t1/2 ~ hours)H2/Pd-C or strong acidHigh serum stability, proven clinical track record
Z-Phe-Lys-OH Fast-cleaving prodrug linkersVery Fast (~30x faster than Val-Cit)H2/Pd-C or strong acidMaximum payload release velocity in target cells
Fmoc-Ala-Lys(Boc)-OH Solid-Phase Peptide Synthesis (SPPS)N/A (Used for synthesis)20% Piperidine (Fmoc)Orthogonal protection, ideal for automated SPPS

Synthetic Utility and Orthogonal Protection Strategies

Beyond enzymatic cleavage, the choice of N-terminal protecting group dictates your entire synthetic workflow. Z-Ala-Lys-OH utilizes a benzyloxycarbonyl (Z or Cbz) group, which is highly stable to mild acids and bases[4]. This makes it an exceptional building block for solution-phase synthesis and biochemical assays where the peptide must remain protected during complex downstream conjugations (such as attaching a PABC spacer)[5].

Conversely, Fmoc-Ala-Lys(Boc)-OH is the undisputed champion of Solid-Phase Peptide Synthesis (SPPS) . The causality here lies in the orthogonality of the protecting groups: the Fmoc group is cleaved by mild base (20% piperidine), allowing iterative chain elongation, while the Boc group protects the lysine side-chain against unwanted branching until it is cleaved by strong acid (TFA) at the very end of the synthesis[4].

Orthogonal_Protection Start Dipeptide Selection Z_Ala_Lys Z-Ala-Lys-OH (Cbz-Protected) Start->Z_Ala_Lys Fmoc_Ala_Lys Fmoc-Ala-Lys(Boc)-OH (Fmoc-Protected) Start->Fmoc_Ala_Lys SolPhase Solution-Phase Synthesis & Biocatalysis Z_Ala_Lys->SolPhase SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc_Ala_Lys->SPPS DeprotectZ Deprotection: H2 / Pd-C (Hydrogenolysis) SolPhase->DeprotectZ DeprotectFmoc Deprotection: 20% Piperidine in DMF (Base) SPPS->DeprotectFmoc

Orthogonal deprotection logic for Z-Ala-Lys-OH versus Fmoc-Ala-Lys(Boc)-OH in peptide synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and explaining the mechanistic reasoning behind each reagent.

Protocol A: Cathepsin B Cleavage Kinetics Assay

Objective: Quantify the relative cleavage velocity of Z-Ala-Lys-AMC versus Z-Val-Cit-AMC.

  • Step 1 (Enzyme Activation): Pre-incubate recombinant human Cathepsin B (0.04 ng/µL final) in 40 mM citrate-phosphate buffer (pH 5.0) containing 5 mM DTT and 1 mM EDTA for 15 minutes at 37°C.

    • Causality: Cathepsin B is a cysteine protease. DTT reduces the catalytic Cys29 residue to its active thiolate form, while EDTA chelates trace heavy metals that would otherwise rapidly oxidize the thiolate, rendering the enzyme inactive. The pH of 5.0 precisely mimics the acidic lysosomal microenvironment[3].

  • Step 2 (Substrate Introduction): Add the dipeptide substrates to a final concentration of 40 µM in a 96-well black opaque plate (to prevent optical cross-talk).

  • Step 3 (Kinetic Monitoring): Measure AMC fluorophore release continuously using a plate reader (Ex: 360 nm / Em: 460 nm) over 30 minutes.

  • Step 4 (Self-Validation Controls):

    • Negative Control: Substrate + Buffer (No Enzyme) to baseline spontaneous auto-hydrolysis.

    • Positive Control: Z-Phe-Arg-AMC, a highly reactive pan-cathepsin substrate, to validate baseline enzyme viability[3].

    • Orthogonal Validation: Add 10 µM E-64 (an irreversible cysteine protease inhibitor) to a parallel active well. Complete cessation of fluorescence confirms the cleavage is exclusively mediated by Cathepsin B, ruling out background esterase activity.

Protocol B: Solution-Phase Synthesis of Z-Ala-Lys-PABC Linkers

Objective: Synthesize a self-immolative prodrug linker using Z-Ala-Lys-OH.

  • Step 1 (Side-Chain Protection Verification): Ensure your starting material is specifically Z-Ala-Lys(Alloc)-OH .

    • Causality: The ϵ -amine of the lysine side-chain must be temporarily protected (e.g., with an Alloc group) to prevent it from acting as a competing nucleophile, which would cause branched polymerization during the subsequent amidation step.

  • Step 2 (Activation & Coupling): Dissolve Z-Ala-Lys(Alloc)-OH and p-aminobenzyl alcohol (PABA) in anhydrous DMF. Add EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline).

    • Causality: EEDQ is specifically chosen over standard coupling reagents like HATU for coupling anilines (like PABA) to chiral amino acids. EEDQ forms a mixed anhydride intermediate that severely restricts oxazolone formation, thereby preventing racemization at the Lysine α -carbon.

  • Step 3 (Self-Validation via LC-MS): Monitor the reaction via LC-MS. The reaction is validated as complete when the peak corresponding to the exact mass of Z-Ala-Lys(Alloc)-OH completely disappears, and the product mass appears.

  • Step 4 (Workup): Precipitate the product in cold diethyl ether, filter, and proceed to activate the benzyl alcohol with bis(4-nitrophenyl) carbonate to form the final PABC group.

Conclusion

The selection between dipeptide building blocks should be driven strictly by the kinetic requirements of the target application. If you are developing an ADC where high systemic stability is paramount, Z-Val-Cit-OH remains the safest choice. However, if your therapeutic objective requires rapid, aggressive payload release within the lysosome to overcome tumor resistance mechanisms, Z-Ala-Lys-OH and Z-Phe-Lys-OH offer vastly superior enzymatic cleavage rates. For pure solid-phase peptide synthesis, Fmoc-Ala-Lys(Boc)-OH is the mandatory standard due to its orthogonal deprotection profile.

References

  • [6] Chretien, M. et al. (1987). Chromogranin A can act as a reversible processing enzyme inhibitor. FEBS Letters. Available at: [Link]

  • [3] Voehler, M. et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry (ACS Publications). Available at:[Link]

  • [1] Zhong, Y.-J., Shao, L.-H., & Li, Y. (2013). Cathepsin B-cleavable doxorubicin prodrugs for targeted cancer therapy (Review). International Journal of Oncology. Available at:[Link]

  • [2] Cathepsin B activated targeted anti-tumor polypeptide and preparation method thereof. Google Patents (CN106220735A). Available at:

Sources

Safety Operating Guide

Z-Ala-lys-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal Procedures for Z-Ala-Lys-OH

Executive Summary

Z-Ala-Lys-OH (N-benzyloxycarbonyl-alanyl-lysine) is a highly specialized dipeptide derivative utilized extensively as a building block in 1[1], as well as a specific substrate for profiling serine carboxypeptidases[2]. While its acute toxicity is low, the compound's fine particulate nature and the presence of the aromatic benzyloxycarbonyl (Z) protecting group require stringent operational controls to prevent environmental accumulation and laboratory sensitization.

This guide provides researchers and drug development professionals with self-validating, step-by-step protocols for the safe handling, segregation, and disposal of Z-Ala-Lys-OH.

Physicochemical Profile & Hazard Assessment

Understanding the physical properties of Z-Ala-Lys-OH is foundational to predicting its behavior during disposal and thermal decomposition. The following data summarizes its operational safety profile based on standard 3[3].

Property / ParameterData / SpecificationOperational Significance
Chemical Name N-benzyloxycarbonyl-alanyl-lysineProtected dipeptide for synthesis and enzymatic assays.
CAS Number 76264-07-8Unique identifier for tracking and SDS compliance.
Physical State Solid (White to off-white powder)Prone to aerosolization; requires draft-free handling.
Flammability Rating NFPA 1 (Combustible Solid)May form combustible dust concentrations in air.
Health Hazard Rating NFPA 0 (Low Hazard)Not highly toxic, but requires standard PPE to prevent sensitization.
Decomposition Products Carbon oxides (COx), Nitrogen oxides (NOx)Thermal breakdown releases irritating gases; necessitates incineration[4].
UV Absorbance λ = 230 nm (Z-group peak)Enables spectrophotometric tracking and UV-lamp spill validation[2].

Operational Safety & Handling Prerequisites

Causality Check: Why apply stringent controls to an NFPA Health 0 compound? Repeated exposure to synthetic peptides and protected amino acids can induce respiratory and dermal sensitization over time. Furthermore, the dry powder form of Z-Ala-Lys-OH can generate airborne dust that acts as a respiratory irritant.

  • Ventilation: Handle bulk powders exclusively within a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood to prevent aerosolization.

  • PPE: Nitrile gloves, wrap-around chemical safety goggles, and a standard laboratory coat must be worn to prevent skin and eye contact[3].

Waste Segregation & Disposal Workflows

Because Z-Ala-Lys-OH is utilized in both aqueous enzymatic assays and organic peptide synthesis, waste streams diverge significantly. Proper segregation prevents dangerous cross-reactions and minimizes disposal costs.

G Start Z-Ala-Lys-OH Waste Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Solid_Spill Spill Cleanup (Wet Wiping) Solid->Solid_Spill Solid_Pure Unused Reagent Solid->Solid_Pure Liquid_Aq Aqueous Buffer (Enzyme Assays) Liquid->Liquid_Aq Liquid_Org Organic Solvents (Peptide Synthesis) Liquid->Liquid_Org Incineration High-Temp Incineration (EPA Approved) Solid_Spill->Incineration Solid_Pure->Incineration Aqueous_Waste Aqueous Waste Carboy Liquid_Aq->Aqueous_Waste Solvent_Waste Halogenated/Non-Halogenated Solvent Carboy Liquid_Org->Solvent_Waste

Figure 1: Z-Ala-Lys-OH waste segregation workflow for solid and liquid streams.

Step-by-Step Disposal Methodologies

Protocol A: Solid Reagent and Contaminated Consumables Disposal

Context: Unused reagent, expired batches, or contaminated weighing boats and pipette tips. Causality: The benzyloxycarbonyl (Z) group introduces aromaticity and lipophilicity, making the compound resistant to standard municipal wastewater microbial degradation. 4 to break the molecule down into simple carbon and nitrogen oxides[4].

  • Collection: Gather all solid waste into a puncture-resistant, sealable chemical solid waste container lined with a polyethylene bag.

  • Labeling: Affix a hazardous waste label specifying "Non-Hazardous Chemical Solid Waste - Combustible (Z-Ala-Lys-OH)".

  • Sealing: Seal the primary bag with a gooseneck tie and secure the outer container lid.

  • Validation (Self-Check): Invert the sealed container gently to ensure no particulate matter escapes. Ensure the total weight does not exceed the container's rated capacity.

  • Disposal: Transfer to the facility's central waste accumulation area for scheduled EPA-approved high-temperature incineration.

Protocol B: Liquid Waste from Enzymatic Assays (Aqueous)

Context: Buffer solutions (e.g., HEPES, Tris) containing hydrolyzed or intact Z-Ala-Lys-OH from carboxypeptidase activity profiling. Causality: Even at micromolar concentrations, synthetic peptides should not be introduced into municipal drains to prevent aquatic accumulation and disruption of local water treatment biomes.

  • Inactivation: If the assay contains active enzymes, add a denaturing agent (e.g., 1M HCl or NaOH) to terminate activity, adjusting the final pH to ~7.0 before disposal.

  • Transfer: Pour the aqueous mixture into a designated "Aqueous Chemical Waste" carboy.

  • Documentation: Log the estimated mass/concentration of Z-Ala-Lys-OH and the buffer components on the carboy's inventory sheet.

  • Validation (Self-Check): Verify the carboy pH using indicator strips to ensure it falls within the facility's acceptable range (typically pH 5-9) to prevent secondary reactions in the waste container.

Protocol C: Organic Liquid Waste from Peptide Synthesis

Context: Z-Ala-Lys-OH dissolved in organic solvents (e.g., DMF, DMSO, DCM) during coupling reactions. Causality: Halogenated and non-halogenated solvents require distinct incineration pathways. Mixing them drastically increases disposal costs and safety risks.

  • Segregation: Determine if the solvent mixture contains halogens (e.g., Dichloromethane).

  • Transfer: Funnel the waste into either the "Halogenated Solvent Waste" or "Non-Halogenated Solvent Waste" carboy accordingly.

  • Validation (Self-Check): Inspect the waste carboy for phase separation or unexpected exothermic activity (heat generation) immediately after addition. If heat is detected, vent the carboy in a fume hood and notify Environmental Health and Safety (EHS).

Spill Response and Decontamination Protocol

Context: Accidental release of Z-Ala-Lys-OH powder on the benchtop or floor. Causality: Dry sweeping generates combustible dust clouds and increases inhalation risk. Wet wiping suppresses aerosols and ensures safe recovery[3].

  • Isolation: Restrict access to the spill area. Don fresh nitrile gloves and an N95 respirator if the spill is large (>50g) and outside a ventilated enclosure.

  • Wetting: Lightly mist the spilled powder with a 70% ethanol/water solution or deionized water to suppress dust formation.

  • Collection: Use damp absorbent towels to wipe up the wetted powder, working from the outside of the spill toward the center.

  • Decontamination: Wash the affected surface with a standard laboratory detergent, followed by a water rinse.

  • Validation (Self-Check): Utilize a handheld shortwave UV lamp (254 nm). The aromatic benzyloxycarbonyl (Z) group 2; inspect the cleaned area for any residual quenching/shadows to confirm complete decontamination[2].

  • Disposal: Place all used absorbent materials into the solid chemical waste container (Follow Protocol A).

References

  • ASM Journals. Purification and characterization of two serine carboxypeptidases from Aspergillus niger and their use in C-terminal sequencing. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。